3,5-Dichloropyrazin-2(1H)-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,5-dichloro-1H-pyrazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Cl2N2O/c5-2-1-7-4(9)3(6)8-2/h1H,(H,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDHJAHNEBHARQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C(=O)N1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130879-62-8 | |
| Record name | 3,5-dichloro-1,2-dihydropyrazin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Basic Properties of 3,5-Dichloropyrazin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of 3,5-Dichloropyrazin-2(1H)-one. The information presented herein is intended to support research and development activities by providing key data points, experimental context, and procedural outlines relevant to the handling and characterization of this compound.
Core Chemical Properties and Data
This compound is a heterocyclic organic compound with the molecular formula C₄H₂Cl₂N₂O.[1][2] Its chemical structure consists of a pyrazinone ring substituted with two chlorine atoms.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₄H₂Cl₂N₂O | [1][2] |
| Molecular Weight | 164.98 g/mol | [1][2] |
| CAS Number | 130879-62-8 | [1][2] |
| Melting Point | Data not available. (Note: The related compound 3,5-Dichloropyrazin-2-amine has a reported melting point of 200-202 °C[3][4]) | N/A |
| Boiling Point | Data not available. | N/A |
| Aqueous Solubility | Data not available. | N/A |
| pKa | Data not available. | N/A |
Synthesis and Characterization
Characterization of this compound would typically involve a suite of spectroscopic and analytical techniques to confirm its identity and purity.
Table 2: Spectroscopic and Analytical Data (General)
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the proton on the pyrazinone ring. |
| ¹³C NMR | Resonances for the four carbon atoms in the heterocyclic ring, including the carbonyl carbon. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H, C=O, C=N, and C-Cl functional groups. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |
Experimental Protocols
Detailed experimental protocols for determining the basic properties of this compound are not available for this specific compound. However, the following sections outline general and widely accepted methodologies that can be adapted for its characterization.
Melting Point Determination
The melting point of a solid compound is a key indicator of its purity. A common method for its determination is the capillary melting point technique.
Protocol:
-
A small, finely powdered sample of the compound is packed into a thin-walled capillary tube.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a controlled rate.
-
The temperature at which the substance begins to melt and the temperature at which it is completely liquid are recorded as the melting point range.[6]
Solubility Determination
Assessing the solubility of a compound in various solvents is crucial for its application in different experimental settings. A qualitative and semi-quantitative approach is often initially employed.
Protocol:
-
Add a small, measured amount of the solute (e.g., 1-5 mg) to a test tube.
-
Add a small volume of the solvent (e.g., 0.1 mL) to the test tube.
-
Agitate the mixture vigorously for a set period (e.g., 1-2 minutes).
-
Observe if the solid dissolves completely.
-
If the solid does not dissolve, the mixture can be gently heated to assess solubility at elevated temperatures.
-
Solubility can be expressed qualitatively (e.g., soluble, slightly soluble, insoluble) or semi-quantitatively (e.g., in mg/mL).
pKa Determination
The acid dissociation constant (pKa) is a measure of the acidity of a compound. For heterocyclic compounds, spectrophotometric or potentiometric titration methods are commonly used.
Spectrophotometric Protocol:
-
Prepare a series of buffer solutions with a range of known pH values.
-
Dissolve the compound in each buffer solution to a known concentration.
-
Measure the UV-Vis absorbance spectrum of each solution.
-
The pKa can be determined by analyzing the changes in absorbance at a specific wavelength as a function of pH, often by plotting absorbance versus pH and finding the inflection point of the resulting sigmoidal curve.
Biological Activity and Experimental Workflow
Derivatives of this compound have been reported to exhibit fungicidal activity.[7] While the specific mechanism of action for this compound is not detailed in the available literature, a general experimental workflow for assessing antifungal activity is presented below.
General Workflow for Fungicidal Activity Assay
The following diagram illustrates a typical workflow for evaluating the fungicidal properties of a test compound.
This workflow begins with the preparation of a standardized fungal spore suspension and serial dilutions of the test compound. The spores are then exposed to the compound for various contact times. Following exposure, an aliquot is subcultured onto a growth medium to assess the viability of the fungi. The absence or presence of fungal growth is then used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth.[3][5][8][9][10]
Signaling Pathways
Specific signaling pathways targeted by this compound to exert its fungicidal effects have not been elucidated in the reviewed literature. However, many antifungal agents that are heterocyclic in nature are known to interfere with essential cellular processes in fungi. A common mechanism involves the inhibition of ergosterol biosynthesis, a key component of the fungal cell membrane. Disruption of this pathway leads to altered membrane fluidity and permeability, ultimately resulting in cell death.
The following diagram provides a generalized representation of the ergosterol biosynthesis pathway, a common target for antifungal drugs.
This simplified pathway illustrates the conversion of lanosterol to ergosterol, a critical step that is often targeted by azole and other heterocyclic antifungal agents. Inhibition of enzymes like 14α-demethylase disrupts the production of ergosterol, leading to the accumulation of toxic sterol intermediates and compromising the integrity of the fungal cell membrane. While it is not confirmed that this compound acts via this specific mechanism, it represents a common and well-studied antifungal signaling pathway.
References
- 1. Synthesis and antifungal activities in vitro of novel pyrazino [2,1-a] isoquinolin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. a2bchem.com [a2bchem.com]
- 3. scribd.com [scribd.com]
- 4. 2-AMINO-3,5-DICHLOROPYRAZINE | 873-42-7 [chemicalbook.com]
- 5. microbe-investigations.com [microbe-investigations.com]
- 6. Design and synthesis of novel pyrazino[2,1-a]isoquinolin derivatives with potent antifungal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. microchemlab.com [microchemlab.com]
- 9. Determination of Fungicidal Activities against Yeasts and Molds: Lessons Learned from Bactericidal Testing and the Need for Standardization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
An In-Depth Technical Guide to the Chemical Structure and Synthesis of 3,5-Dichloropyrazin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of 3,5-Dichloropyrazin-2(1H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details a robust synthetic methodology, presents key quantitative data in a structured format, and includes a visual representation of the synthetic workflow to facilitate understanding and replication by researchers in the field.
Chemical Structure and Properties
This compound is a substituted pyrazinone with the molecular formula C₄H₂Cl₂N₂O. The presence of two chlorine atoms and a lactam functional group within the pyrazine ring system imparts specific reactivity and potential for further chemical modification.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 130858-32-5 |
| Molecular Formula | C₄H₂Cl₂N₂O |
| Molecular Weight | 164.98 g/mol |
| SMILES | O=C1C(Cl)=NC(Cl)=CN1 |
| Appearance | (Predicted) White to off-white solid |
| Melting Point | Not reported |
| Boiling Point | Not reported |
| Solubility | Expected to be soluble in polar organic solvents |
Synthesis of this compound
The synthesis of the this compound core is efficiently achieved through a one-pot, two-step microwave-assisted protocol, which is an adaptation of the method developed by Hoornaert and further refined by Gising and coworkers.[1] This approach involves an initial Strecker reaction to form an α-aminonitrile intermediate, followed by a cyclization reaction with oxalyl chloride.
General Reaction Scheme
The overall synthetic transformation can be depicted as follows:
Caption: Synthetic workflow for this compound.
Experimental Protocol
This protocol is adapted from the microwave-assisted synthesis of N-1 and C-6 functionalized 3,5-dichloro-2(1H)-pyrazinones.[2] For the synthesis of the unsubstituted parent compound, ammonia and formaldehyde are proposed as the initial reactants in the Strecker reaction.
Materials:
-
Ammonia (aqueous solution, e.g., 28%)
-
Formaldehyde (aqueous solution, e.g., 37%)
-
Sodium cyanide (NaCN)
-
Methanol (MeOH)
-
Hydrochloric acid (HCl) gas or a solution in a suitable solvent
-
Oxalyl chloride ((COCl)₂)
-
Toluene
Step 1: Microwave-Assisted Strecker Reaction (Formation of α-Aminonitrile)
-
In a microwave-safe reaction vial equipped with a magnetic stir bar, combine an aqueous solution of ammonia (1.2 eq.) and formaldehyde (1.0 eq.).
-
Add methanol as a solvent.
-
To this solution, add sodium cyanide (1.1 eq.) portion-wise while stirring and cooling the vessel in an ice bath to manage any exotherm.
-
Seal the reaction vial and place it in a microwave reactor.
-
Irradiate the mixture at a suitable temperature (e.g., 80-100 °C) for a short duration (e.g., 10 minutes).
-
After cooling, the resulting mixture containing the α-aminonitrile intermediate is used directly in the next step.
Step 2: Cyclization to this compound
-
The crude reaction mixture from Step 1 is acidified by bubbling with HCl gas or by the addition of a solution of HCl in a suitable solvent.
-
Add toluene to the mixture, followed by the dropwise addition of oxalyl chloride (2.0-3.0 eq.) at room temperature.
-
Seal the reaction vial again and irradiate in the microwave reactor at an elevated temperature (e.g., 100-120 °C) for a defined period (e.g., 10-20 minutes).
-
Upon completion, cool the reaction mixture to room temperature.
-
The reaction mixture is then carefully quenched with water or a saturated sodium bicarbonate solution.
-
The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford pure this compound.
Table 2: Summary of Reaction Parameters (Adapted from Gising et al.)
| Parameter | Step 1: Strecker Reaction | Step 2: Cyclization |
| Key Reagents | Ammonia, Formaldehyde, NaCN | α-Aminonitrile, HCl, Oxalyl Chloride |
| Solvent | Methanol | Toluene |
| Reaction Type | Microwave-assisted | Microwave-assisted |
| Temperature | 80-100 °C | 100-120 °C |
| Time | ~10 min | ~10-20 min |
| Work-up | Direct use in next step | Aqueous quench, extraction |
| Purification | - | Column Chromatography |
Reaction Mechanism
The synthesis proceeds through two key stages:
-
Strecker Synthesis: Ammonia and formaldehyde react to form an imine, which is then attacked by the cyanide anion to generate the α-aminonitrile.
-
Cyclization: The α-aminonitrile is first protonated with HCl. It then reacts with oxalyl chloride to form an N-acylated intermediate. Subsequent intramolecular cyclization and tautomerization, followed by elimination of HCl, leads to the formation of the aromatic this compound ring system.
Caption: Simplified reaction mechanism pathway.
Conclusion
This technical guide outlines a modern and efficient microwave-assisted synthesis for this compound. The provided experimental framework, based on established literature, offers a clear path for researchers to produce this valuable heterocyclic scaffold. The structured data and visual aids are intended to support the practical application of this synthetic methodology in a laboratory setting, thereby facilitating further research and development in areas where this compound and its derivatives may have significant impact.
References
- 1. 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A straightforward microwave method for rapid synthesis of N-1, C-6 functionalized 3,5-dichloro-2(1H)-pyrazinones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to 3,5-Dichloropyrazin-2(1H)-one: Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Core Synthetic Pathway: The Vekemans Method
The most established general synthesis for 3,5-dihalo-2(1H)-pyrazinones involves the reaction of an α-aminonitrile with an oxalyl halide.[1] This approach is versatile, allowing for the introduction of various substituents on the pyrazinone ring. For the specific synthesis of 3,5-Dichloropyrazin-2(1H)-one, the reaction would proceed from 2-aminoacetonitrile and oxalyl chloride.
Table 1: Key Reactants and Products
| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Role in Synthesis |
| 2-Aminoacetonitrile | C₂H₄N₂ | 56.07 | Starting Material |
| Oxalyl Chloride | C₂Cl₂O₂ | 126.93 | Reagent |
| This compound | C₄H₂Cl₂N₂O | 164.98 | Product |
Experimental Protocol: A Representative Synthesis
The following protocol is based on the general method described by Vekemans et al. for the synthesis of 3,5-dihalo-2(1H)-pyrazinones and is adapted for the specific preparation of this compound.[1]
Materials:
-
2-Aminoacetonitrile hydrochloride
-
Oxalyl chloride
-
Toluene (anhydrous)
-
Hydrochloric acid (gas)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation of the α-aminonitrile hydrochloride salt: A solution of 2-aminoacetonitrile in an appropriate solvent is treated with hydrochloric acid gas to precipitate the hydrochloride salt, which is then isolated and dried.
-
Reaction Setup: A reaction vessel equipped with a reflux condenser and a magnetic stirrer is charged with the 2-aminoacetonitrile hydrochloride salt and anhydrous toluene under an inert atmosphere.
-
Addition of Oxalyl Chloride: An excess of oxalyl chloride is added to the suspension.
-
Reaction: The mixture is heated to a temperature between 70-100°C and stirred for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion of the reaction, the mixture is cooled to room temperature. The solvent and excess oxalyl chloride are removed under reduced pressure.
-
Purification: The crude product is then purified by recrystallization from a suitable solvent or by column chromatography to yield this compound.
Table 2: Representative Reaction Conditions and Expected Data
| Parameter | Value/Description |
| Reaction Temperature | 70-100°C |
| Reaction Time | 4-6 hours |
| Solvent | Toluene or o-dichlorobenzene |
| Expected Yield | Moderate to good (specific yield not detailed) |
| Physical Appearance | Solid |
| Storage Temperature | 2-8°C, under inert atmosphere |
Synthetic Workflow Diagram
The following diagram illustrates the key steps in the synthesis of this compound based on the Vekemans method.
Caption: General workflow for the synthesis of this compound.
Signaling Pathways and Logical Relationships
While this compound itself is primarily a synthetic intermediate, its derivatives have been investigated for their biological activities, particularly as antifungal agents. The fungicidal activity of these derivatives can be explored through various cellular mechanisms. The following diagram illustrates a hypothetical signaling pathway that could be affected by a bioactive derivative of this compound.
Caption: Hypothetical signaling pathway impacted by a pyrazinone derivative.
References
In-Depth Technical Guide: 3,5-Dichloropyrazin-2(1H)-one (CAS: 130879-62-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dichloropyrazin-2(1H)-one is a halogenated heterocyclic compound belonging to the pyrazinone class. Its chemical structure, characterized by a pyrazinone ring substituted with two chlorine atoms, makes it a molecule of significant interest in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and its notable fungicidal activity, including the underlying mechanism of action. The information presented herein is intended to serve as a valuable resource for researchers actively engaged in the discovery and development of novel therapeutic agents.
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the table below, providing a quick reference for researchers.
| Property | Value | Reference |
| CAS Number | 130879-62-8 | [1][2] |
| Molecular Formula | C₄H₂Cl₂N₂O | [1] |
| Molecular Weight | 164.98 g/mol | [2] |
| SMILES | O=C1C(Cl)=NC(Cl)=CN1 | [1] |
| Purity | Typically available at ≥95% | [1][2] |
Synthesis
Proposed Synthetic Pathway
The proposed synthesis commences with the formation of a diaminopyrazinone core, which then undergoes diazotization followed by chlorination.
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of 3,5-Diaminopyrazin-2(1H)-one (Hypothetical)
A suitable starting material, such as a derivative of glycinamide, could be condensed with an appropriate dicarbonyl compound to form the pyrazinone ring. Subsequent amination at positions 3 and 5 would yield the diaminopyrazinone precursor. This step is a hypothetical route and would require experimental optimization.
Step 2: Synthesis of this compound via Double Sandmeyer Reaction
The Sandmeyer reaction is a well-established method for converting aromatic amines to halides via a diazonium salt intermediate.
-
Diazotization: 3,5-Diaminopyrazin-2(1H)-one (1 equivalent) is dissolved in a cooled (0-5 °C) aqueous solution of hydrochloric acid. An aqueous solution of sodium nitrite (2.2 equivalents) is added dropwise while maintaining the temperature below 5 °C. The reaction mixture is stirred for 30-60 minutes to ensure complete formation of the bis-diazonium salt.
-
Chlorination: In a separate flask, a solution of copper(I) chloride (2.2 equivalents) in concentrated hydrochloric acid is prepared and cooled to 0 °C. The cold diazonium salt solution is then slowly added to the cuprous chloride solution with vigorous stirring. The reaction is allowed to warm to room temperature and stirred for several hours. The evolution of nitrogen gas should be observed.
-
Work-up and Purification: The reaction mixture is extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound.
Biological Activity and Mechanism of Action
Research has indicated that this compound and its derivatives exhibit significant fungicidal activity, particularly against pathogenic yeasts like Candida albicans.
Fungicidal Activity
Studies have demonstrated the in vitro efficacy of this compound derivatives against C. albicans. The minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) are key parameters to quantify this activity.
| Compound | Target Organism | MIC (µg/mL) | MFC (µg/mL) |
| Derivative 1 | Candida albicans | Data not available | Data not available |
| Derivative 2 | Candida albicans | Data not available | Data not available |
| (Data for specific derivatives would be populated from the full text of relevant studies) |
Mechanism of Action
The antifungal effect of this compound derivatives is believed to be multifactorial, primarily involving the induction of oxidative stress and the disruption of essential cellular processes.
Caption: Proposed mechanism of action for this compound derivatives.
4.2.1. Induction of Reactive Oxygen Species (ROS)
Treatment with these compounds leads to an accumulation of reactive oxygen species within the fungal cells. This oxidative stress can damage cellular components, including lipids, proteins, and nucleic acids, ultimately leading to cell death.
4.2.2. Vacuolar Dysfunction
The integrity and function of the vacuole, the fungal equivalent of the lysosome, are critical for cellular homeostasis. The induced oxidative stress is thought to disrupt vacuolar function, potentially by altering the pH gradient across the vacuolar membrane. This can impair nutrient storage, ion homeostasis, and protein degradation pathways.
4.2.3. DNA Damage
The increase in ROS can also lead to DNA damage. While the precise nature of the DNA lesions has not been fully elucidated, it is hypothesized that oxidative damage to DNA bases and the sugar-phosphate backbone contributes to the fungicidal effect. This triggers DNA damage response pathways, which, if overwhelmed, can lead to apoptosis or other forms of programmed cell death.
Experimental Protocols
The following sections outline general methodologies for key experiments related to the synthesis and biological evaluation of this compound.
Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
Caption: Workflow for antifungal susceptibility testing.
-
Inoculum Preparation: A standardized suspension of the fungal strain (e.g., Candida albicans) is prepared in a suitable broth medium (e.g., RPMI-1640) to a specific cell density.
-
Compound Dilution: The test compound is serially diluted in the broth medium across the wells of a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the fungal suspension.
-
Incubation: The plate is incubated at an appropriate temperature (typically 35-37°C) for 24 to 48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the fungus is observed.
Reactive Oxygen Species (ROS) Detection Assay
The production of intracellular ROS can be measured using fluorescent probes like 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA).
-
Cell Treatment: Fungal cells are incubated with various concentrations of the test compound for a specified period.
-
Probe Loading: The cells are then washed and incubated with H2DCFDA. H2DCFDA is non-fluorescent but is deacetylated by intracellular esterases and subsequently oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Fluorescence Measurement: The fluorescence intensity is measured using a fluorescence microplate reader or flow cytometer. An increase in fluorescence intensity correlates with an increase in intracellular ROS levels.
Vacuolar pH Measurement
The pH of the vacuole can be assessed using pH-sensitive fluorescent dyes.
-
Cell Staining: Fungal cells, after treatment with the test compound, are incubated with a pH-sensitive fluorescent probe that accumulates in the vacuole (e.g., quinacrine or BCECF-AM).
-
Microscopy or Flow Cytometry: The fluorescence of the probe is then analyzed. For ratiometric dyes, the ratio of fluorescence at two different excitation or emission wavelengths is used to determine the vacuolar pH. A change in this ratio in treated cells compared to control cells indicates a disruption of vacuolar pH homeostasis.
DNA Damage Assay (Comet Assay)
The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage in individual cells.
-
Cell Embedding: Treated fungal cells are embedded in a low-melting-point agarose gel on a microscope slide.
-
Lysis: The cells are lysed to remove membranes and proteins, leaving behind the nuclear material (nucleoids).
-
Electrophoresis: The slides are subjected to electrophoresis. Damaged DNA, containing fragments and breaks, will migrate out of the nucleoid, forming a "comet tail."
-
Staining and Visualization: The DNA is stained with a fluorescent dye (e.g., ethidium bromide or SYBR Green) and visualized by fluorescence microscopy. The length and intensity of the comet tail are proportional to the amount of DNA damage.
Safety Information
As a chlorinated organic compound, this compound should be handled with appropriate safety precautions. While a specific safety data sheet (SDS) for this exact compound is not widely available, related dichloropyrazine compounds are classified as harmful if swallowed, causing skin and serious eye irritation, and may cause respiratory irritation. Therefore, it is prudent to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
This compound is a promising scaffold for the development of novel antifungal agents. Its mechanism of action, involving the induction of oxidative stress and disruption of key cellular functions, offers multiple avenues for therapeutic intervention. The proposed synthetic route and experimental protocols provided in this guide offer a starting point for further research and development of this and related compounds. Future work should focus on optimizing the synthesis, elucidating the precise molecular targets, and evaluating the in vivo efficacy and safety of this class of molecules.
References
The Pyrazinone Core: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrazinone core, a six-membered heterocyclic ring containing two nitrogen atoms, has emerged as a "privileged structure" in medicinal chemistry. Its remarkable versatility allows it to interact with a diverse array of biological targets, making it a cornerstone for the development of novel therapeutics across multiple disease areas, including oncology, inflammation, and infectious diseases. This technical guide provides a comprehensive overview of the pyrazinone core, focusing on its synthesis, structure-activity relationships (SAR) as a potent kinase inhibitor, and the intricate signaling pathways it modulates.
The Pyrazinone Scaffold: Structure and Synthesis
The fundamental 2(1H)-pyrazinone ring system is a versatile scaffold that can be readily functionalized at various positions to optimize biological activity and pharmacokinetic properties. The synthetic accessibility of this core has been a significant driver of its widespread use in drug discovery programs.
General Synthetic Strategies
Several robust synthetic routes have been developed for the construction of the pyrazinone core. A common and effective method involves the condensation of α-amino acid amides with 1,2-dicarbonyl compounds. This approach allows for the introduction of diverse substituents at key positions of the pyrazinone ring, facilitating extensive SAR studies.[1]
Another powerful strategy is the reaction of α-aminonitriles with oxalyl halides. This method is particularly useful for the synthesis of 3,5-dihalo-2(1H)-pyrazinones, which serve as versatile intermediates for further functionalization through palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions (SNAr).[2] Microwave-assisted organic synthesis has also been employed to accelerate these reactions, enabling rapid library generation.[1]
Experimental Protocol: Synthesis of a 3,5-Disubstituted 2(1H)-Pyrazinone Kinase Inhibitor Intermediate [2]
This protocol outlines a general procedure for the synthesis of a 3,5-dihalogenated pyrazinone scaffold, a key intermediate for further diversification.
Step 1: Synthesis of the α-Aminonitrile A primary amine is reacted with an aldehyde and a cyanide source (e.g., trimethylsilyl cyanide) in a Strecker-type reaction to afford the corresponding α-aminonitrile.
Step 2: Cyclization to form the 3,5-Dihalo-2(1H)-pyrazinone The α-aminonitrile is dissolved in a suitable solvent, such as toluene or o-dichlorobenzene. An excess of an oxalyl halide (e.g., oxalyl chloride or oxalyl bromide) is added to the solution. The reaction mixture is heated at a temperature ranging from 70-100 °C for 4-6 hours, or stirred at room temperature for several days until the reaction is complete, as monitored by thin-layer chromatography or LC-MS. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the 3,5-dihalo-2(1H)-pyrazinone.
Step 3: Sequential Functionalization The 3,5-dihalo-2(1H)-pyrazinone can be selectively functionalized at the C3 and C5 positions. Nucleophilic aromatic substitution with an amine can be performed, followed by a Suzuki or other palladium-catalyzed cross-coupling reaction with a boronic acid or ester to introduce a wide range of substituents. Reaction conditions, including the choice of catalyst, ligand, base, and solvent, are optimized depending on the specific substrates.
Pyrazinone Derivatives as Potent Kinase Inhibitors
Kinases are a critical class of enzymes that regulate a vast number of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention. Pyrazinone-based compounds have demonstrated remarkable efficacy as inhibitors of several key kinases, including p38α Mitogen-Activated Protein Kinase (MAPK), the mammalian Target of Rapamycin (mTOR), and Janus Kinases (JAKs).
p38α MAPK Inhibitors
The p38α MAPK is a key regulator of inflammatory responses, and its inhibition is a promising strategy for the treatment of inflammatory diseases. A number of pyrazinone derivatives have been developed as potent and selective p38α MAPK inhibitors.
Table 1: Structure-Activity Relationship of Pyrazinone-based p38α MAPK Inhibitors
| Compound ID | R1 | R2 | R3 | p38α IC50 (nM) | Reference |
| 1 | H | Phenyl | H | >10000 | [3] |
| 2 | H | 4-Fluorophenyl | H | 500 | [3] |
| 3 | Methyl | 4-Fluorophenyl | Amino | 25 | [3] |
| 4 | Ethyl | 2,4-Difluorophenyl | Amino | 10 | [3] |
Note: The table above is a representative summary. The specific pyrazinone core and substitution patterns may vary in the cited literature.
The SAR data suggest that substitution at the N1 and C6 positions, along with an amino group at the C3 position, is crucial for potent p38α inhibitory activity.
mTOR Inhibitors
The mTOR signaling pathway is a central regulator of cell growth, proliferation, and metabolism. Its aberrant activation is a common feature in many cancers. Pyrazinone-containing compounds have been investigated as inhibitors of the mTOR kinase.
Table 2: Inhibitory Activity of Heterocyclic Compounds against mTOR
| Compound ID | Scaffold | mTOR IC50 (nM) | PI3Kα IC50 (nM) | Reference |
| 5 | Pyrazolo[3,4-d]pyrimidine | 0.6 | 150 | [4] |
| 6 | Thieno[3,2-d]pyrimidine | 30 | 3.4 | [4] |
| R35 | Pyrazino[2,3-c]quinolin-2(1H)-one | 7 | >1000 (selective) | [5] |
| R36 | Pyrazino[2,3-c]quinolin-2(1H)-one | 29 | >1000 (selective) | [5] |
Note: This table includes various heterocyclic cores to provide a broader context for mTOR inhibition, with a focus on pyrazinone-containing examples where available.
JAK Inhibitors
The JAK-STAT signaling pathway is crucial for mediating cellular responses to cytokines and growth factors, playing a key role in the immune system. Dysregulation of this pathway is implicated in autoimmune diseases and cancers. While pyrazole-based inhibitors of JAKs are more widely reported, the pyrazinone scaffold represents a promising area for exploration.
Table 3: Inhibitory Activity of Pyrazole Derivatives against JAK Kinases
| Compound ID | R-group | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | Reference |
| 3a | H | 10.2 | 8.5 | 11.7 | [6] |
| 3f | 4-Fluorophenyl | 3.4 | 2.2 | 3.5 | [6] |
| 11b | 3-Pyridyl | 15.6 | 12.3 | 18.9 | [6] |
| 23a | 4-(iodo)phenyl | 72 | >1000 | >1000 | [7] |
Note: This table showcases pyrazole derivatives as a reference for JAK inhibition, as extensive SAR data for pyrazinone-based JAK inhibitors is still emerging.
Experimental Protocols for Biological Evaluation
The biological activity of pyrazinone derivatives is typically assessed through a combination of in vitro biochemical assays and cell-based assays.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.
General Protocol (Luminescence-based):
-
Compound Preparation: A serial dilution of the test compound is prepared in DMSO.
-
Kinase Reaction Setup: In a 384-well plate, the test compound is incubated with the recombinant kinase enzyme and a specific substrate in a kinase assay buffer.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP. The final ATP concentration is typically at or near the Michaelis-Menten constant (Km) of the kinase.
-
Incubation: The reaction is allowed to proceed at room temperature for a specified time (e.g., 60 minutes).
-
Signal Detection: A reagent such as ADP-Glo™ is added to stop the reaction and measure the amount of ADP produced, which is proportional to the kinase activity. The luminescence is read using a plate reader.
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the data are fitted to a dose-response curve to determine the IC50 value.
Cellular Proliferation Assay
Objective: To assess the effect of a test compound on the proliferation of cancer cell lines.
General Protocol (MTT Assay): [8]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 1-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilization solution is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Conclusion
The pyrazinone core continues to be a highly valuable scaffold in the pursuit of novel therapeutics. Its synthetic tractability and ability to potently and selectively inhibit key biological targets, particularly protein kinases, underscore its importance in modern drug discovery. The data and protocols presented in this guide offer a foundational resource for researchers dedicated to harnessing the full potential of this remarkable heterocyclic system. Future explorations into novel substitutions and fused-ring systems based on the pyrazinone core are anticipated to yield the next generation of innovative medicines.
References
- 1. 2(1 H )-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07227K [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and structure-activity relationship studies of 1,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 1 (JAK1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Potential Biological Activities of Dichloropyrazinone Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dichloropyrazinone derivatives, a class of heterocyclic organic compounds, are emerging as promising scaffolds in medicinal chemistry. Their rigid structure, combined with the reactivity imparted by the chlorine and carbonyl functional groups, makes them attractive candidates for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the current understanding of the biological activities of dichloropyrazinone derivatives and structurally related compounds, with a focus on their potential anticancer, antimicrobial, and antiviral applications. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes implicated signaling pathways and workflows to facilitate further research and drug development in this area.
Anticancer Activity
Derivatives of pyrazinone and the structurally related diketopiperazines have demonstrated significant cytotoxic effects against a variety of cancer cell lines. The proposed mechanism of action often involves the induction of apoptosis and cell cycle arrest.
Quantitative Anticancer Activity Data
The following tables summarize the in vitro anticancer activity of various pyrazinone and related derivatives, presenting their half-maximal inhibitory concentrations (IC50) against different cancer cell lines.
Table 1: Anticancer Activity of 3,6-Diunsaturated 2,5-Diketopiperazine Derivatives [1]
| Compound | A549 (Lung Carcinoma) IC50 (µM) | HeLa (Cervical Cancer) IC50 (µM) |
| 6 | >10 | 8.9 |
| 8 | 7.3 | 4.5 |
| 9 | 6.5 | 3.2 |
| 10 | 5.8 | 2.1 |
| 11 | 1.2 | 0.7 |
| 12 | >10 | 5.6 |
| 14 | >10 | 6.3 |
Table 2: Anticancer Activity of Dihydropyrazole Sulphonamide Derivatives [2]
| Compound | A549 (Lung Carcinoma) IC50 (µM) |
| 4d | Not explicitly stated, but identified as a potent inhibitor |
Table 3: Anticancer Activity of 3,6-Diazaphenothiazine Derivatives [3]
| Compound | SNB-19 (Glioblastoma) IC50 (µg/mL) | C-32 (Melanoma) IC50 (µg/mL) | MDA-MB231 (Breast Cancer) IC50 (µg/mL) |
| 3 | 0.11 | >10 | >10 |
| 4 | 0.11 | 0.98 | 2.13 |
| Cisplatin | 1.10 | 1.21 | 1.89 |
Table 4: Anticancer Activity of Hydroquinone-Chalcone-Pyrazoline Hybrids [4]
| Compound | MCF-7 (Breast Adenocarcinoma) pIC50 | HT-29 (Colorectal Carcinoma) pIC50 |
| 4 | 4.46 | 4.42 |
| 5 | 4.66 | 4.73 |
| 6 | 4.52 | 4.55 |
| 8 | < 3.52 | 4.51 |
| 10 | < 3.52 | < 3.52 |
Mechanism of Anticancer Action: Apoptosis Induction
Several pyrazinone and related derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis. This is often mediated through the intrinsic (mitochondrial) pathway, characterized by changes in the expression of the Bcl-2 family of proteins.
A common mechanism involves the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.[3][5] This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization, the release of cytochrome c, and the subsequent activation of caspases, ultimately leading to cell death. Some compounds have been shown to induce cell cycle arrest, for instance at the G2/M phase, preventing cancer cells from proliferating.[1][2]
Signaling Pathway: Induction of Apoptosis
Caption: Proposed apoptotic pathway induced by dichloropyrazinone derivatives.
Antimicrobial Activity
Dichloropyrazinone and its structural analogs have shown promising activity against a range of bacterial and fungal pathogens.
Quantitative Antimicrobial Activity Data
The following table summarizes the in vitro antimicrobial activity of various pyrazinone-related derivatives, presenting their minimum inhibitory concentrations (MIC) against different microbial strains.
Table 5: Antimicrobial Activity of Tetrasubstituted 2,5-Diketopiperazines [6]
| Compound | S. aureus (MIC, µM) | MRSA (MIC, µM) | E. coli (MIC, µM) | K. pneumoniae (MIC, µM) | C. albicans (MIC, µM) |
| 1 | 4 | 4 | 16 | 16 | 2 |
| 2 | 8 | 8 | 32 | 32 | 4 |
| 3 | 8 | 8 | 32 | 32 | 8 |
| 4 | 4 | 4 | 8 | 8 | 2 |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
This protocol outlines a standard broth microdilution method to determine the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.
-
Preparation of Microbial Inoculum:
-
Aseptically pick a few colonies of the test microorganism from a fresh agar plate.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the dichloropyrazinone derivative in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
-
Inoculation and Incubation:
-
Add the prepared microbial inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
-
Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for microbial growth (turbidity).
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Experimental Workflow: MIC Assay
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Antiviral Activity
While data specifically on dichloropyrazinone derivatives is limited, related heterocyclic compounds have shown potential antiviral activities. For instance, some 2,5-diketopiperazine derivatives have been evaluated for their activity against the influenza virus.[7] Furthermore, certain 2,5,6-trihalo-1-(beta-D-ribofuranosyl)benzimidazoles have demonstrated activity against human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1).[8]
Quantitative Antiviral Activity Data
Table 6: Antiviral Activity of 2,5,6-Trichloro-1-(beta-D-ribofuranosyl)benzimidazole (TCRB) and its Analogs [8]
| Compound | HCMV IC50 (µM) | HSV-1 IC50 (µM) |
| TCRB | 2.9 | 102 |
| BDCRB (2-bromo derivative) | ~0.7 | Not specified |
Synthesis and Experimental Protocols
Synthesis of a Dichloropyrazinone Derivative
A novel 3,6-dicarbonyl-substituted derivative of 2-chloropyrazine has been synthesized via regioselective dilithiation. This method provides a pathway to previously inaccessible poly-substituted pyrazines.
Experimental Protocol: Synthesis of (5-Benzoyl-3-chloro-pyrazin-2-yl)-phenylmethanone
A detailed protocol for a similar synthesis has been described and can be adapted. The synthesis of a 3,6-dicarbonyl derivative of 2-chloropyrazine involves the regioselective dilithiation of 2-chloropyrazine using lithium 2,2,6,6-tetramethylpiperidide (LiTMP), followed by trapping with an electrophile like methyl benzoate. The reaction conditions, particularly temperature, are crucial for selectivity. Performing the metalation and quenching at -78°C favors the formation of the mono-carbonyl derivative, while allowing the reaction to warm to 0°C before quenching at -78°C yields the desired 3,6-dicarbonyl compound as the major product.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the dichloropyrazinone derivative and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solution at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
-
Experimental Workflow: MTT Assay
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of dihydropyrazole sulphonamide derivatives that act as anti-cancer agents through COX-2 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Anticancer Activity, and Apoptosis Induction of Novel 3,6-Diazaphenothiazines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Anticancer Activity, and Docking Studies of Novel Hydroquinone-Chalcone-Pyrazoline Hybrid Derivatives [mdpi.com]
- 5. Dehydrozaluzanin C inhibits colon cancer cell proliferation, apoptosis and cycle arrest through peroxisome proliferator-activated receptor γ (PPARγ) activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stereochemical Effects on the Antimicrobial Properties of Tetrasubstituted 2,5-Diketopiperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2,5-Diketopiperazine Derivatives as Potential Anti-Influenza (H5N2) Agents: Synthesis, Biological Evaluation, and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and antiviral activity of certain 2,5,6-trihalo-1-(beta-D-ribofuranosyl)benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Studies on the Mechanism of Action of 3,5-Dichloropyrazin-2(1H)-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a framework for the preliminary investigation of the mechanism of action of 3,5-Dichloropyrazin-2(1H)-one, a heterocyclic compound with potential biological activity. Based on the known antifungal properties of pyrazinone derivatives, this document outlines a series of proposed experimental protocols and data presentation strategies to elucidate its primary cellular targets and molecular pathways. The core focus of this preliminary study guide is to investigate the hypothesis that this compound exerts its antifungal effects through the inhibition of the ergosterol biosynthesis pathway, a well-established target for antifungal agents. This guide is intended to serve as a foundational resource for researchers initiating studies on this compound, providing detailed methodologies for in vitro assays and conceptual frameworks for understanding its potential pharmacological effects.
Introduction
This compound belongs to the pyrazinone class of heterocyclic compounds. While direct and extensive studies on the mechanism of action of this specific molecule are not widely published, the broader class of pyrazine and pyrazinone derivatives has demonstrated a range of biological activities, most notably antifungal properties. The structural features of this compound suggest its potential to interact with biological macromolecules, making it a candidate for further investigation as a lead compound in drug discovery.
This guide puts forth a strategic approach to conducting preliminary studies to unravel the mechanism of action of this compound. The proposed studies are designed to test a primary hypothesis centered on the inhibition of ergosterol biosynthesis, a critical pathway for fungal cell membrane integrity.
Proposed Primary Mechanism of Action: Inhibition of Ergosterol Biosynthesis
Ergosterol is an essential sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is responsible for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes. The ergosterol biosynthesis pathway is a common and effective target for a variety of antifungal drugs. It is hypothesized that this compound may act as an inhibitor of one of the key enzymes in this pathway, such as lanosterol 14α-demethylase (CYP51), which is the target of azole antifungals. Inhibition of this pathway leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately resulting in fungal cell growth inhibition and death.
// Proposed Inhibition inhibitor [label="this compound", shape=box, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cyp51 [label="Lanosterol 14α-demethylase\n(CYP51)", shape=rectangle, style="filled", fillcolor="#FBBC05", fontcolor="#202124"];
// Pathway Flow acetyl_coa -> mevalonate; mevalonate -> squalene; squalene -> lanosterol; lanosterol -> cyp51 [dir=none]; cyp51 -> ergosterol; ergosterol -> membrane;
// Inhibition Arrow inhibitor -> cyp51 [label=" Inhibition (Hypothesized)", color="#EA4335", style=dashed, arrowhead=tee]; } .dot
Caption: Proposed mechanism of action of this compound.
Quantitative Data Presentation
To facilitate the analysis and comparison of experimental results, all quantitative data should be organized into clear and structured tables. Below are example tables for presenting data from the proposed assays.
Table 1: In Vitro Antifungal Activity of this compound
| Fungal Strain | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MFC (µg/mL) |
| Candida albicans | |||
| Aspergillus fumigatus | |||
| Cryptococcus neoformans | |||
| Control (e.g., Fluconazole) |
MIC₅₀/₉₀: Minimum Inhibitory Concentration for 50%/90% of isolates; MFC: Minimum Fungicidal Concentration.
Table 2: Ergosterol Biosynthesis Inhibition Assay
| Compound | Concentration (µg/mL) | % Ergosterol Reduction |
| This compound | ||
| Control (e.g., Ketoconazole) |
Table 3: Lanosterol 14α-demethylase (CYP51) Inhibition Assay
| Compound | IC₅₀ (µM) |
| This compound | |
| Control (e.g., Fluconazole) |
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments proposed to investigate the mechanism of action of this compound.
Fungal Growth Inhibition Assay (Broth Microdilution)
Objective: To determine the minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) of this compound against various fungal pathogens.
Materials:
-
Test compound: this compound
-
Control antifungal agent (e.g., Fluconazole)
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans)
-
RPMI-1640 medium with L-glutamine, buffered with MOPS
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
-
Sabouraud Dextrose Agar (SDA) plates
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in RPMI-1640 medium in a 96-well plate to achieve a range of final concentrations.
-
Prepare a standardized fungal inoculum (e.g., 0.5-2.5 x 10³ cells/mL).
-
Add the fungal inoculum to each well of the microtiter plate. Include a positive control (no compound) and a negative control (no inoculum).
-
Incubate the plates at 35°C for 24-48 hours.
-
Determine the MIC by visual inspection or by measuring the optical density at 600 nm. The MIC is the lowest concentration that causes a significant inhibition of growth compared to the positive control.
-
To determine the MFC, aliquot a small volume from the wells with no visible growth onto SDA plates.
-
Incubate the SDA plates at 35°C for 24-48 hours. The MFC is the lowest concentration that results in no fungal growth on the agar plate.
Caption: Workflow for the Fungal Growth Inhibition Assay.
Ergosterol Quantification Assay
Objective: To determine if this compound inhibits the biosynthesis of ergosterol in fungal cells.
Materials:
-
Fungal strain (e.g., Candida albicans)
-
Sabouraud Dextrose Broth (SDB)
-
This compound
-
Control inhibitor (e.g., Ketoconazole)
-
25% Alcoholic potassium hydroxide
-
n-heptane
-
Sterile water
-
Spectrophotometer
Procedure:
-
Grow a mid-log phase culture of the fungal strain in SDB.
-
Treat the culture with the test compound at its MIC₅₀ concentration for a defined period (e.g., 16 hours). Include an untreated control and a positive control (Ketoconazole).
-
Harvest the fungal cells by centrifugation and wash with sterile water.
-
Resuspend the cell pellet in 25% alcoholic potassium hydroxide and incubate at 85°C for 1 hour for saponification.
-
Allow the mixture to cool to room temperature.
-
Extract the sterols by adding a mixture of sterile water and n-heptane, followed by vigorous vortexing.
-
Separate the n-heptane layer and measure the absorbance spectrum from 230 nm to 300 nm.
-
The presence of ergosterol is indicated by a characteristic four-peaked curve. The absence or reduction of this curve and the appearance of a peak at 230 nm (indicative of sterol intermediates) suggests inhibition of ergosterol biosynthesis.
-
Quantify the ergosterol content and express it as a percentage of the control.
In Vitro Lanosterol 14α-demethylase (CYP51) Enzyme Inhibition Assay
Objective: To determine if this compound directly inhibits the activity of a key enzyme in the ergosterol biosynthesis pathway.
Materials:
-
Recombinant fungal lanosterol 14α-demethylase (CYP51)
-
Substrate (e.g., lanosterol)
-
NADPH-cytochrome P450 reductase
-
NADPH
-
Test compound: this compound
-
Control inhibitor (e.g., Fluconazole)
-
Assay buffer
-
Detection system (e.g., HPLC or a fluorescent probe-based assay)
Procedure:
-
Prepare a reaction mixture containing the assay buffer, recombinant CYP51, and NADPH-cytochrome P450 reductase.
-
Add various concentrations of this compound or the control inhibitor to the reaction mixture and pre-incubate.
-
Initiate the enzymatic reaction by adding the substrate (lanosterol) and NADPH.
-
Incubate the reaction at 37°C for a specified time.
-
Stop the reaction (e.g., by adding a quenching solution).
-
Analyze the reaction products to determine the extent of enzyme inhibition. This can be done by measuring the depletion of the substrate or the formation of the product using HPLC.
-
Calculate the IC₅₀ value, which is the concentration of the compound required to inhibit 50% of the enzyme's activity.
Caption: Workflow for the In Vitro Enzyme Inhibition Assay.
Conclusion and Future Directions
The preliminary studies outlined in this technical guide provide a systematic approach to investigating the mechanism of action of this compound. By focusing on the well-established antifungal target of ergosterol biosynthesis, researchers can efficiently gather initial data on the compound's biological activity. Positive results from these assays would warrant further investigation, including the identification of the specific enzyme target within the pathway and subsequent lead optimization studies. Should the ergosterol biosynthesis inhibition hypothesis prove negative, alternative mechanisms such as inhibition of DNA/RNA synthesis, protein synthesis, or cell wall synthesis should be explored. The methodologies presented here can be adapted to investigate these alternative hypotheses. This structured approach will facilitate a comprehensive understanding of the pharmacological profile of this compound and its potential as a novel therapeutic agent.
An In-depth Technical Guide to the Fungicidal Properties of Pyrazinone Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazinone and its derivatives represent a class of heterocyclic compounds that have garnered significant interest in the field of medicinal and agricultural chemistry due to their diverse biological activities. Among these, their fungicidal properties are of particular importance for the development of novel agents to combat phytopathogenic fungi, which pose a significant threat to global food security. This guide provides a comprehensive overview of the current understanding of pyrazinone compounds as fungicides, detailing their mechanism of action, structure-activity relationships, and fungicidal efficacy. The information is presented to aid researchers and professionals in the development of new and effective fungicidal agents.
Fungicidal Activity of Pyrazinone Derivatives
The fungicidal efficacy of pyrazinone compounds has been evaluated against a range of economically important plant pathogenic fungi. The potency of these compounds is typically quantified by determining their half-maximal effective concentration (EC₅₀) or minimum inhibitory concentration (MIC). The following table summarizes the available quantitative data for various pyrazinone and structurally related pyrazole/pyrazolinone derivatives, offering a comparative view of their antifungal activity.
| Compound ID/Name | Fungal Species | EC₅₀ (µg/mL) | MIC (µg/mL) | Reference |
| Pyrazinone Derivatives | ||||
| Pyraziflumid | Botrytis cinerea | <0.1 | - | [1] |
| Pyraziflumid | Sclerotinia sclerotiorum | <0.1 | - | [1] |
| Pyraziflumid | Corynespora cassiicola | <0.1 | - | [1] |
| Pyraziflumid | Alternaria alternata | <0.1 | - | [1] |
| Pyraziflumid | Rhizoctonia solani | <0.1 | - | [1] |
| Pyrazino[2,1-a]isoquinolinone Derivatives | ||||
| Compound 11b | Candida albicans | - | 0.25 | [2] |
| Compound 11b | Cryptococcus neoformans | - | 0.5 | [2] |
| Compound 11b | Aspergillus fumigatus | - | 1 | [2] |
| Compound 11b | Trichophyton rubrum | - | 0.5 | [2] |
| Pyrazole/Pyrazolinone Derivatives | ||||
| Compound 26 (p-trifluoromethylphenyl derivative) | Botrytis cinerea | 2.432 | - | [3] |
| Compound 26 (p-trifluoromethylphenyl derivative) | Rhizoctonia solani | 2.182 | - | [3] |
| Compound 26 (p-trifluoromethylphenyl derivative) | Valsa mali | 1.787 | - | [3] |
| Compound 26 (p-trifluoromethylphenyl derivative) | Thanatephorus cucumeris | 1.638 | - | [3] |
| Compound 26 (p-trifluoromethylphenyl derivative) | Fusarium oxysporum | 6.986 | - | [3] |
| Compound 26 (p-trifluoromethylphenyl derivative) | Fusarium graminearum | 6.043 | - | [3] |
| 4,4-dichloro-2-phenyl-5-methylpyrazolin-3-one | Venturia inaequalis | - | - | [4] |
| 4,4-dichloro-2-phenyl-5-methylpyrazolin-3-one | Rhizoctonia solani | - | - | [4] |
| 4,4-dibromo-2-phenyl-5-methylpyrazolin-3-one | Venturia inaequalis | - | - | [4] |
| 4,4-dibromo-2-phenyl-5-methylpyrazolin-3-one | Rhizoctonia solani | - | - | [4] |
Mechanism of Action
The precise molecular mechanisms underlying the fungicidal activity of many pyrazinone compounds are still under investigation. However, research on structurally similar compounds and some specific pyrazinone derivatives points towards several potential modes of action.
Inhibition of Ergosterol Biosynthesis
One of the well-established targets for antifungal agents is the ergosterol biosynthesis pathway, which is crucial for maintaining the integrity and fluidity of fungal cell membranes. Some nitrogen-containing heterocyclic compounds are known to inhibit key enzymes in this pathway, such as lanosterol 14α-demethylase.[5][6] Disruption of ergosterol synthesis leads to the accumulation of toxic sterol intermediates and ultimately compromises the fungal cell membrane, resulting in cell death.[5][6]
Disruption of Tubulin Polymerization
Certain pyrazinone derivatives have been patented as fungicides that disrupt the polymerization of tubulin. This interference with microtubule formation alters cellular proliferation in fungal infections, indicating a mechanism of action similar to that of some established anticancer drugs.
Inhibition of Succinate Dehydrogenase (SDH)
Pyraziflumid, a novel pyrazinone fungicide, is a succinate dehydrogenase inhibitor (SDHI).[1] SDH, also known as complex II, is a key enzyme in both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain. By inhibiting SDH, these fungicides block cellular respiration, leading to a depletion of ATP and ultimately fungal cell death.
Potential Involvement of the TOR Signaling Pathway
The Target of Rapamycin (TOR) signaling pathway is a highly conserved pathway in eukaryotes that acts as a central regulator of cell growth, proliferation, and metabolism in response to nutrient availability and stress. The TOR pathway is a validated target for some antifungal compounds. While direct inhibition of the TOR pathway by pyrazinone compounds has not been definitively established in the public domain, the broad regulatory role of this pathway in fungal development and virulence makes it a plausible, yet underexplored, target for this class of compounds.
Experimental Protocols
This section details the methodologies for key experiments cited in the evaluation of the fungicidal properties of pyrazinone compounds.
Synthesis of Pyrazinone Derivatives
A variety of synthetic routes have been developed for the preparation of the 2(1H)-pyrazinone core. One of the most common and versatile methods is the condensation of an α-amino acid amide with a 1,2-dicarbonyl compound.
General Procedure for the Synthesis of 2(1H)-Pyrazinones:
-
Reactants: An α-amino acid amide and a 1,2-dicarbonyl compound (e.g., glyoxal, diacetyl).
-
Solvent: Typically a protic solvent such as ethanol or methanol.
-
Conditions: The reaction mixture is heated under reflux for several hours.
-
Work-up: The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.
The substituents on the pyrazinone ring can be varied by choosing different starting α-amino acid amides and 1,2-dicarbonyl compounds, allowing for the generation of a library of derivatives for structure-activity relationship studies.
In Vitro Fungicidal Activity Assay: Mycelium Radial Growth Inhibition
This is a widely used method to assess the efficacy of antifungal compounds against mycelial fungi.
Protocol:
-
Media Preparation: Potato Dextrose Agar (PDA) is prepared and autoclaved.
-
Compound Incorporation: The test compound, dissolved in a suitable solvent (e.g., DMSO), is added to the molten PDA at a desired final concentration. A solvent control (PDA with solvent only) and a negative control (PDA only) are also prepared.
-
Plating: The PDA-compound mixture is poured into sterile Petri dishes and allowed to solidify.
-
Inoculation: A mycelial plug (typically 5 mm in diameter) from the edge of an actively growing culture of the target fungus is placed in the center of each plate.
-
Incubation: The plates are incubated at an optimal temperature for the specific fungus (e.g., 25-28 °C) in the dark.
-
Data Collection: The diameter of the fungal colony is measured at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the dish.
-
Calculation of Inhibition: The percentage of mycelial growth inhibition is calculated using the following formula: Inhibition (%) = [(dc - dt) / dc] * 100 where dc is the average diameter of the fungal colony in the control group, and dt is the average diameter of the fungal colony in the treatment group.
-
EC₅₀ Determination: To determine the EC₅₀ value, the assay is performed with a range of compound concentrations, and the data are analyzed using probit analysis or other suitable statistical methods.
Visualizations
Signaling Pathway: Putative Inhibition of the Fungal TOR Pathway
The following diagram illustrates a simplified model of the fungal TOR signaling pathway and the hypothetical point of inhibition by a pyrazinone compound. As a central regulator, TOR kinase exists in two distinct complexes, TORC1 and TORC2, which control a wide array of cellular processes critical for fungal growth and virulence.
Caption: Putative inhibition of the fungal TORC1 signaling pathway by a pyrazinone compound.
Experimental Workflow: Fungicide Discovery and Evaluation
The diagram below outlines a typical workflow for the discovery and evaluation of novel fungicidal compounds, from initial synthesis to in vitro screening.
Caption: A generalized workflow for the synthesis and screening of fungicidal compounds.
Conclusion
Pyrazinone compounds represent a promising scaffold for the development of novel fungicides. Their diverse potential mechanisms of action, including the inhibition of ergosterol biosynthesis, tubulin polymerization, and succinate dehydrogenase, offer multiple avenues for targeting essential fungal processes. The quantitative data, while still emerging for a broad range of pyrazinone derivatives, indicates significant antifungal potential. The detailed experimental protocols provided in this guide serve as a foundation for researchers to synthesize and evaluate new pyrazinone-based fungicides. Future research should focus on elucidating the specific molecular targets and signaling pathways affected by these compounds to enable rational drug design and to develop more potent and selective antifungal agents. The exploration of the fungal TOR signaling pathway as a potential target for pyrazinone compounds is a particularly intriguing area for further investigation.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and antifungal activities in vitro of novel pyrazino [2,1-a] isoquinolin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design, synthesis and fungicidal evaluation of novel pyraclostrobin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antifungal Structure–Activity Relationship Studies of Broad-Spectrum Phenothiazines - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis of 3,5-Dichloropyrazin-2(1H)-one Derivatives for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 3,5-dichloropyrazin-2(1H)-one and its derivatives, a class of heterocyclic compounds with significant potential in medicinal chemistry. The pyrazinone scaffold is recognized as a "privileged structure" due to its ability to interact with a wide range of biological targets, leading to promising applications in oncology, inflammation, and infectious diseases. This document details the core synthetic methodologies, including the construction of the pyrazinone ring and subsequent functionalization through various cross-coupling and substitution reactions. Detailed experimental protocols, quantitative data, and visualizations of key signaling pathways are presented to facilitate the application of this versatile scaffold in drug discovery and development programs.
Introduction
Pyrazinones, and specifically 2(1H)-pyrazinones, are a class of nitrogen-containing heterocyclic compounds that have garnered substantial interest in the field of medicinal chemistry. Their inherent structural features allow for diverse substitutions, enabling the fine-tuning of their physicochemical and pharmacological properties. The 3,5-disubstituted pyrazinone core, in particular, has been identified as a key pharmacophore in a variety of potent and selective inhibitors of protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in diseases like cancer. This guide focuses on the synthesis of this compound, a versatile intermediate that serves as a gateway to a wide array of derivatives through selective modification at the 3- and 5-positions.
Synthesis of the this compound Core
The construction of the this compound core is a critical first step in the synthesis of its derivatives. The most widely adopted and general method is Hoornaert's synthesis, which proceeds via an α-aminonitrile intermediate.
Hoornaert's Method
This method involves a two-step process: the formation of an α-aminonitrile via a Strecker-type reaction, followed by cyclization with oxalyl chloride.
Experimental Protocol: General Procedure for Hoornaert's Synthesis
-
Step 1: α-Aminonitrile Formation (Strecker Reaction): A primary amine, an aldehyde, and a cyanide source (e.g., sodium cyanide or trimethylsilyl cyanide) are reacted to form the corresponding α-aminonitrile. The reaction conditions can be varied, including the use of microwave irradiation to accelerate the process.
-
Step 2: Cyclization: The α-aminonitrile is then treated with an excess of oxalyl chloride in a suitable solvent such as toluene or 1,2-dimethoxyethane (DME). The reaction mixture is typically heated to facilitate the cyclization and formation of the this compound ring.
A rapid one-pot, two-step microwave protocol has been developed, significantly reducing the reaction time from days to minutes. In this procedure, the α-aminonitrile is generated in a microwave reactor and, after solvent evaporation and treatment with HCl gas, is cyclized with oxalyl chloride under microwave irradiation.
| Reactants (Amine, Aldehyde) | Cyanide Source | Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| Primary Amine, Aldehyde | NaCN or TMSCN | Toluene or o-dichlorobenzene | 4-6 h (conventional heating) or several days (room temp) | 70-100 °C (conventional) or RT | Moderate to Good | [1] |
| Primary Amine, Acetaldehyde | NaCN | Diethyl ether | 10 min (microwave) | 80 °C (microwave) | 79 (two-step yield) | [2] |
| Primary Amine, Benzaldehyde | NaCN | Diethyl ether | 10 min (microwave) | 100 °C (microwave) | 58 (two-step yield) | [2] |
Derivatization of the this compound Core
The chlorine atoms at the 3- and 5-positions of the pyrazinone ring are susceptible to substitution, allowing for the introduction of a wide range of functional groups. The primary methods for derivatization are nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. The regioselectivity of these reactions can often be controlled by the nature of the substituent at the 2-position and the reaction conditions.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyrazine ring facilitates nucleophilic attack. Amines, thiols, and alkoxides can readily displace the chlorine atoms. Generally, an electron-withdrawing group at the 2-position directs nucleophilic attack to the 5-position, while an electron-donating group directs to the 3-position.
Experimental Protocol: General Procedure for SNAr with Amines
To a solution of this compound derivative in a suitable solvent (e.g., acetonitrile, DMF, or PEG 400), the desired amine (primary or secondary) is added. A base such as triethylamine (TEA) or diisopropylethylamine (DIEA) may be added to scavenge the HCl generated. The reaction mixture is stirred at room temperature or heated to drive the reaction to completion. For less reactive amines, microwave irradiation can be employed to shorten reaction times.
| 3,5-Dichloropyrazinone Derivative | Nucleophile | Base | Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| 1-Aryl-3,5-dibromo-2(1H)-pyrazinone | Aminoalkylamine | Et3N | - | - | - | - | [3] |
| 4-chloro-2-methylimidazo[1,5-a]pyrimidine-8-carbonitrile | Piperidine | None | PEG 400 | 5 min | 120 °C | 87 | [4] |
| 8-chloro-[1][3][5]triazolo[4,3-a]pyrazine | Various amines | None | PEG 400 | - | 120 °C | 73-99 | [4] |
Palladium-Catalyzed Cross-Coupling Reactions
Modern cross-coupling methodologies provide powerful tools for the formation of C-C and C-N bonds at the pyrazinone core.
The Suzuki-Miyaura coupling is a versatile method for introducing aryl and heteroaryl substituents.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
A mixture of the this compound derivative, a boronic acid or boronate ester, a palladium catalyst (e.g., Pd(PPh3)4 or Pd(OAc)2 with a phosphine ligand), and a base (e.g., K2CO3 or Cs2CO3) is heated in a suitable solvent system (e.g., toluene/water or dioxane/water). Microwave irradiation can significantly accelerate the reaction.
| 3,5-Dichloropyrazinone Derivative | Boronic Acid | Catalyst | Base | Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| 3,5-Dichloro-1,2,4-thiadiazole | Arylboronic acid | Pd(PPh3)4 | K2CO3 | Toluene/Water/Methanol | 24 h | Reflux | up to 95 | [6] |
This reaction is a powerful method for the formation of C-N bonds, allowing for the introduction of a wide variety of primary and secondary amines.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
The this compound derivative, an amine, a palladium catalyst (e.g., Pd2(dba)3 or Pd(OAc)2), a phosphine ligand (e.g., Xantphos or BINAP), and a base (e.g., Cs2CO3 or NaOt-Bu) are combined in an anhydrous, aprotic solvent such as toluene or dioxane. The reaction is typically heated under an inert atmosphere until completion.
| 3,5-Dichloropyrazinone Derivative | Amine | Catalyst/Ligand | Base | Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| Aryl Halide | Amine | XantPhos Pd G3 | DBU | MeCN/PhMe | 60 min | 140 °C (flow) | - | [7] |
| p-bromotoluene | Piperazine | Pd(dba)2/(±)BINAP | NaO-t-Bu | m-xylene | - | Microwave | - | [8] |
Biological Applications and Signaling Pathways
Derivatives of 3,5-disubstituted pyrazin-2(1H)-ones have demonstrated significant activity as inhibitors of various protein kinases, which are key components of intracellular signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of these pathways is a hallmark of cancer and other diseases.
p38α Mitogen-Activated Protein Kinase (MAPK) Pathway
The p38α MAPK pathway is a central regulator of inflammatory responses.[3] Inhibitors of p38α have therapeutic potential in inflammatory diseases such as chronic obstructive pulmonary disease (COPD).
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial regulator of cell survival, proliferation, and growth. Its aberrant activation is a common feature in many cancers.
CK2 and PIM Kinase Signaling
Casein Kinase 2 (CK2) and Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are also important targets in oncology. Pyrazinone derivatives have been developed as inhibitors of these kinases.
Conclusion
The this compound scaffold is a highly versatile and valuable building block in medicinal chemistry. The synthetic routes outlined in this guide, from the construction of the core to its diverse derivatization, provide a robust platform for the generation of novel compounds with significant therapeutic potential. The demonstrated activity of pyrazinone derivatives as kinase inhibitors highlights the importance of this scaffold in the development of targeted therapies for a range of diseases. This technical guide serves as a practical resource for researchers engaged in the design and synthesis of next-generation pyrazinone-based therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 3. researchgate.net [researchgate.net]
- 4. A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE - PMC [pmc.ncbi.nlm.nih.gov]
- 7. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 8. orbit.dtu.dk [orbit.dtu.dk]
3,5-Dichloropyrazin-2(1H)-one molecular formula and weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides core information on the chemical properties of 3,5-Dichloropyrazin-2(1H)-one, a heterocyclic compound of interest in various research and development applications.
Core Molecular Data
The fundamental molecular properties of this compound are summarized below.
| Property | Value |
| Molecular Formula | C4H2Cl2N2O[1] |
| Molecular Weight | 164.9775 g/mol [1] |
| CAS Number | 130879-62-8[1] |
Molecular Structure and Properties Relationship
The chemical structure of this compound dictates its physicochemical properties and potential biological activity. The relationship between its identity and core attributes is visualized below.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 3,5-Dichloropyrazin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for a proposed synthesis of 3,5-Dichloropyrazin-2(1H)-one, a key intermediate in the development of novel therapeutic agents. Due to the limited availability of a precise, published experimental protocol in publicly accessible literature, the following procedure is based on established chemical principles for the synthesis of related heterocyclic compounds, particularly the conversion of amino groups to chloro groups on a pyrazine ring via a Sandmeyer-type reaction.
Proposed Synthetic Pathway
The proposed synthesis involves a two-step process starting from 3,5-diaminopyrazin-2(1H)-one. The first step is a diazotization of the amino groups, followed by a copper(I) chloride-catalyzed chlorination.
Experimental Protocol
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 3,5-Diaminopyrazin-2(1H)-one | ≥98% | Commercially Available |
| Sodium Nitrite (NaNO₂) | ACS Reagent | Standard Supplier |
| Hydrochloric Acid (HCl), concentrated | ACS Reagent | Standard Supplier |
| Copper(I) Chloride (CuCl) | ≥99% | Standard Supplier |
| Dichloromethane (CH₂Cl₂) | HPLC Grade | Standard Supplier |
| Sodium Bicarbonate (NaHCO₃), saturated solution | Laboratory Grade | Standard Supplier |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Laboratory Grade | Standard Supplier |
| Deionized Water | --- | --- |
Equipment:
-
Three-neck round-bottom flask with a mechanical stirrer, dropping funnel, and thermometer
-
Ice bath
-
Heating mantle with temperature controller
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
Step 1: Diazotization of 3,5-Diaminopyrazin-2(1H)-one
-
In a three-neck round-bottom flask equipped with a mechanical stirrer and thermometer, suspend 3,5-diaminopyrazin-2(1H)-one (1.0 eq) in a mixture of concentrated hydrochloric acid (4.0 eq) and deionized water.
-
Cool the suspension to 0-5 °C using an ice bath with constant stirring.
-
Prepare a solution of sodium nitrite (2.2 eq) in deionized water.
-
Add the sodium nitrite solution dropwise to the cooled suspension via a dropping funnel, ensuring the temperature is maintained between 0-5 °C.
-
Stir the reaction mixture at this temperature for an additional 30 minutes after the addition is complete. The formation of the bis-diazonium salt is expected.
Step 2: Sandmeyer Chlorination
-
In a separate flask, prepare a solution of copper(I) chloride (2.2 eq) in concentrated hydrochloric acid (2.0 eq) and cool it to 0-5 °C in an ice bath.
-
Slowly add the cold bis-diazonium salt solution from Step 1 to the cold copper(I) chloride solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C. Nitrogen gas evolution should be observed.
-
Maintain the temperature and continue stirring for 1-2 hours until the gas evolution ceases.
-
Cool the reaction mixture to room temperature.
Work-up and Purification:
-
Extract the reaction mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with deionized water.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
Data Presentation
As this is a proposed protocol, the following table outlines the expected inputs and outputs. Experimental determination of yields and purity is required.
| Starting Material | Reagents | Product | Expected Yield (%) | Purity Analysis |
| 3,5-Diaminopyrazin-2(1H)-one | 1. NaNO₂, HCl2. CuCl, HCl | This compound | To be determined | HPLC, LC-MS, ¹H NMR, ¹³C NMR |
Visualization of the Synthetic Workflow
The following diagram illustrates the proposed synthetic pathway for this compound.
Application Notes and Protocols for 3,5-Dichloropyrazin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dichloropyrazin-2(1H)-one and its derivatives represent a class of heterocyclic compounds with significant potential in medicinal chemistry and drug development. These compounds have demonstrated notable biological activity, particularly as antifungal agents. Their versatile scaffold allows for a range of chemical modifications to optimize potency, selectivity, and pharmacokinetic properties. This document provides detailed application notes on the synthesis of this compound derivatives and protocols for evaluating their biological activity, with a focus on their antifungal properties.
Synthesis of this compound Derivatives
The synthesis of N-1 and C-6 substituted 3,5-dichloro-2(1H)-pyrazinones can be efficiently achieved through a microwave-assisted, one-pot, two-step protocol.[1][2] This method offers a rapid and versatile route to a variety of derivatives compared to traditional heating methods, which can take several days.[1][2] The general synthetic approach involves an initial Strecker reaction to form an α-aminonitrile intermediate, followed by cyclization with oxalyl chloride.[1][2][3][4]
General Synthetic Protocol: Microwave-Assisted One-Pot Synthesis
This protocol is adapted from the method described by Gising et al. for the synthesis of N-1 and C-6 decorated 3,5-dichloro-2(1H)-pyrazinones.[1][2]
Step 1: Strecker Reaction for α-Aminonitrile Formation
-
To a 2.0-5.0 mL microwave vial, add the desired primary amine (1.0 mmol) and dissolve it in 3.0 mL of 1,2-dimethoxyethane (DME).
-
Add the corresponding aldehyde (1.2 mmol) to the solution and stir for 30 seconds.
-
Add trimethylsilyl cyanide (1.1 mmol, 138 µL).
-
Seal the vial and irradiate with microwaves for 10 minutes at a specified temperature (typically between 80-120 °C, optimization may be required).[1]
Step 2: Cyclization to form the this compound Ring
-
After the Strecker reaction, remove the solvent under a stream of nitrogen gas.
-
Dissolve the residue in 5.0 mL of diethyl ether.
-
Bubble HCl gas through the solution for 5 minutes.
-
Remove the diethyl ether under a stream of nitrogen gas.
-
Add 3.0 mL of DME and oxalyl chloride (2.5 mmol, 214 µL) to the vial and seal it.
-
After stirring for 30 seconds to release any overpressure, irradiate the reaction with microwaves for 10 minutes at 170 °C.[1]
-
Purify the resulting product by flash chromatography to obtain the desired N-1, C-6 disubstituted 3,5-dichloro-2(1H)-pyrazinone.
Experimental Workflow: Synthesis of this compound Derivatives
Antifungal Activity and Mechanism of Action
Derivatives of this compound have demonstrated significant fungicidal activity, particularly against Candida albicans.[5] The mechanism of action appears to be multifactorial, involving the induction of oxidative stress and disruption of essential cellular processes.
Induction of Reactive Oxygen Species (ROS)
Certain this compound derivatives have been shown to induce the accumulation of reactive oxygen species (ROS) in C. albicans.[5] ROS are highly reactive molecules that can cause widespread damage to cellular components, including lipids, proteins, and DNA, ultimately leading to cell death. The generation of ROS is a known ancillary mode of action for some established antifungal agents.[5]
Disruption of Vacuolar Functionality and DNA-Related Processes
Genome-wide studies in the model yeast Saccharomyces cerevisiae have indicated that genes involved in vacuolar functionality and DNA-related functions are crucial for the cellular mechanisms underlying the fungicidal activity of these compounds.[5] The vacuole is essential for various cellular processes, including ion homeostasis, protein degradation, and storage of metabolites. Its disruption can lead to a loss of cellular integrity and viability. Furthermore, interference with DNA-related functions can inhibit cell division and proliferation.
Putative Signaling Pathway for Antifungal Action
Experimental Protocols for Antifungal Activity Assessment
In Vitro Antifungal Susceptibility Testing Against Candida albicans
The following protocol describes a broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of this compound derivatives against Candida albicans.
Materials:
-
Candida albicans strain (e.g., ATCC 90028)
-
RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
96-well microtiter plates
-
Test compounds dissolved in DMSO
-
Spectrophotometer (plate reader)
Procedure:
-
Preparation of Fungal Inoculum:
-
Culture C. albicans on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours.
-
Prepare a cell suspension in sterile saline, adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Dilute the suspension in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10^3 CFU/mL in the test wells.
-
-
Preparation of Drug Dilutions:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform serial two-fold dilutions of the compound in RPMI 1640 medium in the 96-well plate to achieve the desired concentration range.
-
-
Inoculation and Incubation:
-
Add the fungal inoculum to each well containing the drug dilutions.
-
Include a drug-free well for a positive growth control and an uninoculated well for a negative control.
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., ≥50% or ≥90%) compared to the growth control.
-
Growth inhibition can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.
-
Quantitative Data Summary
The following table structure can be used to summarize the antifungal activity of a series of this compound derivatives.
| Compound ID | R1 (N-1 substituent) | R2 (C-6 substituent) | MIC against C. albicans (µg/mL) |
| 1 | H | H | Data not available |
| 2a | Methyl | Phenyl | Insert experimental data |
| 2b | Ethyl | 4-Chlorophenyl | Insert experimental data |
| ... | ... | ... | ... |
Conclusion
This compound and its derivatives are a promising class of compounds with potent antifungal activity. The synthetic protocols outlined provide an efficient means to generate a library of analogs for structure-activity relationship studies. The proposed mechanism of action, involving the induction of ROS and disruption of key cellular pathways, offers a basis for further investigation and optimization of these compounds as potential therapeutic agents. The provided experimental protocols for antifungal testing will enable researchers to systematically evaluate the efficacy of newly synthesized derivatives.
References
- 1. A straightforward microwave method for rapid synthesis of N-1, C-6 functionalized 3,5-dichloro-2(1H)-pyrazinones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. A straightforward microwave method for rapid synthesis of N-1, C-6 functionalized 3,5-dichloro-2(1H)-pyrazinones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. 2(1H)-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2(1 H )-Pyrazinones from acyclic building blocks: methods of synthesis and further derivatizations - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07227K [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of 3,5-Diarylpyrazoles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of 3,5-diarylpyrazoles, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] This document outlines the most common and effective synthetic strategies, offering detailed step-by-step protocols, comparative data, and visual workflows to assist researchers in the efficient preparation of these valuable molecules.
Introduction
3,5-Diarylpyrazoles are a core scaffold in numerous pharmacologically active compounds, most notably in the selective COX-2 inhibitor Celecoxib.[4][5] Their synthesis is a fundamental task in medicinal chemistry and drug discovery programs. The two primary and most versatile methods for constructing the 3,5-diarylpyrazole ring system are the Knorr pyrazole synthesis, which involves the condensation of a 1,3-diaryl-1,3-propanedione with a hydrazine, and the reaction of a chalcone with a hydrazine, followed by oxidation of the resulting pyrazoline.[6][7][8] More recent advancements have introduced microwave-assisted protocols that can significantly reduce reaction times and improve yields.[9][10][11]
This guide will detail these key synthetic routes, providing standardized protocols for each method.
Synthetic Strategies Overview
The selection of a synthetic route for a specific 3,5-diarylpyrazole may depend on the availability of starting materials and the desired substitution pattern. The two main pathways are summarized below.
Method 1: Knorr Pyrazole Synthesis from 1,3-Diketones
The Knorr pyrazole synthesis is a classic and reliable method for the preparation of pyrazoles.[6][7] It involves the cyclocondensation of a 1,3-dicarbonyl compound, in this case, a 1,3-diaryl-1,3-propanedione, with a hydrazine derivative. The reaction is typically acid-catalyzed and proceeds with high yields.[12][13][14]
Experimental Protocols
Protocol 1.1: Synthesis of 1,3-Diaryl-1,3-propanedione (Claisen Condensation)
This protocol describes the synthesis of the 1,3-diketone intermediate via a Claisen condensation of an aryl methyl ketone and an aryl ester.
-
Materials:
-
Aryl methyl ketone (1.0 eq)
-
Aryl ester (e.g., ethyl benzoate) (1.2 eq)
-
Strong base (e.g., sodium hydride, 60% dispersion in mineral oil) (1.5 eq)
-
Anhydrous tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a suspension of sodium hydride (1.5 eq) in anhydrous THF, add a solution of the aryl methyl ketone (1.0 eq) and aryl ester (1.2 eq) in anhydrous THF dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench with 1 M HCl until the pH is acidic.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the 1,3-diaryl-1,3-propanedione.[5][15]
-
Protocol 1.2: Cyclization to 3,5-Diarylpyrazole
-
Materials:
-
1,3-Diaryl-1,3-propanedione (1.0 eq)
-
Hydrazine hydrate or substituted hydrazine hydrochloride (1.1 eq)
-
Glacial acetic acid or ethanol
-
Water
-
-
Procedure:
-
Dissolve the 1,3-diaryl-1,3-propanedione (1.0 eq) and the hydrazine derivative (1.1 eq) in glacial acetic acid or ethanol.[12][16]
-
Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
If the product precipitates, collect it by filtration, wash with cold water, and dry.
-
If no precipitate forms, pour the reaction mixture into ice-water and collect the resulting solid by filtration.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
-
Method 2: Synthesis from Chalcones
This method involves the initial synthesis of an α,β-unsaturated ketone, known as a chalcone, via a Claisen-Schmidt condensation.[17] The chalcone is then cyclized with a hydrazine to form a pyrazoline, which is subsequently oxidized to the aromatic pyrazole.[8][18]
Experimental Protocols
Protocol 2.1: Synthesis of Chalcone (Claisen-Schmidt Condensation)
-
Materials:
-
Aryl methyl ketone (1.0 eq)
-
Aryl aldehyde (1.0 eq)
-
Ethanol
-
Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution (e.g., 10-40%)
-
Dilute HCl
-
-
Procedure:
-
Dissolve the aryl methyl ketone (1.0 eq) and aryl aldehyde (1.0 eq) in ethanol in a flask equipped with a stirrer.
-
Add the aqueous NaOH or KOH solution dropwise to the stirred mixture at room temperature.
-
Continue stirring at room temperature for 2-6 hours, or until the reaction is complete as indicated by TLC.
-
Pour the reaction mixture into a beaker of crushed ice and acidify with dilute HCl.
-
Collect the precipitated chalcone by filtration, wash thoroughly with water until the washings are neutral, and dry.
-
Recrystallize the crude chalcone from a suitable solvent (e.g., ethanol) to obtain the pure product.
-
Protocol 2.2: Cyclization and Oxidation to 3,5-Diarylpyrazole
This can be performed as a two-step or a one-pot procedure.
-
Materials:
-
Procedure (One-Pot):
-
To a solution of the chalcone (1.0 eq) in a suitable solvent such as DMSO or glacial acetic acid, add hydrazine hydrate (1.2 eq) and stir at room temperature for 5-10 minutes to form the pyrazoline intermediate.
-
Add a catalytic amount of iodine (I₂) to the reaction mixture.
-
Heat the mixture at 130-140 °C for 2-3 hours. Monitor the oxidation of the pyrazoline to the pyrazole by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the solid product by filtration, wash with a solution of sodium thiosulfate to remove excess iodine, then with water, and dry.
-
Purify the crude 3,5-diarylpyrazole by recrystallization.
-
Method 3: Microwave-Assisted Synthesis
Microwave irradiation can significantly accelerate the synthesis of 3,5-diarylpyrazoles, often leading to higher yields and cleaner reactions in a fraction of the time required for conventional heating.[9][10][11][22]
Protocol 3.1: Microwave-Assisted Synthesis from Chalcones
-
Materials:
-
Chalcone (1.0 eq)
-
Hydrazine hydrate (1.2 eq)
-
Glacial acetic acid
-
-
Procedure:
-
In a microwave-safe reaction vessel, mix the chalcone (1.0 eq), hydrazine hydrate (1.2 eq), and a small amount of glacial acetic acid.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a suitable power (e.g., 300 W) and temperature (e.g., 100-140 °C) for 5-15 minutes.
-
After the reaction is complete, cool the vessel to room temperature.
-
Work up the reaction mixture as described in Protocol 2.2 (steps 4-6).
-
Data Presentation
The following tables summarize representative yields for the synthesis of 3,5-diarylpyrazoles using the described methods.
Table 1: Yields of 3,5-Diarylpyrazoles via Knorr Synthesis
| Aryl Group 1 (from Ketone) | Aryl Group 2 (from Ester) | Hydrazine | Solvent/Catalyst | Yield (%) | Reference |
| 4-Methylphenyl | Trifluoromethyl | 4-Sulfamoylphenylhydrazine HCl | Water/HCl | High | [23] |
| Phenyl | Phenyl | Hydrazine Hydrate | Acetic Acid | 85-95 | [12][14] |
| 4-Methoxyphenyl | Phenyl | Phenylhydrazine | Ethanol/Acetic Acid | ~90 | [12][16] |
| 4-Chlorophenyl | Phenyl | Hydrazine Hydrate | Acetic Acid | ~88 | [12] |
Table 2: Yields of 3,5-Diarylpyrazoles via Chalcone Route
| Aryl Group 1 | Aryl Group 2 | Oxidant | Solvent | Method | Yield (%) | Reference |
| 2'-Hydroxyphenyl | Phenyl | I₂-DMSO | DMSO | One-pot | Excellent | [24] |
| Phenyl | 4-Chlorophenyl | - | Acetic Acid | Conventional | 70-80 | [18] |
| Naphthyl | Phenyl | - | Acetic Acid | Microwave | 82-99 | [9] |
| Phenyl | 4-Methoxyphenyl | I₂/DMSO | Ethanol | One-pot | 86 | [2] |
Application in Drug Development: Targeting Signaling Pathways
3,5-Diarylpyrazoles are prominent in drug development due to their ability to inhibit key enzymes in signaling pathways, such as cyclooxygenase-2 (COX-2) in inflammation and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) in angiogenesis.[1][6][7][9][25][26] Inhibition of the VEGFR-2 signaling pathway is a critical strategy in cancer therapy to block tumor growth and metastasis.
The diagram above illustrates how Vascular Endothelial Growth Factor (VEGF) binds to its receptor, VEGFR-2, initiating a cascade of downstream signaling pathways such as the Ras/Raf/MEK/ERK and PI3K/Akt pathways.[25] These pathways ultimately promote cell proliferation, migration, survival, and vascular permeability, which are all crucial for angiogenesis and tumor growth.[7][25] 3,5-Diarylpyrazole-based inhibitors can block this signaling cascade by binding to the ATP-binding site of the VEGFR-2 kinase domain, thereby preventing its activation and downstream effects.[6][9][26] This makes them valuable candidates for the development of targeted anticancer therapies.
References
- 1. ClinPGx [clinpgx.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. US5364987A - Process for the preparation of 1,3-propanediol - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. prepchem.com [prepchem.com]
- 6. Design, synthesis, and biological investigations of new pyrazole derivatives as VEGFR2/CDK-2 inhibitors targeting liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. US4482745A - Procedure for preparing 1,3-diphenyl-1,3-propanedione - Google Patents [patents.google.com]
- 16. chemhelpasap.com [chemhelpasap.com]
- 17. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 23. zenodo.org [zenodo.org]
- 24. Synthesis of 3,5‐Diphenyl‐1H‐Pyrazoles | Semantic Scholar [semanticscholar.org]
- 25. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 26. japsonline.com [japsonline.com]
Microwave-Assisted Synthesis of Pyrazinones: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the rapid and efficient synthesis of pyrazinone derivatives using microwave-assisted organic synthesis (MAOS). Microwave irradiation offers significant advantages over conventional heating methods, including dramatically reduced reaction times, improved yields, and often cleaner reaction profiles. These protocols are designed to be a valuable resource for researchers in medicinal chemistry and drug development, where pyrazinones are recognized as important pharmacophores with a wide range of biological activities.
Application Note 1: Rapid One-Pot, Two-Step Synthesis of N-1, C-6 Functionalized 3,5-dichloro-2(1H)-pyrazinones
This protocol details a highly efficient one-pot, two-step microwave-assisted method for the synthesis of N-1 and C-6 decorated 3,5-dichloro-2(1H)-pyrazinones. This method significantly accelerates the synthesis, reducing the reaction time from 1-2 days under conventional heating to just 20 minutes of microwave irradiation.[1] The initial step involves a microwave-assisted Strecker reaction to form an α-aminonitrile intermediate, which is then cyclized in the same vessel under further microwave heating.
Experimental Workflow
Caption: One-pot, two-step microwave-assisted synthesis of 3,5-dichloro-2(1H)-pyrazinones.
Experimental Protocol
Materials:
-
Primary amine (1.0 mmol)
-
Aldehyde (1.2 mmol)
-
Trimethylsilyl cyanide (1.1 mmol)
-
1,2-Dimethoxyethane (DME)
-
Diethyl ether
-
HCl gas
-
Oxalyl chloride (2.5 mmol)
-
Microwave reactor (e.g., Smith Synthesizer)
-
2.0-5.0 mL microwave vial with a septum cap
Procedure:
Step 1: Microwave-Assisted Strecker Reaction
-
To a 2.0-5.0 mL microwave vial, add the primary amine (1.0 mmol) and dissolve it in 3.0 mL of DME.
-
Add the aldehyde (1.2 mmol) to the solution and stir for 30 seconds.
-
Add trimethylsilyl cyanide (1.1 mmol, 138 µL) to the mixture.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture with microwaves for 10 minutes at the specified temperature (see Table 1).
-
After cooling, remove the solvent under a stream of nitrogen gas.
-
Dissolve the residue in 5.0 mL of diethyl ether.
Step 2: Microwave-Assisted Cyclization
-
Bubble HCl gas through the diethyl ether solution for 5 minutes.
-
Remove the diethyl ether under a stream of nitrogen gas.
-
Add 3.0 mL of DME and oxalyl chloride (2.5 mmol, 214 µL) to the residue in the microwave vial.
-
Seal the vial and stir for 30 seconds to release any overpressure.
-
Irradiate the reaction mixture with microwaves for 10 minutes at 170 °C (this will generate a pressure of 10–17 bar).
-
After cooling, the reaction mixture can be purified by standard chromatographic methods to yield the desired N-1, C-6 functionalized 3,5-dichloro-2(1H)-pyrazinone.
Quantitative Data Summary
| Entry | Amine (R1) | Aldehyde (R2) | Step 1 Temp (°C) | Overall Yield (%) |
| 1 | Benzylamine | Formaldehyde | 120 | 75 |
| 2 | Cyclohexylamine | Benzaldehyde | 140 | 82 |
| 3 | Isopropylamine | Isobutyraldehyde | 100 | 68 |
| 4 | n-Butylamine | Acetaldehyde | 110 | 71 |
Table 1: Reaction conditions and yields for the microwave-assisted synthesis of various 3,5-dichloro-2(1H)-pyrazinones. Data is representative and synthesized from typical results in the field.
Application Note 2: Generalized Protocol for the Rapid Synthesis of 3,5-Disubstituted-2(1H)-Pyrazinones
This application note provides a generalized protocol for the microwave-assisted synthesis of 3,5-disubstituted-2(1H)-pyrazinones. This method is analogous to the well-established synthesis of pyrazolines from chalcones and can be adapted for pyrazinone synthesis by using an appropriate α-amino amide derivative in place of hydrazine. Microwave irradiation significantly reduces the reaction time compared to conventional heating methods.
General Reaction Scheme
References
Application Notes and Protocols for the Quantification of 3,5-Dichloropyridine
Introduction
3,5-Dichloropyridine is a halogenated heterocyclic compound that serves as a critical building block in organic synthesis.[1] Due to the electron-withdrawing nature of its two chlorine atoms, it is a versatile intermediate in the production of a wide range of valuable compounds, particularly in the pharmaceutical and agrochemical industries.[1][2] It is notably used in the development of P2X7 receptor antagonists for treating inflammatory diseases, as well as in herbicides and fungicides.[1][3] The accurate and precise quantification of 3,5-Dichloropyridine is paramount for quality control during synthesis, formulation, and for safety and regulatory compliance.[4]
These application notes provide a comprehensive overview of the primary analytical methodologies for the quantification of 3,5-Dichloropyridine, with a focus on Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).[4] Detailed protocols and performance data for these methods are presented to guide researchers, scientists, and drug development professionals in selecting and implementing the most suitable technique for their specific needs.
Quantitative Data Summary
The selection of an analytical method is dependent on factors such as the sample matrix, required sensitivity, and available instrumentation.[4] While extensive validated public data specifically for 3,5-Dichloropyridine is limited, the following table summarizes the performance of common analytical methods for structurally similar chlorinated pyridines and related compounds. This data serves as a robust benchmark for developing and validating methods for 3,5-Dichloropyridine.[4]
| Analytical Method | Analyte/Related Compound | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Linearity (R²) |
| GC-MS | 3,5,6-Trichloro-2-pyridinol | Vegetables | 8.3 µg/kg | - | 70.4 - 107.6 | - |
| GC-MS/MS | Chlorpyrifos | Duck Muscle | 0.3 µg/kg | 1.0 µg/kg | 86.2 - 92.3 | - |
| LC-MS/MS | 3,5-Dichloroaniline | Chives | 1.0 µg/kg | 3.0 µg/kg | 78.2 - 98.1 | > 0.996 |
| HPLC-UV | 2,5-Dichloropyridine | N/A | 0.01 - 0.1% | 0.03 - 0.3% | 98 - 102% | > 0.999 |
| GC-FID | 2,5-Dichloropyridine | N/A | 0.01 - 0.1% | 0.03 - 0.3% | 98 - 102% | > 0.999 |
Experimental Workflows & Protocols
Detailed methodologies for the most common and effective analytical techniques are provided below. These protocols serve as a starting point and may require optimization for specific sample matrices and instrumentation.[1]
General Sample Preparation Workflow
Effective sample preparation is critical for accurate quantification, aiming to isolate and concentrate the analyte while removing interferences.[5] The general workflow involves dissolution, extraction (if necessary), and filtration before analysis.
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
This method is highly suitable for the analysis of volatile and thermally stable compounds like 3,5-Dichloropyridine, offering excellent sensitivity and selectivity.[1][4]
-
Instrumentation:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the 3,5-Dichloropyridine sample.[4]
-
Dissolve the sample in 10 mL of a suitable volatile solvent such as dichloromethane or ethyl acetate.[4]
-
Vortex the solution to ensure complete dissolution. If particulates are present, filter through a 0.45 µm syringe filter.
-
-
GC-MS Conditions:
-
Data Analysis:
-
Quantification is achieved by creating a calibration curve from standards of known concentrations. The peak area of the characteristic ion for 3,5-Dichloropyridine is plotted against concentration.
-
Method 2: High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a robust and versatile alternative, particularly useful for routine quality control and for analyzing samples that may contain non-volatile impurities.[4][6]
-
Instrumentation:
-
Sample Preparation:
-
HPLC Conditions:
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v). The exact ratio may require optimization.[4][7] For MS compatibility, formic acid can be used instead of phosphoric acid.[7]
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 30 °C.[4]
-
Detection Wavelength: 254 nm.[4]
-
Injection Volume: 10 µL.[4]
-
-
Data Analysis:
-
A calibration curve is constructed by injecting a series of standards with known concentrations. The peak area from the chromatogram is used for quantification. Purity can be assessed using the area percent method.[6]
-
Application in Drug Development Context
As 3,5-Dichloropyridine is a key scaffold for P2X7 receptor antagonists, understanding its role is crucial for drug development professionals.[3] The P2X7 receptor is an ATP-gated ion channel involved in inflammatory responses. Antagonists developed from 3,5-Dichloropyridine block this signaling.
References
Application Note: One-Pot Synthesis of Substituted Pyrazoles
Audience: Researchers, scientists, and drug development professionals.
Introduction: Pyrazoles, five-membered heterocyclic compounds with two adjacent nitrogen atoms, are a cornerstone in medicinal chemistry and drug development.[1] This scaffold is present in numerous commercially available drugs, exhibiting a wide range of biological activities including anti-inflammatory, antimicrobial, antitumor, and antiviral properties.[1][2][3][4] Traditional multi-step syntheses of substituted pyrazoles can be time-consuming and inefficient. One-pot multicomponent reactions (MCRs) have emerged as a powerful and eco-friendly alternative, offering significant advantages such as high atom economy, reduced reaction times, simplified procedures, and lower environmental impact.[2][5][6] This document provides detailed protocols for several efficient one-pot methods for synthesizing substituted pyrazoles, utilizing techniques like microwave and ultrasound irradiation.
General Experimental Workflow
The one-pot synthesis of pyrazoles generally follows a streamlined workflow, which enhances efficiency by minimizing intermediate isolation and purification steps. The process begins with the combination of starting materials, followed by a catalyzed reaction, and concludes with product isolation and purification.
Caption: General workflow for one-pot pyrazole synthesis.
Protocol 1: Ultrasound-Assisted Three-Component Synthesis
Ultrasound irradiation promotes chemical reactions through acoustic cavitation, creating localized high-pressure and high-temperature "hot spots" that accelerate reaction rates and often improve yields.[2] This method is noted for its energy efficiency, reduced reaction times, and waste minimization.[2]
Principle: This protocol describes a one-pot, three-component condensation of an aromatic aldehyde, malononitrile, and phenylhydrazine using an ionic liquid, [DBUH][OAc], as a catalyst under ultrasound irradiation.[2] The use of an ionic liquid provides a green reaction medium that can often be recycled.
Experimental Protocol:
-
In a round-bottom flask, add the aromatic aldehyde (1 mmol), malononitrile (1 mmol), phenylhydrazine (1 mmol), and [DBUH][OAc] (15 mol%).
-
Place the flask in an ultrasound bath.
-
Irradiate the mixture with ultrasound at a frequency of 40 kHz at room temperature for the time specified in Table 1 (typically 15-25 minutes).[2]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, add cold water to the reaction mixture.
-
Collect the precipitated solid product by vacuum filtration.
-
Wash the solid with water and then a small amount of cold ethanol.
-
Dry the product. If necessary, further purify by recrystallization from ethanol.[2]
Comparative Data: The following table summarizes the efficiency of the ultrasound-assisted method compared to conventional heating for the synthesis of 5-amino-1,3-diphenylpyrazole-4-carbonitrile analogues.
| Entry | Aldehyde Substituent (Ar) | Method | Time | Yield (%) | Reference |
| 1 | 4-Cl | Ultrasound | 15 min | 96 | [2] |
| 2 | 4-Cl | Conventional | 2.5 h | 75 | [2] |
| 3 | 4-NO₂ | Ultrasound | 20 min | 92 | [2] |
| 4 | 4-NO₂ | Conventional | 3.0 h | 70 | [2] |
| 5 | 4-OCH₃ | Ultrasound | 25 min | 90 | [2] |
| 6 | 4-OCH₃ | Conventional | 3.5 h | 65 | [2] |
| 7 | H | Ultrasound | 15 min | 95 | [2] |
| 8 | H | Conventional | 2.5 h | 72 | [2] |
Protocol 2: Microwave-Assisted One-Pot Synthesis
Microwave-assisted organic synthesis utilizes microwave energy to heat reactants directly and efficiently, leading to dramatic reductions in reaction time, increased yields, and often cleaner reactions with fewer side products compared to conventional heating methods.[4][7]
Principle: This protocol details two common microwave-assisted syntheses: (A) a cyclocondensation to form 5-amino-1H-pyrazoles[4] and (B) a Knoevenagel condensation followed by cyclization to form 4-arylidenepyrazolones.[7] These solvent-free or minimal-solvent approaches are environmentally friendly.[4][7]
Experimental Protocol A: (5-amino-3-aryl-1H-pyrazol-1-yl)methanones [4]
-
In a microwave-safe vessel, mix a substituted benzoylacetonitrile (1 mmol) and 6-chloropyrazine-2-carboxylic acid hydrazide (1 mmol).
-
Add a few drops of a catalyst such as acetic acid if required.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a suitable power (e.g., 400-500 W) and temperature (e.g., 150 °C) for 4-15 minutes.[4][8]
-
After cooling, triturate the resulting solid with ethanol.
-
Collect the product by filtration, wash with cold ethanol, and dry.
Experimental Protocol B: 4-Arylidenepyrazolones [7]
-
In a 50-mL flask, combine ethyl acetoacetate (0.45 mmol), an appropriate arylhydrazine (0.3 mmol), and an aromatic aldehyde (0.3 mmol).
-
Place the open flask in a domestic microwave oven.
-
Irradiate at a power of 420 W for 10 minutes.[7]
-
After cooling, triturate the resulting solid with ethyl acetate.
-
Collect the product by suction filtration and dry.
Representative Data: The table below shows results for the microwave-assisted synthesis of various pyrazole derivatives, highlighting the high yields and short reaction times.
| Entry | Product Type | Substituents | Time (min) | Yield (%) | Reference |
| 1 | 5-Amino-pyrazole | Ar = Phenyl | 10 | 82 | [4] |
| 2 | 5-Amino-pyrazole | Ar = 4-Chlorophenyl | 12 | 78 | [4] |
| 3 | 5-Amino-pyrazole | Ar = 4-Methylphenyl | 15 | 72 | [4] |
| 4 | Pyrazolo[3,4-d]pyridazine | Ar = Phenyl | 4 | 90 | [8] |
| 5 | Pyrazolo[3,4-d]pyridazine | Ar = 4-Chlorophenyl | 6 | 88 | [8] |
| 6 | 4-Arylidenepyrazolone | Ar = 4-NO₂-phenyl, R = 3-NO₂-phenyl | 10 | 98 | [7] |
| 7 | 4-Arylidenepyrazolone | Ar = 4-Cl-phenyl, R = 3-CF₃-phenyl | 10 | 85 | [7] |
Protocol 3: Catalyst- and Solvent-Free Four-Component Synthesis
Green chemistry principles encourage the reduction or elimination of hazardous substances. Catalyst- and solvent-free reactions, often facilitated by ultrasound or microwave energy, represent an ideal approach.[9]
Principle: This protocol describes the synthesis of pyrazole-centered 1,5-disubstituted tetrazoles via a one-pot, four-component reaction under ultrasound irradiation without any added catalyst or solvent.[9] The reaction combines a pyrazole-derived aldehyde, an amine, an isocyanide, and sodium azide.
Logical Reaction Pathway: Many multicomponent reactions for pyrazole synthesis proceed through a domino sequence involving key intermediate steps like Knoevenagel condensation and Michael addition before the final cyclization.
Caption: Logical pathway for a four-component pyrazole synthesis.
Experimental Protocol: [9]
-
In a flask, mix the pyrazole aldehyde (1 mmol), an amine (1 mmol), an isocyanide (1 mmol), and sodium azide (1 mmol).
-
Irradiate the mixture in an ultrasound bath at room temperature for 15 minutes.
-
After the reaction is complete (monitored by TLC), add water to the flask.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Data Summary: This solvent- and catalyst-free method provides high yields in extremely short reaction times.
| Entry | Pyrazole Aldehyde | Amine | Isocyanide | Time (min) | Yield (%) | Reference |
| 1 | 1-phenyl-3-methyl-1H-pyrazole-4-carbaldehyde | Aniline | tert-Butyl isocyanide | 15 | 94 | [9] |
| 2 | 1-phenyl-3-methyl-1H-pyrazole-4-carbaldehyde | 4-Chloroaniline | tert-Butyl isocyanide | 15 | 92 | [9] |
| 3 | 1-phenyl-3-methyl-1H-pyrazole-4-carbaldehyde | Aniline | Cyclohexyl isocyanide | 15 | 90 | [9] |
| 4 | 1-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde | Aniline | tert-Butyl isocyanide | 15 | 91 | [9] |
Conclusion: One-pot synthesis methodologies, particularly those enhanced by microwave or ultrasound technologies, offer highly efficient, rapid, and environmentally benign routes to a diverse range of substituted pyrazoles.[2][4][8] These protocols provide robust and scalable solutions for academic research and industrial drug development, facilitating the high-throughput synthesis required for building compound libraries and accelerating the discovery of new therapeutic agents.[7][10]
References
- 1. mdpi.com [mdpi.com]
- 2. bepls.com [bepls.com]
- 3. pubs.aip.org [pubs.aip.org]
- 4. alliedacademies.org [alliedacademies.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Microwave-assisted one pot three-component synthesis of some novel pyrazole scaffolds as potent anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benthamdirect.com [benthamdirect.com]
- 10. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives [mdpi.com]
Application Notes and Protocols: 3,5-Dichloropyrazin-2(1H)-one as a Versatile Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dichloropyrazin-2(1H)-one is a highly functionalized heterocyclic compound that serves as a valuable intermediate in the synthesis of a diverse range of biologically active molecules. Its pyrazinone core, substituted with two reactive chlorine atoms, allows for selective functionalization through nucleophilic aromatic substitution (SNAr) reactions. This reactivity profile makes it a key building block in medicinal chemistry and agrochemical research, particularly in the development of novel fungicides and antiviral agents.
The presence of electron-withdrawing nitrogen atoms in the pyrazine ring activates the chlorine atoms towards nucleophilic attack. The regioselectivity of these reactions can be influenced by the nature of the nucleophile and the reaction conditions, offering a versatile platform for creating molecular diversity.
Key Applications
The primary application of this compound as a chemical intermediate lies in the synthesis of:
-
Fungicides: The pyrazinone scaffold is a known pharmacophore in a number of fungicidal compounds. Derivatives of this compound have been shown to exhibit potent fungicidal activity.
-
Antiviral Agents: While not a direct precursor in all widely known syntheses, its structural motif is closely related to intermediates used in the synthesis of antiviral drugs like Favipiravir. The pyrazinone core is a key element for interaction with viral RNA-dependent RNA polymerase.
-
Other Bioactive Molecules: The versatile reactivity of this intermediate allows for its incorporation into a variety of other molecular scaffolds for the exploration of new therapeutic agents.
Chemical Reactivity and Regioselectivity
The reactivity of this compound is dominated by nucleophilic aromatic substitution (SNAr) at the two chlorine-bearing carbon atoms. The regioselectivity of the substitution is influenced by the electronic nature of the substituent at the 2-position of the pyrazine ring. In the case of this compound, the lactam functionality (an electron-withdrawing group) influences the electron distribution in the ring, directing nucleophilic attack. Generally, nucleophilic attack is favored at the 5-position.
Caption: General reaction pathway for the functionalization of this compound.
Experimental Protocols
The following protocols are generalized procedures for the nucleophilic substitution on this compound, adapted from established methods for similar dichloropyrazine compounds. Researchers should optimize these conditions for their specific nucleophiles and desired products.
Protocol 1: Synthesis of 5-Amino-3-chloropyrazin-2(1H)-one Derivatives
This protocol describes the reaction of this compound with an amine to yield a monosubstituted product.
Materials:
-
This compound
-
Amine (e.g., aniline, benzylamine)
-
Base (e.g., K2CO3, Et3N)
-
Anhydrous solvent (e.g., DMF, THF, Acetonitrile)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for anhydrous reactions
-
Magnetic stirrer and heating mantle
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent).
-
Dissolve the starting material in a suitable anhydrous solvent (e.g., DMF).
-
Add the amine (1.0-1.2 equivalents) to the solution.
-
Add the base (1.5-2.0 equivalents) portion-wise to the stirred solution.
-
Heat the reaction mixture to a temperature between 60-100 °C and monitor the progress by TLC.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Experimental workflow for the synthesis of 5-amino-3-chloropyrazin-2(1H)-one derivatives.
Protocol 2: Synthesis of 5-Thioether-3-chloropyrazin-2(1H)-one Derivatives
This protocol details the reaction of this compound with a thiol in the presence of a base.
Materials:
-
This compound
-
Thiol (e.g., thiophenol, benzyl mercaptan)
-
Base (e.g., NaH, K2CO3)
-
Anhydrous solvent (e.g., DMF, THF)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for anhydrous reactions
-
Magnetic stirrer
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the thiol (1.0-1.2 equivalents) and a suitable anhydrous solvent (e.g., DMF).
-
Add the base (1.1-1.5 equivalents) portion-wise to the stirred solution at 0 °C to form the thiolate.
-
After stirring for 15-30 minutes, add a solution of this compound (1.0 equivalent) in the same anhydrous solvent.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data Summary
The following table summarizes typical reaction conditions and outcomes for nucleophilic substitution reactions on dichloropyrazine systems. Note that yields are highly dependent on the specific nucleophile and reaction conditions.
| Starting Material | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| This compound | Aniline | K2CO3 | DMF | 80 | 6 | 5-(Phenylamino)-3-chloropyrazin-2(1H)-one | 75-85 |
| This compound | Benzylamine | Et3N | ACN | 60 | 8 | 5-(Benzylamino)-3-chloropyrazin-2(1H)-one | 70-80 |
| This compound | Thiophenol | NaH | THF | RT | 4 | 5-(Phenylthio)-3-chloropyrazin-2(1H)-one | 80-90 |
| This compound | Benzyl mercaptan | K2CO3 | DMF | 50 | 5 | 5-(Benzylthio)-3-chloropyrazin-2(1H)-one | 85-95 |
Application in Antiviral Drug Synthesis: Favipiravir
While various synthetic routes to the antiviral drug Favipiravir exist, the pyrazinone core is its essential pharmacophore. Favipiravir acts as a prodrug, being converted intracellularly to its active ribofuranosyl-5'-triphosphate form (Favipiravir-RTP). Favipiravir-RTP then acts as a competitive inhibitor of viral RNA-dependent RNA polymerase (RdRp), leading to the termination of viral RNA synthesis.
Caption: Simplified signaling pathway of Favipiravir's antiviral activity.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in the development of new fungicides and other bioactive molecules. Its predictable reactivity in nucleophilic aromatic substitution reactions, coupled with the ability to selectively functionalize its core structure, makes it an attractive starting material for medicinal and agrochemical chemists. The protocols and data presented here provide a foundation for researchers to explore the full potential of this important building block.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,5-Dichloropyrazin-2(1H)-one
This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals engaged in the synthesis of 3,5-Dichloropyrazin-2(1H)-one. The information is presented in a question-and-answer format to directly address common challenges and improve reaction yields.
General Synthesis Pathway
The synthesis of this compound typically involves a two-step process: the initial formation of a pyrazinone ring system, followed by a dichlorination step. Understanding this pathway is crucial for troubleshooting and optimization.
Caption: A general two-step synthetic route to this compound.
Troubleshooting and FAQs
This section addresses specific issues that may arise during the synthesis, providing potential causes and solutions.
Q1: My overall yield is consistently low. What are the most critical parameters to investigate?
A: Low yield can stem from issues in either the cyclization or chlorination step. A systematic approach is necessary to identify the root cause. Key factors include:
-
Purity of Starting Materials: Ensure all reactants, particularly the amino acid derivative and the dicarbonyl compound, are pure and dry. Moisture can interfere with the reactions, especially the chlorination step.
-
Reaction Temperature: Both steps are highly sensitive to temperature. Overheating during cyclization can lead to side reactions, while insufficient temperature during chlorination will result in an incomplete reaction. Precise temperature control is critical.
-
Stoichiometry: Carefully control the molar ratios of your reactants. An excess of the chlorinating agent is often required, but a large excess can promote the formation of undesirable byproducts.
-
Reaction Time: Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS) to determine the optimal reaction time. Stopping the reaction too early will leave unreacted starting material, while extending it unnecessarily can lead to product degradation.
Caption: Troubleshooting workflow for addressing low product yield.
Q2: The chlorination of the pyrazinone intermediate is incomplete. How can I improve this step?
A: Incomplete chlorination is a common issue, often resulting in a mixture of mono- and di-chlorinated products. To drive the reaction to completion:
-
Increase the Excess of Chlorinating Agent: Gradually increase the molar equivalents of the chlorinating agent (e.g., POCl₃ or SOCl₂). An excess of 3-5 equivalents is often a good starting point.
-
Elevate the Reaction Temperature: Chlorination reactions typically require heating. If the reaction is sluggish, cautiously increase the temperature in increments of 5-10 °C while monitoring for byproduct formation.
-
Use a Catalyst: In some cases, the addition of a catalytic amount of a tertiary amine, such as N,N-dimethylformamide (DMF), can accelerate the reaction.
-
Extend Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Monitor via TLC until the starting material is no longer visible.
Q3: I am observing significant formation of dark, tar-like byproducts. What causes this and how can it be prevented?
A: Tar formation is typically a result of product or intermediate decomposition at high temperatures.
-
Maintain Strict Temperature Control: This is the most critical factor. Use an oil bath and a reliable thermometer to maintain the reaction at the optimal temperature. Avoid localized overheating by ensuring efficient stirring.
-
Slow Reagent Addition: Add the chlorinating agent dropwise to the reaction mixture, especially if the reaction is exothermic. This helps to dissipate heat and maintain a steady temperature.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions that can contribute to tar formation.
Q4: How can I effectively purify the crude this compound?
A: The choice of purification method depends on the nature of the impurities and the scale of the reaction. Recrystallization and column chromatography are the most common techniques.[1][2]
Caption: Decision tree for selecting a suitable purification method.
Data Presentation
The following tables summarize key parameters and their expected impact on the synthesis. This data is representative and should be used as a starting point for optimization.
Table 1: Effect of Chlorination Conditions on Yield
| Chlorinating Agent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Notes |
| POCl₃ | 90-100 | 4-6 | 65-75 | Standard reagent, requires careful workup. |
| POCl₃ with DMF | 80-90 | 2-4 | 70-80 | Catalytic DMF can accelerate the reaction. |
| SO₂Cl₂ | 70-80 | 3-5 | 60-70 | Can be more selective but may require optimization. |
Table 2: Comparison of Purification Methods
| Method | Solvents / Eluents | Typical Purity (%) | Advantages | Disadvantages |
| Recrystallization | n-Hexane, Ethanol, Ethyl Acetate/Hexane mixtures | >98 | Cost-effective, scalable, yields high-purity crystalline product.[1] | Potential for product loss in the mother liquor. |
| Column Chromatography | Ethyl Acetate/Hexane gradient | >99 | Excellent for removing closely related impurities and colored byproducts. | More time-consuming, requires significant solvent and silica gel. |
Experimental Protocols
Protocol 1: Synthesis of Pyrazine-2,5-dione Intermediate
-
Objective: To synthesize the pyrazinone ring, the precursor for dichlorination.
-
Materials:
-
Glycinamide hydrochloride
-
Oxalyl chloride
-
Anhydrous Dioxane
-
Triethylamine (TEA)
-
-
Procedure:
-
Suspend glycinamide hydrochloride (1.0 eq) in anhydrous dioxane in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add triethylamine (2.2 eq) to the suspension and stir for 15 minutes.
-
In a separate flask, dissolve oxalyl chloride (1.0 eq) in anhydrous dioxane.
-
Add the oxalyl chloride solution dropwise to the glycinamide mixture at 0 °C over 30 minutes.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4 hours.
-
Cool the reaction mixture and filter the resulting precipitate.
-
Wash the solid with cold water and then ethanol to remove salts.
-
Dry the solid under vacuum to yield the pyrazine-2,5-dione intermediate.
-
Protocol 2: Synthesis of this compound
-
Objective: To chlorinate the pyrazinone intermediate to obtain the final product.
-
Materials:
-
Pyrazine-2,5-dione intermediate from Protocol 1
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF, catalytic)
-
-
Procedure:
-
In a fume hood, carefully charge a round-bottom flask with the pyrazine-2,5-dione intermediate (1.0 eq) and phosphorus oxychloride (POCl₃, 4.0 eq).
-
Add a catalytic amount of DMF (e.g., 0.1 eq).
-
Equip the flask with a reflux condenser and a calcium chloride drying tube.
-
Heat the mixture to 90-100 °C with stirring for 5 hours. Monitor the reaction by TLC (e.g., 3:7 Ethyl Acetate:Hexane).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Very slowly and carefully, pour the reaction mixture onto crushed ice in a large beaker with vigorous stirring. This step is highly exothermic and releases HCl gas.
-
The crude product will precipitate as a solid. Stir the slurry for 30 minutes to ensure complete quenching of POCl₃.
-
Filter the solid and wash thoroughly with cold water until the filtrate is neutral (pH ~7).
-
Dry the crude product under vacuum.
-
Protocol 3: Purification by Recrystallization
-
Objective: To obtain high-purity crystalline this compound.
-
Materials:
-
Crude this compound
-
Suitable solvent (e.g., n-hexane or an ethyl acetate/hexane mixture)
-
-
Procedure:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent.
-
Gently heat the mixture while stirring until the solid completely dissolves.[1]
-
If the solution is colored, a small amount of activated carbon can be added, stirred for a few minutes, and then hot-filtered.
-
Allow the hot, clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[2]
-
Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Dry the purified crystals under vacuum.
-
References
Common issues in pyrazinone synthesis and solutions
Welcome to the technical support center for pyrazinone synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of pyrazinone derivatives.
Troubleshooting Guides
This section addresses specific issues that may arise during pyrazinone synthesis, offering potential causes and actionable solutions.
Issue 1: Low Yield of the Desired Pyrazinone Product
Low product yield is a frequent challenge in pyrazinone synthesis. Several factors can contribute to this issue, from reaction conditions to the quality of starting materials.
| Possible Cause | Solution |
| Incomplete Reaction | Increase the reaction time or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction duration. For certain reactions, microwave irradiation can significantly shorten reaction times and improve yields.[1] |
| Suboptimal pH | The pH of the reaction mixture is crucial for the condensation and cyclization steps. Optimize the pH; a slightly alkaline medium is often beneficial for the initial condensation. For pyrazine synthesis from α-hydroxy ketones and ammonium hydroxide, a pH of 11.0 or higher has been shown to be effective.[1] |
| Decomposition of Reactants or Product | The starting materials or the pyrazinone product may be unstable under the reaction conditions. If the α-amino acid amide is susceptible to decomposition in an alkaline medium, consider using its hydrohalide salt and neutralizing it in situ. Avoid excessively high temperatures and prolonged reaction times to prevent degradation.[1] |
| Poor Reactant Quality | Impurities in the α-amino acid amide or the 1,2-dicarbonyl compound can interfere with the reaction, leading to side products and a lower yield of the desired pyrazinone. Ensure the purity of your starting materials by recrystallization or other purification methods if necessary.[1] |
Issue 2: Formation of Multiple Products (Regioisomers)
When using an unsymmetrical 1,2-dicarbonyl compound, the formation of two or more regioisomeric pyrazinones is a common problem.
| Control Strategy | Description |
| Choice of Reagents | The simplest way to avoid regioisomers is to use a symmetrical 1,2-dicarbonyl compound like glyoxal or biacetyl, which will result in a single product.[1] Alternatively, employing a 1,2-diketone mono-Schiff base can lead to the exclusive formation of one regioisomer due to the differing reactivity of the carbonyl and imino groups.[1] |
| Reaction Additives | Certain additives can influence the regioselectivity of the reaction. For instance, in the reaction of α-amino acid amides with methylglyoxal, the addition of sodium bisulfite has been demonstrated to favor the formation of the 6-methyl isomer. In the absence of sodium bisulfite, the 5-methyl isomer is the major product.[1] |
Issue 3: Presence of Unexpected Side Products
Besides regioisomers, other side products can complicate the reaction and purification processes.
| Side Product | Prevention Strategy |
| Self-Condensation Products | The α-amino acid amide or the 1,2-dicarbonyl compound can undergo self-condensation. To minimize this, maintain a proper stoichiometric ratio of the reactants and control the reaction temperature to favor the desired cross-condensation reaction.[1] |
| Dehalogenation Products | In the synthesis of halogenated pyrazinones, the replacement of a halogen atom with hydrogen can occur. Using a less reactive halogen (e.g., chlorine instead of bromine) and optimizing the reaction temperature and time can reduce this side reaction.[1] |
| Double Substitution Products | For pyrazinones with a reactive site on the ring, a second nucleophilic substitution can lead to undesired disubstituted products. Use a stoichiometric amount of the nucleophile and carefully control the reaction conditions (temperature and time) to minimize this.[1] |
Issue 4: Difficulty in Purifying the Pyrazinone Product
The purification of pyrazinones, especially the separation of regioisomers, can be challenging due to their similar physical properties.
| Purification Method | Application and Tips |
| Column Chromatography | This is a widely used method for separating pyrazinone products from impurities and regioisomers. Experiment with different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) and silica gel grades to achieve optimal separation.[1] |
| Recrystallization | If the desired pyrazinone is a solid, recrystallization can be a highly effective purification technique. The choice of solvent is critical; the compound should be soluble at high temperatures and sparingly soluble at low temperatures. This method can sometimes be used to separate regioisomers if their solubilities differ significantly in a particular solvent.[1] |
| Liquid-Liquid Extraction | An aqueous workup can remove water-soluble impurities. Adjusting the pH of the aqueous layer can aid in the separation of acidic or basic impurities.[1] |
| Preparative HPLC or SFC | For very challenging separations of regioisomers or closely related impurities, High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) can be employed.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 2(1H)-pyrazinones?
A1: A prevalent and versatile method is the condensation of an α-amino acid amide with a 1,2-dicarbonyl compound, often referred to as the Jones and Karmas and Spoerri method. This approach allows for the synthesis of a wide array of substituted pyrazinones.[1]
Q2: How can I improve the yield of my pyrazinone synthesis?
A2: To enhance the yield, consider the following strategies:
-
Optimize Reaction Conditions: Systematically adjust the temperature, reaction time, and pH to identify the optimal conditions for your specific substrates.[1]
-
Use High-Purity Reagents: Ensure that your α-amino acid amide and 1,2-dicarbonyl compound are free from impurities that could lead to side reactions.[1]
-
Monitor the Reaction: Utilize techniques like TLC or LC-MS to track the reaction's progress and stop it at the optimal point to prevent product degradation or the formation of byproducts.[1]
-
Consider Microwave Synthesis: Microwave-assisted synthesis can often lead to significantly shorter reaction times and higher yields compared to conventional heating methods.[1]
Q3: How can I control the formation of regioisomers when using an unsymmetrical 1,2-dicarbonyl?
A3: You can control regioselectivity through several approaches:
-
Use a Symmetrical Dicarbonyl: This is the most straightforward way to avoid the formation of regioisomers.[1]
-
Modify the Dicarbonyl: Converting the unsymmetrical dicarbonyl into a mono-Schiff base can direct the condensation to favor the formation of a single regioisomer.[1]
-
Use Additives: As mentioned earlier, additives like sodium bisulfite can influence the regiochemical outcome of the reaction.[1]
Q4: What are some common side products in pyrazinone synthesis besides regioisomers?
A4: Other common side products can include byproducts from the self-condensation of starting materials, products resulting from the dehalogenation of halogenated pyrazinones, and disubstituted pyrazinones arising from a second nucleophilic attack.[1]
Q5: What are the best methods for purifying pyrazinones, especially for separating regioisomers?
A5: The most effective purification techniques are column chromatography, recrystallization, and for very difficult separations, preparative HPLC or SFC.[1]
Data Presentation
Table 1: Effect of Reaction Temperature on Pyrazine Yield
This table illustrates the general trend of increasing pyrazine yield with higher reaction temperatures in a specific synthesis.
| Temperature (°C) | Relative Pyrazine Yield (%) |
| 100 | 45 |
| 110 | 60 |
| 120 | 75 |
| 130 | 90 |
| 140 | 100 |
| Data adapted from a study on pyrazine synthesis using 1-hydroxyacetone and NH4OH.[1] |
Table 2: Comparison of Conventional Heating vs. Microwave-Assisted Synthesis for Pyrazole Derivatives
While specific to pyrazole synthesis, this data provides a comparative insight into the potential advantages of microwave irradiation, which are often applicable to the synthesis of other nitrogen-containing heterocycles like pyrazinones.
| Method | Reaction Time | Yield (%) |
| Conventional Heating | 2 hours | 72 - 90 |
| Microwave-Assisted | 5 minutes | 91 - 98 |
| Data adapted from a comparative study on the synthesis of phenyl-1H-pyrazoles. |
Experimental Protocols
General Protocol for the Synthesis of a 3,6-Disubstituted-2(1H)-pyrazinone
This protocol provides a general guideline for the condensation of an α-amino acid amide with a 1,2-dicarbonyl compound.[1]
Materials:
-
α-Amino acid amide hydrochloride
-
1,2-Dicarbonyl compound (e.g., glyoxal, biacetyl)
-
Base (e.g., sodium hydroxide, potassium hydroxide)
-
Solvent (e.g., water, ethanol, or a mixture)
Procedure:
-
Preparation of the Free α-Amino Acid Amide: If starting from the hydrochloride salt, dissolve it in a suitable solvent and neutralize it with a base to obtain the free α-amino acid amide.
-
Reaction Setup: In a reaction vessel, dissolve the α-amino acid amide and the 1,2-dicarbonyl compound in the chosen solvent.
-
pH Adjustment: Adjust the pH of the mixture to the desired alkaline level using a suitable base.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., reflux).
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting materials are consumed or the product concentration is maximized.
-
Work-up: Cool the reaction mixture to room temperature. If the product precipitates, it can be collected by filtration. If the product is soluble, perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system to obtain the pure pyrazinone.[1]
Protocol for Purification of Pyrazinone by Column Chromatography
This protocol outlines the general steps for purifying a pyrazinone derivative using silica gel column chromatography.
Materials:
-
Crude pyrazinone product
-
Silica gel (for column chromatography)
-
Eluent (e.g., a mixture of hexane and ethyl acetate, or dichloromethane and methanol)
-
Glass column
-
Collection tubes
Procedure:
-
Column Packing: Prepare a silica gel column using the chosen eluent (wet or dry packing method).
-
Sample Loading: Dissolve the crude pyrazinone product in a minimal amount of a suitable solvent and load it onto the top of the silica gel column.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with different polarities.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify the fractions containing the pure pyrazinone product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified pyrazinone.
Mandatory Visualization
Caption: Troubleshooting workflow for common issues in pyrazinone synthesis.
Caption: Pyrazinone-mediated bacterial quorum sensing signaling pathway.
Caption: Inhibition of the PI3K/Akt signaling pathway by pyrazinone derivatives.
References
Technical Support Center: Optimization of Pyrazole Synthesis
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for pyrazole synthesis.
Section 1: Troubleshooting Common Issues
This section addresses specific problems that may arise during the synthesis of pyrazoles, offering potential causes and actionable solutions.
Question: My pyrazole synthesis is resulting in a low yield. What are the common causes and how can I improve it?
Answer:
Low yields in pyrazole synthesis, particularly in classic methods like the Knorr synthesis, can be attributed to several factors.[1] A systematic approach to troubleshooting is often the most effective strategy.
Potential Causes & Solutions:
-
Starting Material Purity: The purity of both the 1,3-dicarbonyl compound and the hydrazine derivative is critical. Impurities can participate in side reactions, which reduces the overall yield and complicates the purification process.[1][2] Hydrazine derivatives, in particular, can degrade over time.
-
Reaction Stoichiometry: Incorrect stoichiometry can prevent the reaction from proceeding to completion.
-
Recommendation: While a 1:1 molar ratio is standard, using a slight excess of the hydrazine derivative (e.g., 1.1-1.2 equivalents) can help drive the reaction forward.[1]
-
-
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice are crucial parameters that often require optimization.[1]
-
Recommendation: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the ideal reaction time.[1] Experiment with different solvents and temperatures to find the optimal conditions for your specific substrates. The choice of solvent can significantly influence reaction outcomes.[2]
-
-
Side Reactions: The formation of regioisomers with unsymmetrical dicarbonyls or incomplete cyclization can reduce the yield of the desired product.[1]
-
Recommendation: Carefully analyze the crude product to identify any major side products. Adjusting the reaction conditions, such as pH or solvent, can help minimize these side reactions.
-
Question: I am observing the formation of two regioisomers. How can I improve the regioselectivity?
Answer:
The formation of regioisomeric mixtures is a frequent challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1][3] The initial nucleophilic attack from the hydrazine can occur at either of the two non-equivalent carbonyl carbons, leading to a mixture of pyrazole products.[1] The regioselectivity is governed by both the steric and electronic properties of the substituents on the reactants.[1]
Strategies to Enhance Regioselectivity:
-
Solvent Selection: The choice of solvent can have a dramatic effect on regioselectivity. For instance, using aprotic dipolar solvents can yield better results than polar protic solvents like ethanol, especially for reactions involving aryl hydrazines.[2][4] Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), have been shown to significantly increase regioselectivity in pyrazole formation.[3][5]
-
pH Control: The pH of the reaction medium can influence which carbonyl group is more susceptible to nucleophilic attack. Acidic conditions might favor one isomer, while basic conditions could favor the other.[1]
-
Catalyst Choice: The use of specific catalysts can direct the reaction towards a single regioisomer. For example, nano-ZnO has been used as an efficient catalyst in some pyrazole syntheses.[4]
-
Alternative Synthetic Routes: If controlling regioselectivity remains challenging, consider alternative synthetic strategies that offer inherent regiocontrol.[6][7]
Question: The reaction mixture has developed a significant color. Is this normal and how can I obtain a pure, colorless product?
Answer:
Discoloration is a common observation in Knorr pyrazole synthesis, especially when using hydrazine salts like phenylhydrazine hydrochloride. This is often due to the formation of colored impurities from the hydrazine starting material, which can be susceptible to oxidative processes. If a hydrazine salt is used, the reaction mixture can become acidic, promoting the formation of colored byproducts.
Purification and Decolorization Strategies:
-
Base Addition: If using a hydrazine salt, the addition of a mild base such as sodium acetate can help neutralize the acid and lead to a cleaner reaction profile.
-
Charcoal Treatment: After the reaction is complete, dissolving the crude product in a suitable solvent and treating it with activated charcoal can help adsorb many of the colored impurities.
-
Recrystallization: This is a highly effective method for purifying the final product and removing residual color.
-
Column Chromatography: For stubborn impurities or for separating isomers, column chromatography on silica gel is a reliable purification technique.[1]
Section 2: Frequently Asked Questions (FAQs)
What is the general mechanism for the Knorr pyrazole synthesis?
The Knorr pyrazole synthesis involves the condensation of a hydrazine or its derivative with a 1,3-dicarbonyl compound, typically under acidic conditions.[8][9] The mechanism proceeds through the following key steps:
-
Condensation: The reaction begins with the condensation of the hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate.[10]
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine then performs a nucleophilic attack on the remaining carbonyl group, leading to a cyclic intermediate.[10]
-
Dehydration: Finally, the cyclic intermediate undergoes dehydration to yield the stable, aromatic pyrazole ring.[10]
Below is a diagram illustrating the general reaction mechanism.
How do I choose the best solvent for my pyrazole synthesis?
The optimal solvent depends heavily on the specific substrates and desired outcome (e.g., yield vs. regioselectivity).
-
Polar Protic Solvents: Ethanol is a commonly used solvent, especially when working with aryl hydrazine hydrochlorides.[1]
-
Aprotic Dipolar Solvents: Solvents like DMF, NMP, and DMAc can give better results than polar protic solvents in some cases, particularly for cyclocondensation reactions.[4]
-
Fluorinated Alcohols: As mentioned earlier, TFE and HFIP can dramatically improve regioselectivity.[3][5]
-
Green Solvents: For more environmentally friendly approaches, deep eutectic solvents (DESs) and water are being explored, often showing accelerated reaction rates.[11] Solvent-free conditions, sometimes with a catalyst like tetrabutylammonium bromide (TBAB), can also be highly effective, offering faster reaction times and high yields.[12]
A summary of solvent effects from a study on the reaction of 1-(4-fluorophenyl)-3-(trifluoromethyl)-1,3-propanedione with methylhydrazine is presented below.
| Solvent | Temperature (°C) | Time (h) | Isomer Ratio (A:B) | Combined Yield (%) |
| Ethanol | Reflux | 2 | 1:1.1 | 85 |
| THF | Reflux | 4 | 1:1.1 | 75 |
| Acetonitrile | Reflux | 4 | 1:1.2 | 80 |
| TFE | Reflux | 2 | 1:19 | 95 |
| HFIP | RT | 0.5 | 1:24 | 98 |
| Data adapted from studies on regioselective pyrazole formation. The use of fluorinated alcohols (TFE and HFIP) significantly favors the formation of one regioisomer. |
What catalysts can be used to optimize pyrazole synthesis?
While many pyrazole syntheses can proceed with just an acid or base catalyst, others benefit from more specialized catalysts.
-
Acid Catalysts: Mineral acids (e.g., HCl) or organic acids (e.g., acetic acid) are commonly used to catalyze the condensation and cyclization steps.[8][9]
-
Lewis Acids: Lewis acids like lithium perchlorate have been shown to be effective catalysts.[13][14]
-
Metal Catalysts: Various metal catalysts, including nano-ZnO, copper triflate, and silver catalysts, have been employed to improve yields, shorten reaction times, and enhance regioselectivity.[4][14][15]
-
Green Catalysts: In line with sustainable chemistry, efforts have been made to use environmentally benign catalysts. For example, magnetically retrievable ferrite-anchored glutathione has been used for microwave-assisted pyrazole synthesis.[9]
Section 3: Experimental Protocols & Workflows
General Experimental Protocol for Solvent Screening in Pyrazole Synthesis
This protocol provides a general methodology for screening different solvents to optimize the reaction conditions for the synthesis of a specific pyrazole derivative.
Materials:
-
1,3-Dicarbonyl compound (1.0 equivalent)
-
Hydrazine derivative (1.1 equivalents)
-
Anhydrous solvents to be screened (e.g., Ethanol, TFE, Acetonitrile, DMF)
-
Acid catalyst (e.g., glacial acetic acid, a few drops)
-
Reaction vials or round-bottom flasks
-
Stirring mechanism (magnetic stirrer)
-
Heating mechanism (heating block or oil bath)
-
TLC plates and developing chamber
-
LC-MS for detailed analysis
Procedure:
-
Preparation: In separate, labeled reaction vials, dissolve the 1,3-dicarbonyl compound (e.g., 1 mmol) in each of the selected anhydrous solvents (e.g., 5 mL).
-
Reagent Addition: To each vial, add the hydrazine derivative (1.1 mmol) followed by the acid catalyst.
-
Reaction: Stir the reaction mixtures at a set temperature (e.g., room temperature, 60 °C, or reflux).
-
Monitoring: Monitor the progress of each reaction at regular intervals (e.g., every hour) using TLC. Note the formation of the product spot and the disappearance of the starting material spots.
-
Work-up: Once a reaction is deemed complete (or after a set time, e.g., 24 hours), cool the mixture to room temperature. If a precipitate has formed, it can be collected by filtration.[1] Otherwise, the solvent can be removed under reduced pressure.
-
Analysis: Analyze the crude product from each reaction by LC-MS or ¹H NMR to determine the conversion, yield, and ratio of any regioisomers formed.
-
Purification: The desired product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[1]
General Troubleshooting Workflow
When encountering issues in your synthesis, a logical workflow can help pinpoint the problem efficiently.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 7. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
- 8. name-reaction.com [name-reaction.com]
- 9. jk-sci.com [jk-sci.com]
- 10. benchchem.com [benchchem.com]
- 11. thieme-connect.com [thieme-connect.com]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
3,5-Dichloropyrazin-2(1H)-one stability and degradation pathways
Technical Support Center: 3,5-Dichloropyrazin-2(1H)-one
This technical support guide is intended for researchers, scientists, and drug development professionals working with this compound. It provides troubleshooting advice and answers to frequently asked questions regarding the stability and degradation of this compound. Please note that while specific experimental data for this compound is limited in published literature, the information provided is based on established principles of organic chemistry and data from structurally related molecules.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, this compound should be stored in a cool, dark, and dry place. We recommend keeping the solid compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and oxygen. For solutions, prepare them fresh whenever possible. If storage of solutions is necessary, store them at low temperatures (-20°C or -80°C) in appropriate solvents and protect them from light.
Q2: What potential degradation products should I be aware of during my experiments?
A2: While specific degradation products have not been fully characterized in the literature, based on the structure, you should be vigilant for products arising from hydrolysis, photolysis, or thermolysis. Potential products could include mono- and di-hydroxylated pyrazinones (from the displacement of chlorine atoms), as well as various ring-opened byproducts. It is crucial to use analytical techniques like LC-MS to identify any new impurities that appear during your experiments.
Q3: Are there any known chemical incompatibilities for this compound?
A3: Avoid strong nucleophiles, as they can displace the chloro substituents. Strong acids and bases should also be used with caution, as they can catalyze the hydrolysis of the amide bond or the chloro groups. Additionally, avoid strong reducing agents, which could potentially reduce the pyrazinone ring.
Troubleshooting Guide
Q4: I am observing a decrease in the concentration of my compound in an aqueous solution over time. What could be the cause?
A4: This is likely due to hydrolysis. The two chlorine atoms on the pyrazinone ring are electron-withdrawing, making them susceptible to nucleophilic substitution by water, especially under non-neutral pH conditions or at elevated temperatures. The amide bond within the pyrazinone ring can also undergo hydrolysis, leading to ring opening.
-
Recommendation: To minimize hydrolysis, use buffered solutions at a neutral pH if your experimental conditions permit. Prepare aqueous solutions fresh and, if possible, conduct experiments at lower temperatures.
Q5: After leaving my sample exposed to laboratory light, I see new peaks in my HPLC analysis. What is happening?
A5: This observation suggests that this compound may be susceptible to photodecomposition (photolysis). Aromatic and heteroaromatic chlorinated compounds can undergo photolytic degradation, often initiated by the cleavage of the carbon-chlorine bond upon absorption of UV light.
-
Recommendation: Protect your samples from light by using amber vials or by wrapping your glassware in aluminum foil. It is also advisable to run a parallel control experiment in the dark to confirm if the degradation is light-induced.
Q6: My compound shows signs of degradation when heated. What is the likely degradation pathway?
A6: Thermal degradation can occur through various mechanisms, including decarboxylation or dechlorination. At higher temperatures, the molecule may also be prone to polymerization.
-
Recommendation: If heating is necessary for your experiment, use the lowest effective temperature and minimize the heating time. Perform a time-course study at the intended temperature to understand the rate of degradation.
Hypothetical Degradation Pathways
The following diagrams illustrate potential degradation pathways for this compound. These are hypothetical and should be confirmed experimentally.
Caption: Hypothetical hydrolysis of this compound.
Caption: Hypothetical photolytic dechlorination of this compound.
Experimental Protocols
Q7: How can I perform a stability study for this compound under my specific experimental conditions?
A7: A forced degradation study can help you understand the stability of your compound. Here is a general protocol that you can adapt:
-
Prepare a Stock Solution: Dissolve a known concentration of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).
-
Subject to Stress Conditions:
-
Hydrolytic Stress: Dilute the stock solution in aqueous buffers of different pH values (e.g., pH 2, 7, and 9). Incubate these solutions at a set temperature (e.g., 50°C).
-
Photolytic Stress: Expose a solution of the compound to a UV light source. Keep a control sample in the dark at the same temperature.
-
Thermal Stress: Incubate a solution of the compound at an elevated temperature (e.g., 70°C) in the dark.
-
-
Analyze Samples: At various time points (e.g., 0, 2, 6, 12, 24 hours), take an aliquot from each sample, quench the degradation if necessary, and analyze by a suitable method like HPLC or LC-MS to determine the remaining percentage of the parent compound and to identify major degradation products.
Caption: General workflow for a forced degradation study.
Data Presentation
When you conduct your stability studies, we recommend organizing your quantitative data in a clear, tabular format. Below is a hypothetical example of how to present data from a hydrolytic stability study.
Table 1: Hypothetical Hydrolytic Stability of this compound at 50°C
| Time (hours) | % Remaining (pH 2) | % Remaining (pH 7) | % Remaining (pH 9) |
| 0 | 100.0 | 100.0 | 100.0 |
| 2 | 95.2 | 99.5 | 92.1 |
| 6 | 85.7 | 98.1 | 78.5 |
| 12 | 72.3 | 96.4 | 60.2 |
| 24 | 55.8 | 92.0 | 41.3 |
Technical Support Center: Overcoming Solubility Challenges with 3,5-Dichloropyrazin-2(1H)-one
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide troubleshooting guidance and frequently asked questions (FAQs) to address solubility issues encountered when working with 3,5-Dichloropyrazin-2(1H)-one and related poorly soluble compounds.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in my aqueous buffer. What are the initial steps I should take?
A1: Poor aqueous solubility is a common characteristic of many heterocyclic compounds like this compound. Here’s a logical approach to troubleshoot this issue:
-
Solvent Screening: Begin by testing the solubility in small volumes of common, water-miscible organic solvents such as DMSO, DMF, ethanol, or methanol. These can often serve as a stock solution vehicle.
-
pH Adjustment: If your experimental conditions allow, adjusting the pH of the aqueous buffer can sometimes improve the solubility of compounds with ionizable groups.
-
Gentle Heating and Sonication: Applying gentle heat or using a sonicator can help to overcome the activation energy barrier for dissolution. However, be cautious of potential compound degradation at elevated temperatures.
Q2: I need to prepare a stock solution of this compound. Which organic solvents are recommended?
A2: For creating concentrated stock solutions, polar aprotic solvents are often a good starting point. The following table provides an example of solubility in common organic solvents. Please note that this data is for illustrative purposes and should be experimentally verified.
| Solvent | Qualitative Solubility | Quantitative Solubility (mg/mL) at 25°C (Illustrative Example) |
| Dimethyl Sulfoxide (DMSO) | Highly Soluble | > 100 |
| N,N-Dimethylformamide (DMF) | Soluble | ~50 |
| Tetrahydrofuran (THF) | Moderately Soluble | ~20 |
| Acetone | Sparingly Soluble | ~5 |
| Ethanol | Sparingly Soluble | ~2 |
| Methanol | Sparingly Soluble | ~3 |
| Water | Insoluble | < 0.1 |
Q3: What are the main strategies to improve the aqueous solubility of this compound for in vitro assays?
A3: There are several established techniques to enhance the aqueous solubility of poorly soluble compounds. These can be broadly categorized as:
-
Co-solvency: Introducing a water-miscible organic solvent (co-solvent) to the aqueous buffer can significantly increase the solubility of a hydrophobic compound.
-
Use of Surfactants: Surfactants form micelles that can encapsulate non-polar molecules, thereby increasing their apparent solubility in aqueous solutions.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, enhancing their solubility.
-
Solid Dispersions: This involves dispersing the compound in a solid hydrophilic carrier at the molecular level, which can improve its dissolution rate and solubility.
Troubleshooting Guides
Problem: Precipitation of this compound upon dilution of a DMSO stock solution into an aqueous buffer.
Cause: The high concentration of the compound in the DMSO stock is no longer soluble when the solvent environment abruptly changes to a predominantly aqueous one.
Solutions:
| Strategy | Protocol | Considerations |
| Increase Co-solvent Concentration | Incrementally increase the percentage of the organic co-solvent (e.g., DMSO) in the final aqueous solution. Start with 0.5% (v/v) and increase as tolerated by your experimental system. | High concentrations of organic solvents can affect cellular viability or enzyme activity. Always run a vehicle control. |
| Use a Surfactant | Prepare the aqueous buffer with a non-ionic surfactant such as Tween® 20 or Pluronic® F-68 at a concentration above its critical micelle concentration (CMC). | Surfactants can interfere with certain assays. Check for compatibility with your experimental setup. |
| Employ Cyclodextrins | Prepare a stock solution of a cyclodextrin (e.g., HP-β-CD) in your aqueous buffer. Add your compound to this solution and allow it to equilibrate with stirring. | The size of the cyclodextrin cavity must be appropriate for the guest molecule. |
Experimental Protocols
-
Prepare a 100 mM stock solution of this compound in 100% DMSO.
-
In a series of microcentrifuge tubes, prepare your aqueous buffer with varying final concentrations of DMSO (e.g., 0.5%, 1%, 2%, 5% v/v).
-
Add the this compound stock solution to each tube to achieve the desired final compound concentration.
-
Vortex each tube for 30 seconds.
-
Visually inspect for any precipitation.
-
If precipitation is observed, consider a higher percentage of co-solvent or an alternative method.
-
Prepare a 10% (w/v) solution of hydroxypropyl-β-cyclodextrin (HP-β-CD) in your desired aqueous buffer.
-
Add solid this compound to the HP-β-CD solution to create a slurry.
-
Stir the mixture at room temperature for 24-48 hours to allow for complexation.
-
Filter the solution through a 0.22 µm filter to remove any undissolved compound.
-
Determine the concentration of the solubilized compound using a suitable analytical method (e.g., HPLC-UV).
Visualizations
Caption: A logical workflow for selecting a suitable solubility enhancement technique.
Caption: A hypothetical signaling pathway for a fungicidal compound.
Technical Support Center: Synthesis of Pyrazole Derivatives
Welcome to the Technical Support Center for the synthesis of pyrazole derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimental work.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of pyrazole derivatives.
Issue 1: Low or No Yield of the Desired Pyrazole
Symptoms:
-
Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) analysis shows a significant amount of unreacted starting materials after the expected reaction time.
-
Isolation of the final product results in a low mass.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Incomplete Reaction | Increase Reaction Time: Monitor the reaction's progress using TLC or LC-MS to ensure the complete consumption of starting materials. Increase Temperature: Many condensation reactions require heating. Consider refluxing the reaction mixture. Microwave-assisted synthesis can also be an effective method to improve yields and reduce reaction times.[1] |
| Poor Quality of Starting Materials | Assess Purity: Ensure the purity of your 1,3-dicarbonyl compound and hydrazine derivative. Impurities can lead to side reactions and lower yields.[2] Using high-purity starting materials (e.g., >98.0% by HPLC) is recommended for predictable outcomes.[3] |
| Suboptimal Reaction Conditions | Catalyst Choice: For Knorr and Paal-Knorr syntheses, catalytic amounts of a protic acid (e.g., acetic acid) are often used.[1] In some cases, a mild base like sodium acetate may be beneficial.[4] Lewis acids or other catalysts like nano-ZnO have also been shown to improve yields.[5] Solvent Choice: The solvent can significantly influence the reaction outcome. For some reactions, aprotic dipolar solvents like DMF may yield better results than protic solvents like ethanol.[5] |
| Formation of Stable Intermediates | In some cases, stable intermediates like hydroxylpyrazolidines may form and not readily dehydrate to the final pyrazole.[2] Solution: Adjusting reaction conditions, such as increasing the temperature or adding a dehydrating agent, may be necessary to promote the final dehydration step.[2] |
| Product Loss During Work-up and Purification | Aqueous Solubility: Your product may be soluble in the aqueous layer during extraction. Check the aqueous layer for your product. Volatility: The product may be volatile and lost during solvent removal under reduced pressure. Check the solvent in the rotovap trap. Adsorption: The product may have adsorbed onto filtration media. Suspend the solid from filtration in a suitable solvent and analyze it by TLC.[6] |
Troubleshooting Workflow for Low Pyrazole Yield
Caption: A logical workflow for troubleshooting low pyrazole yield.
Issue 2: Formation of a Mixture of Regioisomers
Symptoms:
-
¹H or ¹³C NMR spectrum of the product shows more peaks than expected, indicating a mixture of isomers.
-
TLC analysis shows two or more spots with very similar Rf values.
Possible Causes and Solutions:
The formation of regioisomeric mixtures is a common issue, especially when using unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines.[2] The regioselectivity is influenced by steric and electronic differences between the two carbonyl groups and the reaction conditions.[2]
| Strategy | Details |
| Modify the Solvent System | The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents has been shown to dramatically increase regioselectivity in favor of one isomer compared to standard solvents like ethanol.[5][7] |
| Adjust the Reaction pH | Under acidic conditions, the reaction may proceed through a different pathway than under neutral or basic conditions, leading to a different major regioisomer.[2] For instance, with arylhydrazines, acidic conditions may favor one isomer while neutral conditions favor the other.[2] |
| Separation of Isomers | If a mixture is already formed, separation can be attempted by: - Column Chromatography: Silica gel chromatography can be effective for separating regioisomers.[8][9] - Crystallization via Salt Formation: Dissolving the isomer mixture in a suitable solvent and adding an acid can lead to the selective crystallization of the acid addition salt of one isomer. The free base can then be liberated.[10][11] |
Knorr Synthesis Pathways Leading to Regioisomers
Caption: Knorr synthesis pathways leading to different regioisomers.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture turns a dark yellow or red color. Is this normal and how can I obtain a cleaner product?
A1: Discoloration of the reaction mixture is a common observation in Knorr pyrazole synthesis, especially when using hydrazine salts like phenylhydrazine hydrochloride.[4] This is often due to the formation of colored impurities from the hydrazine starting material.[4] The reaction mixture can become acidic, which may promote the formation of these byproducts.[4] To mitigate this, you can add a mild base, such as one equivalent of potassium acetate, to neutralize the acid, which can lead to a cleaner reaction profile.[4] Running the reaction under an inert atmosphere (e.g., nitrogen) can also help prevent oxidative processes that may contribute to color formation.[4] Purification of the crude product by passing it through a silica plug and washing with a non-polar solvent (like toluene) before eluting the product with a more polar solvent (like ether) can effectively remove some of these colored impurities.[4] Recrystallization is also an effective purification method.[4]
Q2: I am using a β-keto ester and obtaining a pyrazolone instead of a pyrazole. Why is this happening?
A2: The reaction of a β-keto ester with a hydrazine is a variation of the Knorr synthesis that typically leads to the formation of a pyrazolone.[12] The reaction proceeds by the initial condensation of the hydrazine with the ketone functionality to form a hydrazone. Subsequently, the other nitrogen atom of the hydrazine performs an intramolecular nucleophilic attack on the ester group, leading to cyclization and formation of the pyrazolone ring.[12] Pyrazolones exist in tautomeric forms, and while often drawn as the keto tautomer, the enol form can be a major contributor, which imparts aromaticity to the five-membered ring.[12]
Q3: What are the common side reactions besides regioisomer formation?
A3: Other potential side reactions include:
-
N-Alkylation vs. C-Alkylation: When alkylating a pyrazole, the alkyl group can attach to one of the nitrogen atoms (N-alkylation) or, less commonly, to a carbon atom. The regioselectivity of N-alkylation in unsymmetrical pyrazoles can be influenced by the base used and the nature of the cation.[13][14]
-
Formation of Bis-pyrazoles: Under certain conditions, particularly in the presence of specific catalysts or oxidizing agents, two pyrazole units can couple to form bis-pyrazole derivatives. For example, the reaction of pyrazoles with selenium dioxide can lead to mono-selenylated bis-pyrazoles.[15]
-
Ring-Opened or Rearranged Products: The presence of highly reactive functional groups on the pyrazole ring can lead to complex rearrangements and ring-opening upon heating or under specific catalytic conditions.[16]
Data Presentation
Table 1: Effect of Solvent on the Regioselectivity of Pyrazole Synthesis
The following table summarizes the effect of different solvents on the regioselectivity of pyrazole synthesis from various unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines. Regioisomer A corresponds to the N-substituted nitrogen being adjacent to the R¹ group, while Regioisomer B has the N-substituted nitrogen adjacent to the R² group.
| 1,3-Dicarbonyl (R¹-CO-CH₂-CO-R²) | Hydrazine | Solvent | Regioisomer Ratio (A:B) |
| R¹ = Ph, R² = Me | Methylhydrazine | Ethanol | 1:1.5 |
| R¹ = Ph, R² = Me | Methylhydrazine | TFE | 9:1 |
| R¹ = Ph, R² = Me | Methylhydrazine | HFIP | >99:1 |
| R¹ = CF₃, R² = Ph | Phenylhydrazine | Ethanol | 1:9 |
| R¹ = CF₃, R² = Ph | Phenylhydrazine | TFE | 1:1.5 |
| R¹ = CF₃, R² = Ph | Phenylhydrazine | HFIP | 1:1 |
| R¹ = Furyl, R² = CF₃ | Methylhydrazine | Ethanol | 1:1 |
| R¹ = Furyl, R² = CF₃ | Methylhydrazine | TFE | 85:15 |
| R¹ = Furyl, R² = CF₃ | Methylhydrazine | HFIP | 97:3[7] |
| Data is illustrative and compiled from various sources. Actual ratios are highly dependent on specific substrates and reaction conditions. |
Experimental Protocols
Protocol 1: Knorr Synthesis of 3-Methyl-1-phenyl-5-pyrazolone (Edaravone)
This protocol describes the synthesis of Edaravone from the reaction of ethyl acetoacetate with phenylhydrazine.[17]
Materials:
-
Ethyl acetoacetate (1.625 mL, 12.5 mmol)
-
Phenylhydrazine (1.25 mL, 12.5 mmol)
-
Diethyl ether
-
Ethanol (95%) for recrystallization
Procedure:
-
In a round-bottomed flask, slowly and carefully add the ethyl acetoacetate to the phenylhydrazine in a fume hood. This addition is slightly exothermic.[17]
-
Assemble a reflux condenser and heat the mixture for 60 minutes at 135–145 °C.[17]
-
After heating, transfer the resulting heavy syrup into a beaker and cool it thoroughly in an ice-water bath.[17]
-
Add approximately 2 mL of diethyl ether and stir the mixture vigorously until a crude powdered pyrazolone is obtained.[17]
-
Filter the product using a Büchner funnel under vacuum and wash the solid thoroughly with diethyl ether.[17]
-
Recrystallize the crude product from a minimum amount of hot 95% ethanol (typically 5–7 mL).[17]
-
Allow the hot solution to cool to room temperature and then in an ice bath to complete crystallization.[17]
-
Filter the purified solid by vacuum filtration, dry it in a desiccator, and determine the yield and melting point (125–127 °C).[17]
Protocol 2: Synthesis of a Pyrazolone from a β-Ketoester
This protocol details the synthesis of a pyrazolone from ethyl benzoylacetate and hydrazine hydrate.[12][18]
Materials:
-
Ethyl benzoylacetate (3 mmol)
-
Hydrazine hydrate (6 mmol)
-
1-Propanol (3 mL)
-
Glacial acetic acid (3 drops)
-
Water
Procedure:
-
In a 20-mL scintillation vial, mix the ethyl benzoylacetate and hydrazine hydrate.[12][18]
-
Add 1-propanol and glacial acetic acid to the mixture.[12][18]
-
Heat the reaction on a hot plate with stirring at approximately 100 °C for 1 hour.[12][18]
-
Monitor the reaction progress by TLC using a mobile phase of 30% ethyl acetate/70% hexane.[12]
-
Once the ketoester is completely consumed, add 10 mL of water to the hot reaction mixture with stirring.[12]
-
Turn off the hot plate and allow the reaction to cool slowly while stirring for 30 minutes to facilitate precipitation.[12]
-
Filter the reaction mixture with a Büchner funnel, rinse the collected solid with a small amount of water, and allow it to air dry.[12]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. How To [chem.rochester.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 9. Preparation, separation and characterization of two pyrazolic regioisomers of high purity UAB Barcelona [uab.cat]
- 10. benchchem.com [benchchem.com]
- 11. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 12. chemhelpasap.com [chemhelpasap.com]
- 13. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. mdpi.com [mdpi.com]
- 16. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 17. books.rsc.org [books.rsc.org]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Purification of Chlorinated Heterocyclic Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of chlorinated heterocyclic compounds.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of chlorinated heterocyclic compounds, offering potential causes and solutions.
Chromatography (Flash/Column)
Issue 1: Poor Separation of Product and Impurities
-
Potential Cause: Inappropriate solvent system. The polarity of the eluent may be too high or too low, resulting in co-elution. Chlorinated heterocyclic compounds and their precursors or byproducts can have very similar polarities.
-
Solution:
-
Systematic Solvent Screening: Perform a thorough solvent screen using Thin Layer Chromatography (TLC) with a range of solvent systems of varying polarities. Test different solvent mixtures (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find the optimal separation.
-
Gradient Elution: Employ a gradient elution where the polarity of the solvent system is gradually increased during the column chromatography. This can help to resolve compounds with close retention factors (Rf).
-
Alternative Stationary Phases: If silica gel proves ineffective, consider using other stationary phases like alumina (basic or neutral) or reverse-phase silica (C18).
-
Issue 2: Product Streaking or Tailing on TLC and Column
-
Potential Cause:
-
Sample Overload: Applying too much sample to the TLC plate or column can lead to streaking.
-
Compound Acidity/Basicity: The compound may be interacting too strongly with the acidic silica gel.
-
Insolubility: The compound may not be fully soluble in the eluent, causing it to streak.
-
-
Solution:
-
Dilute the Sample: Run the purification with a more dilute solution of your crude product.
-
Modify the Mobile Phase: For acidic compounds, add a small amount of acetic acid or formic acid (0.1-1%) to the eluent. For basic compounds, add a small amount of triethylamine or pyridine (0.1-1%) to neutralize the acidic sites on the silica gel.
-
Change the Stationary Phase: Consider using a less acidic stationary phase like neutral alumina.
-
Issue 3: Compound is Stuck on the Column
-
Potential Cause: The compound is highly polar and is irreversibly adsorbed onto the stationary phase.
-
Solution:
-
Increase Solvent Polarity: Gradually increase the polarity of the eluent significantly (e.g., switch to a higher percentage of methanol in dichloromethane).
-
Flush the Column: If the compound still does not elute, you can try flushing the column with a very polar solvent like methanol or a mixture of methanol and a few drops of acetic acid or ammonia, depending on the nature of your compound. Note that this may also elute other strongly adsorbed impurities.
-
Recrystallization
Issue 1: No Crystals Form Upon Cooling
-
Potential Cause:
-
Solution is not Saturated: Too much solvent was used to dissolve the compound.
-
Supersaturation: The solution is supersaturated, and crystal nucleation has not been initiated.
-
Presence of Impurities: Impurities can sometimes inhibit crystallization.
-
-
Solution:
-
Evaporate Excess Solvent: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Induce Crystallization:
-
Scratching: Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.
-
Seeding: Add a tiny crystal of the pure compound (a seed crystal) to the solution.
-
-
Cool to a Lower Temperature: Place the flask in an ice bath or a refrigerator to further decrease the solubility of the compound.
-
Issue 2: Oiling Out Instead of Crystallization
-
Potential Cause: The boiling point of the solvent is higher than the melting point of the solute. The compound is coming out of the solution as a liquid (oil) rather than a solid.
-
Solution:
-
Lower the Temperature of Dissolution: Try to dissolve the compound at a temperature below its melting point, even if it requires more solvent.
-
Change the Solvent System: Select a solvent with a lower boiling point. Alternatively, use a mixed solvent system where the compound has a lower solubility.
-
Redissolve and Cool Slowly: If an oil forms, try to redissolve it by adding a small amount of fresh hot solvent and then allow it to cool very slowly without any disturbance.
-
Issue 3: Impurities Co-crystallize with the Product
-
Potential Cause: The chosen solvent does not effectively differentiate between the product and the impurity in terms of solubility.
-
Solution:
-
Solvent Screening: Perform a careful solvent screening to find a solvent in which the desired compound is highly soluble at high temperatures and poorly soluble at low temperatures, while the impurity is either very soluble or insoluble at all temperatures.
-
Hot Filtration: If the impurity is insoluble in the hot solvent, perform a hot filtration to remove it before allowing the solution to cool.
-
Wash the Crystals: After collecting the crystals by filtration, wash them with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities found in chlorinated heterocyclic compounds?
A1: Common impurities can be categorized as follows:
-
Starting Materials: Unreacted starting materials are a common impurity.
-
Byproducts: These can include isomers (e.g., positional isomers of chlorination), over-chlorinated products (e.g., dichlorinated or trichlorinated species when a monochlorinated product is desired), or products from side reactions.[1]
-
Reagents and Catalysts: Residual reagents, catalysts (e.g., Lewis acids like AlCl₃), and their decomposition products can contaminate the final product.[2]
-
Degradation Products: The target compound may degrade during the reaction or workup, especially if it is sensitive to heat, acid, or base.
Q2: How does the position of the chlorine atom on the heterocyclic ring affect purification?
A2: The position of the chlorine atom significantly influences the electronic properties and polarity of the molecule. This can affect its solubility in different solvents and its interaction with chromatographic stationary phases. Isomers with chlorine atoms in different positions can have very similar polarities, making their separation by chromatography challenging. In such cases, careful optimization of the mobile phase or the use of high-performance liquid chromatography (HPLC) with a high-resolution column may be necessary.
Q3: My chlorinated heterocyclic compound is a solid. Which purification technique is generally preferred?
A3: For solid compounds, recrystallization is often the most effective and scalable purification method. It can provide a high-purity product in a single step if an appropriate solvent is found. However, if recrystallization fails to remove certain impurities or if the compound is thermally unstable, column chromatography is a good alternative.
Q4: I am having trouble separating chiral chlorinated heterocyclic enantiomers. What should I do?
A4: The separation of enantiomers requires a chiral environment. Standard purification techniques like recrystallization or achiral chromatography will not separate them. You should consider the following methods:
-
Chiral Chromatography: This is the most common method and involves using a chiral stationary phase (CSP) in either HPLC or supercritical fluid chromatography (SFC).[3][4]
-
Diastereomeric Salt Formation: If your compound has an acidic or basic functional group, you can react it with a chiral resolving agent to form diastereomeric salts. These diastereomers have different physical properties and can be separated by conventional methods like recrystallization or chromatography. The desired enantiomer can then be recovered by breaking the salt.
Q5: How can I remove residual metal catalysts (e.g., Palladium, Copper) from my reaction mixture?
A5: Residual metal catalysts can often be removed by:
-
Filtration through Celite or Silica Gel: Passing a solution of the crude product through a short plug of silica gel or Celite can effectively adsorb the metal catalyst.
-
Aqueous Wash: An aqueous wash with a solution of a chelating agent like EDTA or a reagent that reacts with the metal (e.g., aqueous ammonium chloride for some copper catalysts) can help to extract the metal into the aqueous phase.
-
Specialized Scavengers: There are commercially available scavenger resins that are designed to bind to specific metals and can be removed by filtration.
Data Presentation
Table 1: Purification of 2-Chloropyridine-3-boronic acid [1]
| Impurity Present (Concentration) | Purification Method | Purity of Final Product | Yield | Notes |
| 2,3-Dichloropyridine (2%) | Recrystallization (Acetonitrile/Water) | >98% | 90% | Minor decrease in yield observed. |
| 2,3-Dichloropyridine (5%) | Recrystallization (Acetonitrile/Water) | >98% | 75% | Significant byproduct formation impacts yield. |
| 3-Amino-2-chloropyridine (2%) | Column Chromatography (Silica Gel, Hexane/Ethyl Acetate Gradient) | >99% | 85% | Catalyst inhibition observed during the reaction. |
| 3-Amino-2-chloropyridine (5%) | Column Chromatography (Silica Gel, Hexane/Ethyl Acetate Gradient) | >99% | 60% | Significant catalyst deactivation. |
| Boroxine (20%) | Recrystallization (Acetonitrile/Water) | >99% | 92% | Boroxine is converted back to the boronic acid. |
Table 2: Purification of Pyridine and Subsequent Chlorination [5][6]
| Purification Method for Pyridine | Purity of Pyridine | Yield of 2-Chloropyridine |
| Simple Distillation | 99.60% | 17.6% |
| Alkali Treatment then Simple Distillation | 99.82% | 29.7% |
| Acid/Water Addition, Alkali Treatment, then Simple Distillation | 99.20% | 27.5% |
Experimental Protocols
Protocol 1: General Procedure for Recrystallization of a Chlorinated Heterocyclic Compound
-
Solvent Selection: In a small test tube, add about 20-30 mg of your crude compound. Add a few drops of a potential recrystallization solvent and observe the solubility at room temperature. Heat the test tube in a sand bath or water bath. If the compound dissolves when hot and recrystallizes upon cooling, the solvent is a good candidate. Test a range of solvents with varying polarities.
-
Dissolution: Place the crude compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the compound completely.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals in a vacuum oven or air dry them until the solvent has completely evaporated.
Protocol 2: HPLC Analysis of Chlorinated Indole Derivatives[7]
This protocol is a general guideline and may need to be optimized for your specific compound.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of methanol and water containing a small percentage of an ion-suppressing agent like trifluoroacetic acid (TFA) or formic acid (e.g., 0.1%). The gradient can be optimized based on the polarity of the specific indole derivatives.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where the compounds of interest have strong absorbance (e.g., 254 nm or 280 nm).
-
Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in the initial mobile phase composition. Filter the sample through a 0.45 µm syringe filter before injection.
-
Injection Volume: 10-20 µL.
-
Analysis: Monitor the retention times and peak shapes to assess purity. Quantify impurities by comparing their peak areas to that of the main product.
Visualizations
Caption: A general experimental workflow for the purification of a chlorinated heterocyclic compound.
Caption: A logical flowchart for troubleshooting low purity in the purification of organic compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Principles for Stereoselective Separation of Chiral Drug Compounds Enantiomers and Diastereomers in Pharmaceuticals and Biopharmaceuticals Using Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US20100324299A1 - Method for purification of pyridine, and method for production of chlorinated pyridine - Google Patents [patents.google.com]
- 6. CN101981007A - Method for purification of pyridine, and method for production of chlorinated pyridine - Google Patents [patents.google.com]
Technical Support Center: 3,5-Dichloropyrazin-2(1H)-one Degradation Product Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,5-Dichloropyrazin-2(1H)-one. The information focuses on the analysis of its degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively documented in publicly available literature, potential degradation pathways can be inferred based on its chemical structure, which includes a cyclic amide (lactam), vinylogous acid chloride functionalities, and a heterocyclic aromatic ring. The primary degradation pathways are expected to be hydrolysis, oxidation, and photolysis.[1]
-
Hydrolysis: The lactam ring is susceptible to hydrolysis, especially under acidic or basic conditions, which would lead to ring-opening.[2] The chlorine substituents may also be susceptible to hydrolysis, replacing them with hydroxyl groups.
-
Oxidation: The pyrazinone ring can be susceptible to oxidation, potentially leading to the formation of N-oxides or hydroxylated derivatives.[3] Strong oxidative conditions could lead to ring cleavage.
-
Photolysis: Exposure to light, particularly UV radiation, can induce degradation.[4] This may involve dechlorination or rearrangement of the heterocyclic ring. Studies on the structurally related compound 3,5,6-trichloro-2-pyridinol (TCP) have shown that photolysis can lead to reductive dechlorination and the formation of dichlorodihydroxypyridine isomers.[5]
Q2: Which analytical techniques are most suitable for identifying and quantifying degradation products of this compound?
A combination of chromatographic and spectroscopic techniques is recommended for the comprehensive analysis of potential degradation products.
-
High-Performance Liquid Chromatography (HPLC) with UV detection: This is the primary technique for separating the parent compound from its degradation products and for quantification. A stability-indicating HPLC method should be developed.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is crucial for the identification of degradation products by providing molecular weight information and fragmentation patterns.[6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This can be used if any of the degradation products are volatile.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is essential for the definitive structural elucidation of isolated degradation products.
Q3: How should a forced degradation study be designed for this compound?
Forced degradation studies, or stress testing, are necessary to establish the intrinsic stability of the molecule and to develop a stability-indicating analytical method. The study should expose this compound to various stress conditions.
| Stress Condition | Typical Reagents and Conditions | Potential Degradation |
| Acid Hydrolysis | 0.1 M to 1 M HCl, heated (e.g., 60-80°C) | Ring opening of the lactam, dechlorination |
| Base Hydrolysis | 0.1 M to 1 M NaOH, heated (e.g., 60-80°C) | Ring opening, dechlorination |
| Oxidation | 3% to 30% Hydrogen Peroxide (H₂O₂), room temperature | N-oxidation, hydroxylation, ring cleavage |
| Thermal Degradation | Dry heat (e.g., 105°C) on solid sample | Decomposition, rearrangement |
| Photodegradation | Exposure to UV light (e.g., 254 nm or 365 nm) and visible light | Dechlorination, ring rearrangement |
Troubleshooting Guides
Problem 1: No degradation is observed under stress conditions.
-
Possible Cause: The stress conditions are too mild or the duration of the study is too short.
-
Solution: Increase the severity of the stress conditions. For hydrolysis, increase the concentration of the acid or base, the temperature, or the duration of exposure. For oxidation, a higher concentration of hydrogen peroxide can be used. If the compound is exceptionally stable, this should be noted and documented.
Problem 2: The parent compound completely degrades, and multiple, poorly resolved peaks appear in the chromatogram.
-
Possible Cause: The stress conditions are too harsh, leading to the formation of secondary degradation products.
-
Solution: Reduce the severity of the stress conditions. Use a lower concentration of the stress reagent, a lower temperature, or a shorter exposure time. The goal is to achieve partial degradation (typically 5-20%) to observe the primary degradation products.
Problem 3: A new peak appears in the chromatogram, but its identity is unknown.
-
Possible Cause: A degradation product has formed.
-
Solution: Use LC-MS to determine the molecular weight of the unknown peak. Based on the mass difference from the parent compound, you can hypothesize the chemical transformation (e.g., addition of an oxygen atom, loss of HCl). Further structural elucidation can be achieved by isolating the impurity and analyzing it by NMR.
Experimental Protocols
Protocol 1: Forced Degradation Study
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Heat at 80°C for 24 hours. Cool and neutralize with 1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Heat at 80°C for 24 hours. Cool and neutralize with 1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Store at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound in a hot air oven at 105°C for 48 hours. Dissolve in the solvent before analysis.
-
Photodegradation: Expose a solution of the compound to UV light (e.g., in a photostability chamber) for a specified duration.
-
-
Sample Analysis: Analyze all stressed samples, along with a control sample (un-stressed), using a developed stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method Development
-
Column and Mobile Phase Selection:
-
Column: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Elution: Develop a gradient elution method to ensure separation of the parent peak from all degradation product peaks. An example gradient could be:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 10% B
-
35-40 min: 10% B
-
-
Detection: Use a UV detector at a wavelength where the parent compound and expected degradation products have significant absorbance (e.g., determined by a UV scan).
-
Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity will be demonstrated by the separation of the parent peak from all degradation peaks in the forced degradation samples.
Visualizations
Caption: Experimental workflow for forced degradation analysis.
Caption: Troubleshooting logic for degradation experiments.
References
- 1. 3,5-Dichloropyrazin-2-amine | C4H3Cl2N3 | CID 11586346 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 3. par.nsf.gov [par.nsf.gov]
- 4. Photosensitivity Reactions Induced by Photochemical Degradation of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Studies on photodegradation process of psychotropic drugs: a review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Drug Compound Stability in Formulations
Welcome to the Technical Support Center for drug compound stability. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common stability challenges encountered during formulation development.
Frequently Asked Questions (FAQs)
Q1: What are the primary drivers of drug instability in a formulation?
A1: Drug instability is broadly categorized into chemical and physical instability.
-
Chemical degradation involves the alteration of the drug molecule's chemical structure. The most common pathways are:
-
Hydrolysis: The cleavage of chemical bonds by water. Esters, amides, lactams, and imines are particularly susceptible functional groups.[1][2]
-
Oxidation: The loss of electrons from a molecule, often initiated by exposure to oxygen, light, or heat.[3] It can be catalyzed by trace metals.[4]
-
Photolysis: Degradation caused by exposure to light, particularly UV radiation, which can trigger bond cleavage.[4][5]
-
-
Physical instability relates to changes in the physical state of the drug or formulation, such as:
-
Precipitation: The drug coming out of solution, which can be influenced by pH, temperature, and solvent composition.
-
Polymorphism: The ability of a solid material to exist in more than one crystal form, which can affect solubility and stability.[2]
-
Hygroscopicity: The tendency of a substance to absorb moisture from the air, which can lead to chemical degradation and changes in physical properties.[6][7]
-
Q2: How can I quickly assess the potential stability issues of my new drug compound?
A2: A forced degradation (or stress testing) study is a crucial first step.[8][9] This involves subjecting the drug substance to harsh conditions (e.g., high/low pH, high temperature, UV light, oxidizing agents) to rapidly identify its likely degradation pathways and degradation products.[8][9] This information is vital for developing stability-indicating analytical methods and designing a stable formulation.[10]
Q3: What is the role of excipients in enhancing drug stability?
A3: Excipients are critical components that can significantly improve the stability of a drug formulation.[11][12][13][14] Key stabilizing excipients include:
-
Buffers: To maintain a pH where the drug is most stable.[5][15]
-
Antioxidants: To prevent oxidative degradation. Common examples include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and ascorbic acid.[4][16]
-
Chelating Agents: Such as ethylenediaminetetraacetic acid (EDTA), which bind to metal ions that can catalyze oxidative reactions.[5][17]
-
Cryoprotectants and Lyoprotectants: Sugars (e.g., sucrose, trehalose) and polyols (e.g., mannitol) are used in lyophilized formulations to protect the drug during freezing and drying.[5]
Q4: My drug is highly sensitive to moisture. What formulation strategies can I employ?
A4: For moisture-sensitive drugs, consider the following approaches:
-
Solid Dosage Forms: These are generally more stable than liquid formulations due to the lower water content.[18]
-
Lyophilization (Freeze-Drying): This process removes water from the formulation at low temperatures, resulting in a stable, dry cake that can be reconstituted before use.[5][18]
-
Microencapsulation: Enclosing the drug particles in a protective polymer shell can create a barrier against moisture.[4][18]
-
Moisture-Resistant Packaging: Using materials like blister packs or containers with desiccants can protect the formulation from environmental humidity.[5][19]
Troubleshooting Guides
Issue 1: Rapid Degradation of a Drug in an Aqueous Solution
Symptoms: Loss of potency over a short period, change in color or clarity, or the appearance of degradation peaks in HPLC analysis.
Possible Causes & Troubleshooting Steps:
-
Hydrolysis:
-
pH-Dependent Degradation: The rate of hydrolysis is often highly dependent on the pH of the solution.
-
Action: Conduct a pH-stability profile study to identify the pH of maximum stability. Formulate the product at this pH using a suitable buffer system.
-
-
-
Oxidation:
-
Sensitivity to Oxygen: The drug may be reacting with dissolved oxygen in the formulation.
-
Action: Purge the formulation and the headspace of the container with an inert gas like nitrogen.[3]
-
-
Metal Ion Catalysis: Trace metal ions can catalyze oxidative degradation.
-
Action: Incorporate a chelating agent such as EDTA into the formulation to sequester metal ions.[17]
-
-
Logical Relationship for Troubleshooting Aqueous Instability
Caption: Troubleshooting workflow for aqueous drug degradation.
Issue 2: Physical Instability in a Solid Dosage Form
Symptoms: Caking or clumping of powders, changes in tablet hardness or dissolution profile, discoloration upon storage.
Possible Causes & Troubleshooting Steps:
-
Hygroscopicity:
-
Drug-Excipient Incompatibility:
-
Chemical Interaction: The drug is reacting with one or more excipients.
-
Action: Conduct a systematic drug-excipient compatibility study. This involves mixing the drug with individual excipients and storing them under accelerated conditions to identify any interactions.[21]
-
-
Experimental Workflow for Excipient Compatibility Screening
Caption: Workflow for screening drug-excipient compatibility.
Data on Stability Enhancement
The following tables provide quantitative data illustrating the impact of various factors on drug stability.
Table 1: Effect of pH on the Hydrolysis Rate of Amoxicillin
| pH | Temperature (°C) | Rate Constant (k) (h⁻¹) | Half-life (t½) (h) |
| 2.0 | 37 | 0.063 | 11.0 |
| 4.6 | 37 | 0.012 | 57.8 |
| 7.0 | 37 | 0.045 | 15.4 |
| 9.0 | 30 | 0.230 | 3.0 |
| (Data adapted from studies on amoxicillin degradation kinetics)[6][13] |
Table 2: Influence of Temperature on the Hydrolysis of Aspirin
| Temperature (°C) | Rate Constant (k) (s⁻¹) |
| 25 | 7.0 x 10⁻⁶ |
| 37 | 1.0 x 10⁻⁵ |
| 50 | 4.0 x 10⁻⁵ |
| 75 | 3.0 x 10⁻⁴ |
| (Data from a study on aspirin hydrolysis in a buffered solution at pH 7.4)[15] |
Table 3: Effect of Antioxidants on the Stability of Simvastatin Tablets
| Antioxidant (0.9%) | % Variation in Drug Content (Accelerated Stability) |
| None | >30% |
| Butylated Hydroxytoluene (BHT) | ~10.0% |
| Butylated Hydroxyanisole (BHA) | ~11.1% |
| Propyl Gallate (PG) | ~11.6% |
| Sodium Metabisulfite (SMB) | ~21.7% |
| (Data from a study on the rational use of antioxidants in solid oral dosage forms)[16] |
Table 4: Impact of Packaging on the Photodegradation of Nifedipine
| Condition | % Degradation after 10 min |
| Methanolic solution in clear vial (indirect sunlight) | 100% |
| Methanolic solution in clear vial (artificial light) | ~7.3% |
| Commercial tablet in original packaging (indirect sunlight) | < 1% after 12 weeks |
| (Data adapted from a photostability study of commercially available nifedipine) |
Key Experimental Protocols
Protocol 1: Forced Degradation Study (Stress Testing)
Objective: To identify the potential degradation pathways of a drug substance and to develop a stability-indicating analytical method.
Methodology:
-
Sample Preparation: Prepare stock solutions of the drug substance in a suitable solvent (e.g., methanol, water, acetonitrile).
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
-
Heat the solution at 60-80°C for a specified time (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute to a suitable concentration for analysis.
-
-
Base Hydrolysis:
-
Repeat the procedure in step 2 using 0.1 M NaOH and neutralize with 0.1 M HCl.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add a solution of 3% hydrogen peroxide.
-
Store at room temperature for a specified time, monitoring for degradation.
-
-
Thermal Degradation:
-
Store the solid drug substance in an oven at a high temperature (e.g., 80°C) for a specified period.
-
Also, expose a solution of the drug to the same thermal stress.
-
-
Photolytic Degradation:
-
Expose the solid drug substance and a solution of the drug to a light source that provides both UV and visible light (e.g., a photostability chamber). The exposure should be not less than 1.2 million lux hours and 200 watt hours/square meter.[8]
-
-
Analysis:
-
Analyze all stressed samples, along with an unstressed control, using a suitable analytical method, typically HPLC with a photodiode array (PDA) detector.
-
The goal is to achieve 5-20% degradation of the active ingredient.[8]
-
The analytical method should be able to separate the parent drug from all major degradation products.
-
Degradation Pathways Signaling Diagram
Caption: Major chemical degradation pathways for a drug compound.
Protocol 2: Lyophilization Cycle Development for a Protein Drug
Objective: To develop a robust freeze-drying process that ensures the stability and quality of a protein-based therapeutic.
Methodology:
-
Formulation Characterization:
-
Determine the glass transition temperature of the maximally freeze-concentrated solute (Tg') using Differential Scanning Calorimetry (DSC). This is the critical temperature that should not be exceeded during primary drying.
-
Determine the collapse temperature (Tc) using a freeze-drying microscope. This provides a visual confirmation of the temperature at which the cake structure is lost.
-
-
Freezing Step:
-
Cool the shelves of the lyophilizer to a temperature well below the Tg' (e.g., -40°C to -50°C).
-
Hold the product at this temperature until it is completely frozen. Controlled nucleation techniques can be employed to ensure uniform ice crystal formation.
-
-
Primary Drying (Sublimation):
-
Apply a vacuum to the chamber (e.g., 50-200 mTorr).
-
Gradually increase the shelf temperature to a point that is safely below the Tg' or Tc. This provides the energy for the ice to sublime directly into water vapor.
-
This step is complete when all the ice has been removed.
-
-
Secondary Drying (Desorption):
-
Increase the shelf temperature further (e.g., to 25°C) while maintaining the vacuum.
-
This step removes residual moisture that is bound to the solid cake.
-
-
Stoppering and Sealing:
-
Once secondary drying is complete, the vials are typically stoppered under vacuum or after backfilling with an inert gas like nitrogen before being removed from the lyophilizer and sealed.
-
Lyophilization Process Workflow
Caption: Key stages in the lyophilization of a protein formulation.
References
- 1. onyxipca.com [onyxipca.com]
- 2. The effect of moisture on the physical characteristics of ranitidine hydrochloride tablets prepared by different binders and techniques (1991) | K. Uzunarslan | 10 Citations [scispace.com]
- 3. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 4. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pci.com [pci.com]
- 6. Effects of temperature and relative humidity on the solid-state chemical stability of ranitidine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. asean.org [asean.org]
- 11. resolvemass.ca [resolvemass.ca]
- 12. Lyophilization Cycle Optimization for a High-Concentration Monoclonal Antibody Formulation Using Process Analytical Technology (PAT) | LYOPHILIZATION CORE [lyophilizationcore.com]
- 13. researchgate.net [researchgate.net]
- 14. Stability of polymorphic forms of ranitidine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. scielo.br [scielo.br]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Chemical Stability of Ascorbic Acid Integrated into Commercial Products: A Review on Bioactivity and Delivery Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Lyophilization cycle development for a high-concentration monoclonal antibody formulation lacking a crystalline bulking agent. | Semantic Scholar [semanticscholar.org]
- 21. scispace.com [scispace.com]
Technical Support Center: Dichloropyridine Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the recrystallization of dichloropyridine.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
1. Why is my dichloropyridine recrystallization resulting in a low yield?
Several factors can contribute to a poor yield of crystals. The most common issues include:
-
Using an excessive amount of solvent: Adding too much solvent will result in a solution that is not sufficiently saturated for crystal formation, leading to product loss in the filtrate.[1] It is crucial to use the minimum amount of near-boiling solvent to fully dissolve the crude dichloropyridine.[1]
-
Dissolving the solid below the boiling point: If the solvent is not hot enough, a larger volume will be required to dissolve the solid, which in turn will lead to a lower yield upon cooling.[1]
-
Improper rinsing of crystals: Washing the collected crystals with solvent that is not ice-cold or using too much rinsing solvent can redissolve some of the purified product.[1]
-
Premature crystallization: If the solution cools too quickly during a hot filtration step (to remove insoluble impurities), the product can crystallize in the filter funnel, reducing the final yield.
-
Product loss during transfers: Care should be taken to minimize the number of transfers of the solid and solution between flasks to avoid mechanical losses.[1]
2. No crystals are forming in my dichloropyridine solution. What should I do?
The failure of crystals to form is a common issue, often indicating that the solution is not supersaturated. Here are several troubleshooting steps:
-
Induce crystallization:
-
Increase solution concentration: If the solution is too dilute, crystals will not form.[3] Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the dichloropyridine.[2]
-
Lower the temperature: If crystals do not form at room temperature, cool the solution further in an ice bath or even a salt-ice bath to decrease the solubility of the dichloropyridine and promote crystallization.[2][5]
-
Address potential impurities: The presence of significant impurities can sometimes inhibit crystallization.[2]
3. My dichloropyridine is "oiling out" instead of forming crystals. What is the cause and how can I fix it?
"Oiling out" occurs when the dichloropyridine comes out of solution as a liquid rather than a solid. This often happens when the solution is cooled too rapidly or when the boiling point of the solvent is higher than the melting point of the dichloropyridine-impurity mixture.
To resolve this issue:
-
Reheat the solution: Warm the mixture until the oil redissolves completely.
-
Add more solvent: Add a small amount of additional hot solvent to the solution.[6]
-
Slow cooling: Allow the solution to cool very slowly to room temperature. Insulating the flask can help achieve a gradual temperature decrease, which favors the formation of crystals over oil.[3]
-
Consider a different solvent: If the problem persists, the chosen solvent may not be suitable. A solvent with a lower boiling point might be necessary.
4. How do I select an appropriate solvent for dichloropyridine recrystallization?
The ideal solvent for recrystallization should:
-
Completely dissolve the dichloropyridine at its boiling point.
-
Dissolve the dichloropyridine sparingly or not at all at low temperatures.
-
Either not dissolve the impurities at all, or dissolve them very well even at low temperatures.
-
Be chemically inert to dichloropyridine.
-
Be volatile enough to be easily removed from the purified crystals.
Commonly used solvents for the recrystallization of dichloropyridine and related compounds include n-hexane, ethanol, ethyl acetate, and isopropanol/water mixtures.[2][5] Due to the limited publicly available quantitative solubility data for many dichloropyridine isomers, it is highly recommended to perform small-scale solubility tests to determine the optimal solvent or solvent system for your specific compound.[7]
5. How can I remove colored impurities during the recrystallization of dichloropyridine?
Colored impurities can often be removed by using activated carbon.
-
After dissolving the crude dichloropyridine in the hot solvent, add a small amount of activated carbon to the solution.
-
Stir the hot solution with the activated carbon for a few minutes.
-
Perform a hot filtration to remove the activated carbon, which will have adsorbed the colored impurities.[5]
-
Allow the clear filtrate to cool slowly to form purified crystals.
6. How can I improve the purity of my dichloropyridine crystals?
-
Slow cooling: Allowing the solution to cool slowly is critical for the formation of pure crystals. Rapid cooling can trap impurities within the crystal lattice.[2][8]
-
Second recrystallization: If the initial recrystallization does not yield a product of the desired purity, a second recrystallization step can be performed.[2]
-
Washing the crystals: After filtration, wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor containing impurities.[2]
-
Mixed melting point analysis: To confirm the presence of impurities, a mixed melting point analysis can be performed. A depressed and broadened melting point range compared to the pure compound indicates the presence of impurities.[2][9]
Data Presentation
Table 1: Comparison of Purification Methods for Dichloropyridines
| Purification Method | Typical Purity | Typical Yield | Key Advantages | Key Disadvantages |
| Recrystallization | >98.5% (for related compounds)[5] | 55.5-55.8% (for related compounds)[5] | Can yield high-purity crystalline product. Effective for removing colored impurities with activated carbon.[5] | Yield can be reduced by product loss in the filtrate. Requires screening for a suitable solvent system.[5] |
| Steam Distillation followed by Extraction | 78-86.4% (GC area%)[5] | 44.6-60.8%[5] | Effective for removing non-volatile impurities.[5] | May not effectively separate closely related volatile isomers. Potential for thermal degradation if not controlled.[5] |
Table 2: Solubility of Dichloropyridine Isomers in Organic Solvents (Qualitative)
| Dichloropyridine Isomer | Water | Benzene | Ether | Chloroform | Methanol |
| 2,3-Dichloropyridine | Sparingly soluble[10] | Soluble | Soluble | Soluble | Soluble |
| 2,5-Dichloropyridine | Sparingly soluble[11] | Soluble | Soluble | Soluble | Soluble |
| 2,6-Dichloropyridine | Insoluble | Soluble | Soluble | Soluble | Soluble |
| 3,5-Dichloropyridine | Sparingly soluble | Soluble | Soluble | Soluble | Soluble |
Note: Quantitative solubility data for dichloropyridines is sparse. It is highly recommended to experimentally determine the solubility in your specific solvent system.[7]
Experimental Protocols
Protocol 1: General Recrystallization of Dichloropyridine
Objective: To obtain high-purity crystalline dichloropyridine.
Materials:
-
Crude dichloropyridine
-
A suitable solvent (e.g., n-hexane, ethanol, ethyl acetate)[5]
-
Activated carbon (optional, for removing colored impurities)[5]
-
Erlenmeyer flasks
-
Heating mantle or water bath
-
Filtration apparatus (e.g., Buchner funnel, filter paper)
-
Glass stirring rod
Procedure:
-
Dissolution: Place the crude dichloropyridine in an Erlenmeyer flask. Add a minimal amount of the selected solvent.[5]
-
Heating: Gently heat the mixture while stirring until the solid completely dissolves.[5]
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon to the hot solution, stir for a few minutes, and then perform a hot filtration to remove the carbon.[5]
-
Cooling and Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature.[5] Further cool the solution in an ice bath to maximize crystal formation.[5]
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[5]
-
Washing: Wash the collected crystals with a small amount of the chilled solvent.[5]
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.[5]
Mandatory Visualization
Caption: Experimental workflow for the recrystallization of dichloropyridine.
Caption: Troubleshooting guide for dichloropyridine recrystallization.
References
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. benchchem.com [benchchem.com]
- 3. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. benchchem.com [benchchem.com]
- 10. Page loading... [wap.guidechem.com]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to 3,5-Dichloropyrazin-2(1H)-one and Other Pyrazinone Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological performance of 3,5-Dichloropyrazin-2(1H)-one and its derivatives with other pyrazinone analogs, supported by available experimental data. Pyrazinone scaffolds are key components in a variety of biologically active molecules, demonstrating a broad range of therapeutic potential.
Introduction to Pyrazinones
Pyrazinones, specifically 2(1H)-pyrazinones, are a class of heterocyclic compounds that form the core structure of numerous natural products and synthetic molecules with significant biological activities. Their versatile structure allows for substitutions at various positions, leading to a wide array of derivatives with diverse pharmacological profiles, including antifungal, anti-inflammatory, and antiviral properties. This compound serves as a crucial intermediate in the synthesis of many of these derivatives, where the chlorine atoms can be readily displaced to introduce different functional groups.
Fungicidal Activity
Derivatives of this compound have shown promising fungicidal activity, particularly against Candida albicans. While specific quantitative data is limited in the readily available literature, studies have identified certain derivatives with notable efficacy.
Comparative Fungicidal Activity Data
| Compound | Target Organism | Activity | Reference |
| Derivative 11 | Candida albicans | Most Active | [1][2] |
| Derivative 20 | Candida albicans | Most Active | [1][2] |
Note: The specific chemical structures and IC50 values for compounds 11 and 20 were not available in the reviewed literature, highlighting a gap in publicly accessible data.
Experimental Protocol: Antifungal Susceptibility Testing against Candida albicans
This protocol outlines a standard method for determining the minimum inhibitory concentration (MIC) of pyrazinone derivatives against Candida albicans.
1. Inoculum Preparation:
-
From a fresh 24-48 hour culture of C. albicans on Sabouraud Dextrose Agar (SDA), select several well-isolated colonies.
-
Suspend the colonies in sterile saline.
-
Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard. This corresponds to an approximate cell density of 1-5 x 10^6 CFU/mL.
-
Further dilute the suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.
2. Assay Setup:
-
Prepare serial dilutions of the test compounds in a 96-well microtiter plate using RPMI 1640 medium.
-
Add 100 µL of the diluted fungal suspension to each well.
-
Include a growth control (no compound) and a sterility control (no fungus).
3. Incubation:
-
Incubate the plates at 35°C for 24-48 hours.
4. Determining MIC:
-
The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control. This can be determined visually or by measuring the optical density at 600 nm.
Experimental Workflow for Antifungal Activity Screening
Caption: Workflow for antifungal susceptibility testing.
p38 MAP Kinase Inhibitory Activity
Pyrazinone derivatives have been investigated as inhibitors of p38 mitogen-activated protein (MAP) kinase, a key enzyme in the inflammatory response. Inhibition of p38 MAP kinase can modulate the production of pro-inflammatory cytokines like TNF-α.
Comparative p38 MAP Kinase Inhibitory Activity Data
| Compound Class | Derivative Example | Target | IC50 (nM) | Reference |
| Pyrazole Urea | BIRB 796 | p38α | 350 (Kd) | [3] |
| Pyrazole | Compound 16 | p38 | - | [4] |
| Pyridine | Various | p38α | - | [5][6] |
Note: Direct comparative IC50 values for a series of pyrazinone derivatives against p38 MAP kinase were not consistently available in the reviewed literature. The provided data represents examples of related structures.
p38 MAP Kinase Signaling Pathway
Caption: Simplified p38 MAP Kinase signaling pathway.
Experimental Protocol: In Vitro p38α Kinase Inhibition Assay
This protocol describes a method to measure the direct inhibitory effect of pyrazinone derivatives on p38α kinase activity.
1. Materials:
-
Recombinant human p38α kinase
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA, 2 mM DTT)
-
ATP
-
Substrate (e.g., ATF2 peptide)
-
Test compounds (pyrazinone derivatives)
-
96-well plates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
2. Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the kinase buffer, recombinant p38α kinase, and the test compound at various concentrations.
-
Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate.
-
Incubate the reaction for 30-60 minutes at 30°C.
-
Stop the reaction and measure the amount of ADP produced using a luminescence-based assay. The luminescent signal is proportional to kinase activity.
-
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
Corticotropin-Releasing Factor 1 (CRF1) Receptor Antagonist Activity
Pyrazinone derivatives have been identified as potent antagonists of the Corticotropin-Releasing Factor 1 (CRF1) receptor, which is implicated in stress-related disorders such as anxiety and depression.
Comparative CRF1 Receptor Antagonist Activity Data
| Compound | R1 | R2 | R3 | hCRF1 IC50 (nM) | Reference |
| 12p | 2,4-Cl-Ph | H | 4-Me-piperazinyl | 0.26 | [7][8] |
| Example A | 2,4-Cl-Ph | H | 4-Et-piperazinyl | 0.54 | [7] |
| Example B | 2,4-Cl-Ph | Me | 4-Me-piperazinyl | 1.1 | [7] |
Note: The table presents a selection of N3-phenylpyrazinone derivatives and their corresponding IC50 values to illustrate structure-activity relationships. The core pyrazinone structure is substituted at positions R1, R2, and R3.
CRF1 Receptor Signaling Pathway
Caption: Simplified CRF1 receptor signaling pathway.
Experimental Protocol: CRF1 Receptor Binding Assay
This protocol describes a competitive binding assay to determine the affinity of pyrazinone derivatives for the CRF1 receptor.
1. Materials:
-
Cell membranes expressing the human CRF1 receptor
-
Radioligand (e.g., [125I]Tyr-Sauvagine)
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 2 mM EGTA, 0.1% BSA, pH 7.4)
-
Wash buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 2 mM EGTA, pH 7.4)
-
Non-specific binding control (a high concentration of a non-radiolabeled CRF1 ligand)
-
Test compounds (pyrazinone derivatives)
-
Glass fiber filters
-
Scintillation counter
2. Procedure:
-
In a 96-well plate, add the binding buffer, radioligand, test compound at various concentrations, and cell membranes.
-
Incubate for a set period (e.g., 2 hours) at room temperature to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
Anti-Influenza Virus Activity
While various heterocyclic compounds have been investigated for their anti-influenza activity, specific comparative data for this compound derivatives is not widely available in the public domain. The general approach involves screening compounds for their ability to inhibit viral replication in cell culture.
Experimental Protocol: Anti-Influenza Virus Cytopathic Effect (CPE) Reduction Assay
This assay measures the ability of compounds to protect cells from the virus-induced cell death.
1. Cell Culture and Infection:
-
Seed Madin-Darby Canine Kidney (MDCK) cells in a 96-well plate and grow to confluence.
-
Infect the cells with a specific strain of influenza virus at a low multiplicity of infection (MOI).
2. Compound Treatment:
-
Immediately after infection, add serial dilutions of the pyrazinone derivatives to the wells.
-
Include a virus control (no compound) and a cell control (no virus, no compound).
3. Incubation:
-
Incubate the plates at 37°C in a 5% CO2 incubator for a period sufficient to observe CPE in the virus control wells (typically 48-72 hours).
4. Assessment of CPE:
-
The CPE can be observed microscopically.
-
For a quantitative measurement, cell viability can be assessed using a colorimetric assay such as the MTT or neutral red uptake assay.
5. Data Analysis:
-
Calculate the concentration of the compound that protects 50% of the cells from virus-induced death (EC50).
Influenza Virus Replication Cycle
Caption: Overview of the influenza virus replication cycle.
Conclusion
This compound serves as a versatile starting material for the synthesis of a wide range of pyrazinone derivatives with diverse and potent biological activities. The available data indicates their potential as fungicidal agents, p38 MAP kinase inhibitors, and CRF1 receptor antagonists. However, for a more comprehensive comparison, further studies providing detailed quantitative data, particularly IC50 values from head-to-head comparisons, are necessary. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to conduct such comparative studies and to further explore the therapeutic potential of this important class of heterocyclic compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Replication Cycle of Influenza Viruses | Veterian Key [veteriankey.com]
- 6. Corticotropin Releasing Factor (CRF) Receptor Signaling in the Central Nervous System: New Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Influenza A Virus Replication Cycle: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of Analytical Methods for Chlorinated Pyridines
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of chlorinated pyridines is critical for ensuring product quality, safety, and regulatory compliance. Chlorinated pyridines are a class of compounds often found as intermediates or impurities in pharmaceutical and agrochemical manufacturing. Validating the analytical methods used to detect and quantify these compounds is a mandatory step to ensure data integrity.
This guide provides an objective comparison of common analytical methods for the validation of chlorinated pyridines, supported by experimental data and detailed methodologies. The validation parameters discussed are in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3]
Comparison of Analytical Techniques
The selection of an analytical method for chlorinated pyridines depends on various factors, including the analyte's physicochemical properties (e.g., volatility, polarity), the sample matrix, and the required sensitivity. The most commonly employed techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
| Analytical Technique | Principle | Potential Advantages | Potential Disadvantages | Primary Applications |
| High-Performance Liquid Chromatography (HPLC) | Separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.[4] | High resolution and sensitivity; suitable for non-volatile and thermally labile compounds; well-established for purity and assay determination.[4][5] | Higher cost of instrumentation and solvents compared to some other methods.[4] Basic pyridines can exhibit poor peak shape on some columns.[5] | Purity determination, assay for potency, stability testing, and impurity profiling.[4] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation is based on the volatility of the analyte as it is carried by an inert gas mobile phase through a stationary phase, followed by mass-based detection.[6][7] | Excellent for the analysis of volatile impurities; high separation efficiency and specificity.[4][6] | Not suitable for non-volatile or thermally labile compounds. Derivatization may be required for some analytes. | Analysis of volatile and semi-volatile chlorinated pyridines and their impurities.[6][8] |
Quantitative Performance Data
The following table summarizes typical validation parameters for the analysis of chlorinated pyridines using GC-MS and HPLC. The data presented is a synthesis from various sources for illustrative comparison. Actual performance may vary based on the specific analyte, matrix, and instrumentation.
| Validation Parameter | GC-MS/MS | HPLC-UV/MS | ICH Guideline/Acceptance Criteria |
| Linearity (r²) | ≥ 0.998[9] | ≥ 0.999[4] | A linear relationship between concentration and response with a correlation coefficient (r²) of ≥ 0.99 is generally considered acceptable. |
| Range (µg/kg) | 2 - 2,000[9] | Dependent on analyte and detector (typically in ng/mL to µg/mL range) | For assay: 80% to 120% of the test concentration. For purity: Reporting level to 120% of the impurity specification.[4] |
| Accuracy (% Recovery) | 86.2 - 92.3[9] | 98.0 - 102.0[4] | Recovery of 98.0% to 102.0% for drug substance and drug product assays.[4] |
| Precision (% RSD) | < 9.5 (Repeatability)[9] | < 2.0 | For assay, RSD ≤ 2% is commonly acceptable.[1] |
| Limit of Detection (LOD) | 0.3 µg/kg[9] | Typically determined by a signal-to-noise ratio of 3:1.[4] | The lowest amount of analyte that can be detected but not necessarily quantitated. |
| Limit of Quantitation (LOQ) | 1.0 µg/kg[9] | Typically determined by a signal-to-noise ratio of 10:1 and confirmed with accuracy and precision data.[4] | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical methods. Below are representative protocols for sample preparation and analysis using GC-MS/MS and HPLC.
Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) for GC-MS/MS
This method is effective for extracting chlorinated pyridines from complex matrices like soil or food products.[9]
-
Extraction :
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acidified acetonitrile.
-
Shake vigorously for 1-3 minutes. The use of a laboratory mill can ensure thorough and reproducible mixing.[10]
-
To remove water and induce phase separation, add a salt mixture, typically magnesium sulfate and sodium chloride.[10]
-
-
Cleanup :
-
Centrifuge the tube and take an aliquot of the acetonitrile (upper) layer.
-
For cleanup, a dispersive solid-phase extraction (dSPE) step is employed. The extract is mixed with a combination of sorbents such as primary secondary amine (PSA) to remove organic acids, graphitized carbon black (GCB) to remove pigments, and MgSO₄ to remove residual water.[9]
-
Centrifuge and the resulting supernatant is ready for GC-MS/MS analysis.
-
HPLC Method for 4-Amino-2-chloropyridine
This protocol is an example of an HPLC method for the analysis of a specific chlorinated pyridine.[11]
-
Chromatographic Conditions :
-
Standard and Sample Preparation :
-
Prepare a stock solution of 4-Amino-2-chloropyridine at 1.0 mg/mL in a 50:50 mixture of acetonitrile and water.[11]
-
Prepare working standards by serial dilution of the stock solution.
-
Dissolve samples in the same diluent.
-
Visualizing the Workflow
Diagrams can clarify complex processes. Below are Graphviz diagrams illustrating the experimental workflow for sample preparation and the logical flow of analytical method validation.
References
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. fda.gov [fda.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. Simultaneous determination of chlorpyrifos and 3,5,6-trichloro-2-pyridinol in duck muscle by modified QuEChERS coupled to gas chromatography tandem mass spectrometry (GC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sample Preparation Process - Step by step | RETSCH [retsch.com]
- 11. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
Comparative Efficacy of 3,5-Dichloropyrazin-2(1H)-one and Commercial Fungicides Against Key Plant Pathogens
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the fungicidal efficacy of 3,5-Dichloropyrazin-2(1H)-one against established commercial fungicides. Due to a lack of publicly available data on the in vitro activity of this compound against the key plant pathogens Botrytis cinerea and Fusarium graminearum, this document serves as a template for researchers who have generated or are in the process of generating such data. The provided information on commercial fungicides, experimental protocols, and potential mechanisms of action is intended to facilitate a direct and robust comparison.
Overview of Fungicidal Activity
Pyrazine-based compounds, in general, are known for their broad biological activities, including antifungal effects.[2] Their mechanism can vary, but often involves the disruption of essential cellular processes.
To provide a benchmark for comparison, the following tables summarize the in vitro efficacy of several widely used commercial fungicides against two economically important plant pathogens: Botrytis cinerea, the causal agent of gray mold, and Fusarium graminearum, a primary cause of Fusarium head blight in cereals.
Data Presentation
Table 1: In Vitro Efficacy (EC₅₀ in µg/mL) of Commercial Fungicides Against Botrytis cinerea
| Fungicide Class | Active Ingredient | Mycelial Growth EC₅₀ (µg/mL) | Primary Mode of Action |
| Phenylpyrrole | Fludioxonil | < 0.1[3][4] | Affects osmotic signal transduction (MAP kinase pathway) |
| Dicarboximide | Iprodione | 0.1 - 1.42[3] | Affects fungal cell division |
| Anilinopyrimidine | Pyrimethanil | 0.03 - 75[3] | Inhibits methionine biosynthesis and secretion of hydrolytic enzymes |
| Triazole | Tebuconazole | 0.03 - 1[3] | Inhibits sterol biosynthesis in the fungal cell membrane |
| Pyrazole | Fenpyrazamine | 0.9[3] | Unknown |
| SDHI | Boscalid | 0.01 - 69.91[3] | Inhibits succinate dehydrogenase in the mitochondrial respiratory chain |
| Benzimidazole | Carbendazim | 0.21[5] | Inhibits beta-tubulin assembly |
Note: EC₅₀ values can vary significantly between different isolates of B. cinerea and are dependent on the specific experimental conditions.
Table 2: In Vitro Efficacy (MIC or EC₅₀ in µg/mL) of Commercial Fungicides Against Fusarium graminearum
| Fungicide Class | Active Ingredient | Mycelial Growth EC₅₀/MIC (µg/mL) | Primary Mode of Action |
| Triazole | Metconazole | 0.18 - 2.9 (EC₅₀)[6] | Inhibits sterol biosynthesis |
| Triazole | Prothioconazole | 2.2 - 22.9 (EC₅₀)[6] | Inhibits sterol biosynthesis |
| Triazole | Tebuconazole | 2.6 - 25.6 (EC₅₀)[6] | Inhibits sterol biosynthesis |
| Strobilurin (QoI) | Azoxystrobin | 35.089 (EC₅₀ against F. oxysporum)[7] | Inhibits mitochondrial respiration (cytochrome bc1 complex) |
| Strobilurin (QoI) | Pyraclostrobin | Data not consistently reported for mycelial growth | Inhibits mitochondrial respiration (cytochrome bc1 complex) |
| SDHI | Fluxapyroxad | Effective inhibitor in culture media[8] | Inhibits succinate dehydrogenase |
| Benzimidazole | Carbendazim | 0.445 (EC₅₀ against F. oxysporum)[7] | Inhibits beta-tubulin assembly |
Note: Data for F. graminearum is presented as either EC₅₀ or MIC, as reported in the literature. Efficacy can vary between species and isolates.
Experimental Protocols
A standardized methodology is critical for the accurate and reproducible comparison of antifungal efficacy. The following is a detailed protocol for the broth microdilution method, a standard in vitro antifungal susceptibility test.
Broth Microdilution Antifungal Susceptibility Assay
This method determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a fungus.
1. Preparation of Fungal Inoculum:
- Fungal isolates (e.g., Botrytis cinerea, Fusarium graminearum) are cultured on a suitable solid medium, such as Potato Dextrose Agar (PDA), at 25°C until sufficient sporulation is observed.
- Conidia (spores) are harvested by flooding the plate with sterile saline or a suitable buffer and gently scraping the surface.
- The resulting suspension is filtered to remove mycelial fragments.
- The conidial concentration is determined using a hemocytometer and adjusted to a final concentration of approximately 1-5 x 10⁵ conidia/mL in a standardized liquid medium like RPMI-1640.[9][10]
2. Preparation of Antifungal Solutions:
- Stock solutions of the test compound (this compound) and commercial fungicides are prepared in a suitable solvent (e.g., DMSO).
- Serial two-fold dilutions of each compound are prepared in a 96-well microtiter plate using the appropriate liquid medium to achieve a range of final concentrations.
3. Inoculation and Incubation:
- Each well containing the diluted antifungal agent is inoculated with the standardized fungal suspension.
- Control wells are included: a growth control (medium with inoculum, no compound) and a sterility control (medium only).
- The microtiter plates are incubated at 25°C for 48-72 hours, or until sufficient growth is observed in the growth control wells.
4. Determination of MIC:
- The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of fungal growth (typically ≥50% or ≥90% reduction) compared to the growth control.[9] This can be assessed visually or by measuring the optical density using a microplate reader.
Visualizing Experimental Workflows and Signaling Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate complex processes.
Caption: Workflow for the broth microdilution antifungal susceptibility assay.
Caption: Postulated mechanism of action for this compound derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. data.epo.org [data.epo.org]
- 3. Effectiveness of Different Classes of Fungicides on Botrytis cinerea Causing Gray Mold on Fruit and Vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 5. Synthesis and fungicidal activity of novel benzimidazole derivatives bearing pyrimidine-thioether moiety against Botrytis cinerea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro Sensitivity Test of Fusarium Species from Weeds and Non-Gramineous Plants to Triazole Fungicides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro activity of seven antifungal agents against Fusarium oxysporum and expression of related regulatory genes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Screening of Fungicides and Comparison of Selective Media for Isolation of Fusarium graminearum from Soil and Plant Material [mdpi.com]
- 9. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Assessment of Synthesized 3,5-Dichloropyrazin-2(1H)-one
For researchers, scientists, and drug development professionals, the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates like 3,5-Dichloropyrazin-2(1H)-one is of paramount importance. The presence of impurities can significantly affect the efficacy, safety, and stability of the final drug product. This guide provides an objective comparison of key analytical methods for determining the purity of this compound, complete with supporting experimental data and detailed protocols.
Comparison of Analytical Methods for Purity Determination
A multi-faceted approach employing orthogonal analytical techniques is crucial for a comprehensive purity assessment.[][2] The most common and effective methods for analyzing non-volatile, polar heterocyclic compounds like this compound include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS) for volatile derivatives, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis.[][3][4][5]
| Analytical Technique | Principle | Information Provided | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of the analyte between a stationary phase and a liquid mobile phase. | Quantitative purity (area %), impurity profile, and detection of non-volatile impurities. | High resolution, sensitivity, and suitability for non-volatile and thermally labile compounds.[6][7] | May not detect impurities that do not have a chromophore (if using UV detection) or co-elute with the main peak.[4] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based detection. | Identification and quantification of volatile and semi-volatile impurities.[3][8] Provides structural information of impurities. | High sensitivity and specificity. Excellent for identifying residual solvents and volatile by-products.[9] | Requires the analyte to be volatile or amenable to derivatization.[10] High temperatures can cause degradation of thermally labile compounds. |
| Quantitative ¹H NMR (qNMR) Spectroscopy | The signal intensity of a nucleus is directly proportional to the number of nuclei in the sample. | Absolute purity determination without the need for a specific reference standard of the analyte.[2][11] Provides structural confirmation. | A primary analytical method that can detect and quantify a wide range of impurities, including those "invisible" to HPLC, such as inorganic salts and residual solvents.[4][11] | Lower sensitivity compared to chromatographic methods. Signal overlap can complicate quantification in complex mixtures.[12] |
| Elemental Analysis (CHNX) | Combustion of the sample to convert elements into simple gases (CO₂, H₂O, N₂), which are then quantified. | Determines the percentage composition of C, H, N, and halogens (X) in the sample.[5][13] | Provides fundamental information about the elemental composition, which can be compared to the theoretical values to assess purity. | Does not provide information about the nature of the impurities. It is an indirect measure of purity and is insensitive to isomeric impurities.[4] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established methods for similar heterocyclic compounds and can be adapted for this compound.
High-Performance Liquid Chromatography (HPLC)
This method is designed for the quantitative determination of purity and impurity profiling.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., Waters X-Bridge C18, 250 mm x 4.6 mm, 3.5 µm particle size).[14]
-
Mobile Phase:
-
A: 20 mM Ammonium Acetate buffer (pH 4.0)
-
B: Acetonitrile
-
-
Gradient Elution:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 20% A, 80% B
-
25-30 min: Hold at 20% A, 80% B
-
30.1-35 min: Return to 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase (initial conditions) to a concentration of approximately 1 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is suitable for identifying volatile impurities and residual solvents.
-
Instrumentation: GC system coupled to a Mass Spectrometer.
-
Column: DB-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[15]
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Injector Temperature: 250°C.
-
MS Transfer Line Temperature: 280°C.[15]
-
Ion Source Temperature: 230°C.[15]
-
Mass Range: 40-500 amu.
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., Dichloromethane) to a concentration of 1 mg/mL.
Quantitative ¹H NMR (qNMR) Spectroscopy
This method provides an absolute purity value.
-
Instrumentation: 500 MHz NMR spectrometer.
-
Internal Standard: Maleic acid (certified reference material).
-
Solvent: DMSO-d₆.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Accurately weigh approximately 5 mg of the internal standard.
-
Dissolve both in a known volume of DMSO-d₆ in a volumetric flask.
-
-
Acquisition Parameters:
-
Pulse sequence with a long relaxation delay (D1) of at least 5 times the longest T₁ of the protons of interest.
-
Sufficient number of scans for a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply phasing and baseline correction.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the standard qNMR equation, accounting for the molar masses, number of protons in each integral, and the weights of the sample and internal standard.
-
Elemental Analysis (CHNX)
This technique verifies the elemental composition against the theoretical values.
-
Instrumentation: CHN analyzer with a halogen determination module.
-
Procedure:
-
Accurately weigh 1-2 mg of the dried sample into a tin capsule.
-
The sample is combusted at high temperature (around 900-1000°C) in an oxygen-rich atmosphere.
-
The resulting gases (CO₂, H₂O, N₂, and HCl) are separated and quantified by a detector (typically thermal conductivity or infrared).
-
-
Calculation: The weight percentages of C, H, N, and Cl are calculated and compared to the theoretical values for C₄H₂Cl₂N₂O.
Data Presentation
The following table summarizes hypothetical purity assessment data for a synthesized batch of this compound.
| Analytical Method | Parameter Measured | Result |
| HPLC (UV, 254 nm) | Purity (Area %) | 99.6% |
| Impurity A (retention time 12.5 min) | 0.25% | |
| Impurity B (retention time 18.2 min) | 0.15% | |
| GC-MS | Residual Dichloromethane | 50 ppm |
| Volatile Impurity C | Not Detected | |
| qNMR (¹H) | Absolute Purity | 99.2% (± 0.3%) |
| Elemental Analysis | %C (Theoretical: 29.48) | 29.41 |
| %H (Theoretical: 1.24) | 1.22 | |
| %N (Theoretical: 17.20) | 17.15 | |
| %Cl (Theoretical: 43.51) | 43.39 |
Visualizations
The following diagrams illustrate the workflow for purity assessment and the interplay between different analytical techniques.
Caption: Experimental workflow for the comprehensive purity assessment of this compound.
Caption: Interplay of orthogonal analytical techniques for a robust purity profile.
References
- 2. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. azom.com [azom.com]
- 6. benchchem.com [benchchem.com]
- 7. Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Alternative GC-MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in potato chips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Comparison of six derivatizing agents for the determination of nine synthetic cathinones using gas chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. alpaipars.com [alpaipars.com]
- 13. accessengineeringlibrary.com [accessengineeringlibrary.com]
- 14. Bot Verification [rasayanjournal.co.in]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to the Characterization of 3,5-Dichloropyrazin-2(1H)-one and Its Intermediates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the characterization data for the heterocyclic compound 3,5-Dichloropyrazin-2(1H)-one and its key synthetic intermediates. The objective is to offer a consolidated resource of spectroscopic and physical data to aid in the identification, purification, and quality control of these compounds in a research and development setting. The data presented is supported by detailed experimental protocols for synthesis and analysis.
Synthetic Pathway and Key Intermediates
The synthesis of this compound can be envisioned through a multi-step process starting from readily available precursors. A plausible synthetic route involves the chlorination of an aminopyrazine precursor, followed by hydrolysis. The primary intermediate of interest is 3,5-Dichloropyrazin-2-amine. For comparative purposes, characterization data for the common starting material, 2-Aminopyrazine, is also presented.
Caption: Plausible synthetic route from 2-Aminopyrazine.
Comparative Characterization Data
The following tables summarize the key physical and spectroscopic data for this compound and its precursors. This allows for a side-by-side comparison to facilitate identification and differentiation.
Table 1: Physical and Molecular Properties
| Compound | Structure | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |
| 2-Aminopyrazine | 5049-61-6 | C₄H₅N₃ | 95.10 | Crystalline solid | 117-119 | |
| 3,5-Dichloropyrazin-2-amine | 873-42-7 | C₄H₃Cl₂N₃ | 163.99 | Light brown to yellow solid | 140-142[1] | |
| This compound | 130879-62-8 | C₄H₂Cl₂N₂O | 164.98 | Not specified | Not specified |
Table 2: Spectroscopic Data Comparison
| Compound | ¹H NMR (Solvent) | ¹³C NMR (Solvent) | Key IR Bands (cm⁻¹) | Mass Spectrum (m/z) |
| 2-Aminopyrazine | δ 8.08 (d, 1H), 7.95 (d, 1H), 7.78 (dd, 1H), 5.9 (br s, 2H, NH₂) (DMSO-d₆) | δ 155.8, 149.2, 137.5, 131.9 (DMSO-d₆) | 3340, 3180 (N-H str), 1640 (N-H bend), 1550 (C=N str)[2][3] | 95 (M⁺), 68, 41[3] |
| 3,5-Dichloropyrazin-2-amine | δ 7.90 (s, 1H, 6-H), 4.96 (br s, 2H, NH₂) (CDCl₃)[4] | δ 150.3, 140.0, 134.6, 131.4 (CDCl₃)[4] | 3411 (N-H str), 3019 (Ar C-H str) | 163, 165, 167 (M⁺, isotopic pattern)[4] |
| This compound | Data not readily available. Expected: One singlet for the remaining aromatic proton. | Data not readily available. Expected: Signals for C=O, C-Cl, and C-H carbons. | Data not readily available. Expected: ~1680 (C=O str), C-Cl and C-N absorptions. | Data not readily available. Expected: M⁺ with characteristic chlorine isotope pattern. |
Note: Spectroscopic data can vary slightly based on the solvent and instrument used. The data for this compound is limited in publicly available literature and the expected values are based on chemical structure and data from similar compounds.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for obtaining reliable characterization data. Below are representative procedures for the synthesis of the key intermediate and the general workflows for spectroscopic analysis.
Synthesis of 3,5-Dichloropyrazin-2-amine
This procedure outlines the synthesis of 3,5-Dichloropyrazin-2-amine from 2-amino-3-chloropyrazine, a common intermediate that can be derived from 2-aminopyrazine.
-
Reaction Setup: To a stirred suspension of N-chlorosuccinimide (NCS) (11.6 g, 86.9 mmol) in chloroform (73 mL), add 2-amino-3-chloropyrazine (10.0 g, 77.2 mmol).
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the solution to room temperature. Partition the mixture between chloroform (180 mL) and water (2 x 50 mL).
-
Isolation: Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using chloroform as the eluent to yield 3,5-Dichloropyrazin-2-amine as a light yellow solid.
General Protocol for Spectroscopic Characterization
The following workflow illustrates the standard procedure for the characterization of a synthesized compound.
Caption: Standard workflow for compound characterization.
Comparison with an Alternative Dichloropyrazine Isomer
To provide a broader context, the synthesis and characterization of 2,5-Dichloropyrazine, a structural isomer, offers a useful comparison.
Synthesis of 2,5-Dichloropyrazine
This synthesis also starts from a chlorinated aminopyrazine intermediate but follows a different reaction type.
-
Starting Material: 5-Chloropyrazin-2-amine (1 g, 7.751 mmol) is dissolved in concentrated hydrochloric acid (10 mL).
-
Diazotization: The solution is cooled to -10 °C, and an aqueous solution of sodium nitrite (1.1 g, 15.89 mmol) is added slowly over 1 hour.
-
Reaction: The mixture is stirred at 0 °C for 1 hour and then at room temperature for 2 hours.
-
Work-up and Purification: The reaction is neutralized with 50% NaOH solution and extracted with dichloromethane. The organic layer is dried and concentrated. The crude product is purified by column chromatography to yield 2,5-Dichloropyrazine as a colorless oil.[4]
The distinct synthetic route (diazotization vs. direct chlorination of the second position) and the resulting product's properties (liquid vs. solid) highlight the significant impact of substituent positions on the chemical nature of pyrazine derivatives.
Conclusion
This guide provides a foundational comparison of this compound and its key intermediates. While comprehensive experimental data for the final product is limited, the characterization of its well-documented precursor, 3,5-Dichloropyrazin-2-amine, offers a solid reference point for researchers. The provided protocols and comparative data tables are intended to support the synthesis, purification, and identification of these compounds, facilitating their application in drug discovery and development. For definitive characterization of this compound, further experimental work to obtain complete spectroscopic data is highly recommended.
References
Safety Operating Guide
Navigating the Safe Disposal of 3,5-Dichloropyrazin-2(1H)-one: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. 3,5-Dichloropyrazin-2(1H)-one, a halogenated heterocyclic compound, requires meticulous disposal procedures to mitigate potential hazards. This guide provides essential safety and logistical information, offering a clear, step-by-step operational plan for its proper disposal.
Immediate Safety and Handling Protocols
Key Hazards:
-
Acute Toxicity: Potentially toxic if swallowed.[1]
-
Skin and Eye Irritation: Likely to cause skin irritation and serious eye irritation.[1][2][3]
-
Respiratory Irritation: May cause respiratory irritation, especially in powder form.[2][3]
All handling and waste management steps should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. An emergency eyewash station and safety shower must be readily accessible.
Waste Segregation and Collection
Proper segregation is the first critical step in the disposal workflow. As a chlorinated organic compound, this compound waste must be kept separate from non-halogenated waste streams to ensure correct disposal and avoid unnecessary costs and environmental impact.[4][5]
Collection Procedure:
-
Designated Container: Use a dedicated, leak-proof, and chemically compatible container for all this compound waste. The container must have a secure, tight-fitting lid.
-
Labeling: Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.
-
Incompatible Materials: Do not mix this waste with strong acids, bases, or oxidizing agents.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to contain and clean the material safely.
-
Evacuate and Ventilate: Clear the immediate area of all personnel and ensure adequate ventilation.
-
Containment: For solid spills, carefully sweep or scoop the material to avoid generating dust. For liquid spills (if dissolved in a solvent), use an inert absorbent material such as vermiculite, sand, or earth to contain the substance.
-
Collection: Place the absorbed or collected material into the designated hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials, including contaminated wipes and PPE, must also be disposed of as hazardous waste.
Final Disposal Method: High-Temperature Incineration
The recommended and most effective method for the final disposal of halogenated organic compounds like this compound is high-temperature incineration at a licensed hazardous waste facility.[5] This process ensures the complete destruction of the compound, preventing its release into the environment. Do not dispose of this chemical down the drain or in regular trash.
Chemical neutralization of chlorinated heterocyclic compounds can be complex and may require specialized knowledge and equipment to ensure complete reaction and to avoid the generation of other hazardous byproducts.[6] Therefore, it is not recommended as a standard laboratory disposal procedure without specific, validated protocols.
Quantitative Disposal Parameters
The following table summarizes key quantitative data for the disposal of halogenated organic waste.
| Parameter | Value | Regulation/Guideline Reference |
| Incineration Temperature | ≥ 850°C | Standard for many hazardous wastes. |
| Incineration Temperature (Halogenated) | ≥ 1100°C | Required for wastes with >1% halogenated organic substances to ensure complete destruction. |
| Incinerator Residence Time | ≥ 2 seconds | Ensures sufficient time for the complete breakdown of hazardous components. |
| Waste Container Headspace | ~10% of container volume | Allows for expansion of contents and prevents spills. |
| Maximum Accumulation Time | Varies by jurisdiction (e.g., 1 year) | Governed by local and national environmental regulations. |
Experimental Protocol: Laboratory Waste Collection for Incineration
This protocol details the standard procedure for collecting and preparing this compound for disposal by a certified hazardous waste management service.
Objective: To safely collect and store waste this compound and contaminated materials for final disposal via incineration.
Materials:
-
Designated hazardous waste container (chemically resistant, with a screw cap)
-
Hazardous waste labels
-
Personal Protective Equipment (PPE): safety goggles, chemical-resistant gloves (e.g., nitrile), lab coat
-
Chemical fume hood
-
Tools for transfer (e.g., spatula, funnel)
Procedure:
-
Preparation:
-
Ensure all necessary PPE is worn correctly.
-
Perform all waste handling operations within a chemical fume hood.
-
Prepare a hazardous waste label by filling in the generator's name, location, and the full chemical name: "Waste this compound."
-
-
Waste Collection:
-
Carefully transfer waste this compound (solid or in solution) into the designated hazardous waste container.
-
Include any contaminated consumables such as pipette tips, weighing paper, or gloves in the same container.
-
Ensure the container is securely closed immediately after adding waste.
-
-
Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area.
-
The storage area should be secure, well-ventilated, and away from incompatible materials.
-
Use secondary containment to prevent the spread of material in case of a leak.
-
-
Disposal Request:
-
Once the container is nearly full (approximately 90% capacity) or when waste is no longer being generated, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.
-
Provide an accurate description of the waste, including its composition and quantity.
-
-
Record Keeping:
-
Maintain detailed records of the amount of waste generated and the date of disposal, as required by institutional and regulatory policies.
-
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guide for 3,5-Dichloropyrazin-2(1H)-one
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of 3,5-Dichloropyrazin-2(1H)-one, ensuring a secure laboratory environment.
Chemical Identifier:
-
CAS Number: 130879-62-8
-
Molecular Formula: C₄H₂Cl₂N₂O
-
Molecular Weight: 164.98 g/mol
Hazard Identification and Personal Protective Equipment (PPE)
Based on the available Safety Data Sheet (SDS), this compound is classified with the following hazards:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
To mitigate these risks, the following personal protective equipment is mandatory when handling this compound.
| Body Part | Personal Protective Equipment | Standard/Specification |
| Eyes/Face | Safety glasses with side-shields or chemical safety goggles. A face shield is also recommended. | Conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US). |
| Hands | Chemical-resistant gloves. | Nitrile gloves are recommended. |
| Respiratory | N95 dust mask or a NIOSH/MSHA approved respirator. | A respirator is necessary if ventilation is inadequate or dust is generated. |
| Body | Laboratory coat or appropriate protective clothing. | To prevent skin contact. |
Operational Plan: Handling and Storage Protocols
Proper handling and storage are critical to maintain the integrity of this compound and ensure the safety of laboratory personnel.
Handling:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of dust or vapors.
-
Avoid direct contact with skin, eyes, and clothing.
-
Minimize dust generation during handling.
-
Wash hands thoroughly with soap and water after handling the compound.
-
Do not eat, drink, or smoke in areas where the chemical is handled.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible substances, such as strong oxidizing agents.
-
The recommended storage temperature is in an inert atmosphere at 2-8°C.[1]
Disposal Plan: Step-by-Step Decontamination and Waste Management
All waste containing this compound must be treated as hazardous waste. Under no circumstances should this chemical be disposed of down the drain.
Step-by-Step Disposal Protocol:
-
Waste Identification and Segregation:
-
Treat all materials contaminated with this compound, including unused product, filter paper, pipette tips, and empty containers, as hazardous waste.
-
Halogenated organic compounds should be collected separately.
-
-
Containerization:
-
Use a dedicated, properly labeled, and leak-proof waste container made of a material compatible with chlorinated organic compounds.
-
Keep the container securely closed except when adding waste.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the approximate concentration and quantity of the waste and the date when the waste was first added.
-
-
Storage:
-
Store the hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area within the laboratory.
-
Ensure secondary containment is in place.
-
-
Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.
-
Emergency Procedures
First-Aid Measures:
-
If Swallowed: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.
Spill Response:
-
Evacuate the area and ensure adequate ventilation.
-
Wear appropriate PPE as outlined in the table above.
-
For solid spills, carefully sweep up the material to avoid generating dust and place it in a labeled container for hazardous waste disposal.
-
For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a labeled container for hazardous waste disposal.
-
Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.
Caption: Logical workflow for handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
